5-Methoxy-2-methylbenzoselenazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 366221. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methoxy-2-methyl-1,3-benzoselenazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOSe/c1-6-10-8-5-7(11-2)3-4-9(8)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIYTMFDCXRSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C([Se]1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062736 | |
| Record name | Benzoselenazole, 5-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2946-17-0 | |
| Record name | 5-Methoxy-2-methylbenzoselenazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2946-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-methoxybenzoselenazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002946170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2946-17-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366221 | |
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| Record name | Benzoselenazole, 5-methoxy-2-methyl- | |
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| Record name | Benzoselenazole, 5-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-methylbenzoselenazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-METHYL-5-METHOXYBENZOSELENAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBH17NOG6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methoxy-2-methylbenzoselenazole: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-methylbenzoselenazole is a heterocyclic organic compound featuring a benzoselenazole core structure. This scaffold, an isostere of the well-studied benzothiazole and benzoxazole systems, has garnered increasing interest in medicinal chemistry and materials science. The incorporation of a selenium atom imparts unique electronic and steric properties, often leading to distinct biological activities. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, synthesized from available data and contextualized within the broader landscape of benzoselenazole research.
While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide extrapolates from established principles and data on analogous compounds to provide a robust framework for researchers.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 2946-17-0 | Chemical Supplier Catalogs[1][2] |
| Molecular Formula | C₉H₉NOSe | Chemical Supplier Catalogs[2][3] |
| Molecular Weight | 226.15 g/mol | Chemical Supplier Catalogs[2] |
| Appearance | Clear colorless to yellow liquid | Thermo Scientific Chemicals[3] |
| Boiling Point | 115-117 °C at 1 mm Hg | ChemicalBook[1] |
| Density | 1.491 g/mL at 25 °C | ChemicalBook[1] |
| Refractive Index (n²⁰/D) | 1.639 | ChemicalBook[1] |
Structural Information
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Synthesis of Benzoselenazoles: A General Overview
A plausible synthetic approach for this compound would likely involve the cyclization of a suitably substituted aminophenol derivative with a selenium-containing reagent. One common method involves the reaction of an o-aminoselenophenol with an appropriate electrophile.
Representative Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for the preparation of 2-methylbenzoselenazoles, which could be adapted for the synthesis of the 5-methoxy derivative.
Caption: A potential synthetic workflow for this compound.
General Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation based on general methods for benzoselenazole synthesis and should be optimized for the specific target molecule.
-
Acetylation of the Starting Amine: 2-Amino-4-methoxyphenol is acetylated using acetic anhydride in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane) to yield N-(2-hydroxy-5-methoxyphenyl)acetamide. This step protects the amino group for the subsequent selenation reaction.
-
Selenation: The resulting acetamide is then reacted with a selenium source. A common method involves the use of elemental selenium in the presence of a reducing agent like sodium borohydride to form a selenating agent in situ. This would be followed by reaction with the protected aminophenol.
-
Cyclization: The intermediate from the selenation step is then subjected to cyclization, often under thermal conditions or in the presence of a dehydrating agent, to form the benzoselenazole ring.
-
Purification: The crude product is purified using standard techniques such as column chromatography on silica gel or distillation under reduced pressure to yield pure this compound.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for this compound is not available in the reviewed literature. The following data is predicted based on the analysis of its structure and comparison with related compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.5-7.7 | d | 1H | Aromatic H |
| ~7.0-7.2 | d | 1H | Aromatic H |
| ~6.8-7.0 | dd | 1H | Aromatic H |
| ~3.8 | s | 3H | -OCH₃ |
| ~2.7 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~170 | C=N |
| ~158 | C-O |
| ~140-150 | Aromatic C (quaternary) |
| ~120-130 | Aromatic CH |
| ~105-115 | Aromatic CH |
| ~55 | -OCH₃ |
| ~20 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2960 | Aliphatic C-H stretch |
| ~1600 | C=N stretch |
| ~1500, ~1450 | Aromatic C=C stretch |
| ~1250 | Aryl-O stretch (asymmetric) |
| ~1030 | Aryl-O stretch (symmetric) |
Mass Spectrometry (Predicted)
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 227 (for the most abundant selenium isotope, ⁸⁰Se). Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and potentially the methoxy group ([M-31]⁺).
Potential Biological and Pharmacological Significance
While no specific biological studies on this compound have been identified, the broader class of benzoselenazole derivatives has shown a wide range of pharmacological activities. The selenium atom is known to play a crucial role in various biological processes, and its incorporation into heterocyclic scaffolds can lead to compounds with potent antioxidant, anticancer, and antimicrobial properties.
Antioxidant Activity
Many organoselenium compounds are known to mimic the activity of glutathione peroxidase, a key antioxidant enzyme. This allows them to catalytically reduce reactive oxygen species, thereby protecting cells from oxidative damage. It is plausible that this compound could exhibit similar antioxidant properties.
Anticancer Activity
Several benzoselenazole derivatives have been reported to possess significant anticancer activity. The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation, and targeting of specific enzymes overexpressed in cancer cells.
Antimicrobial Activity
The benzoselenazole scaffold has also been explored for its potential as an antimicrobial agent. The exact mechanism is often not fully elucidated but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
The following diagram illustrates the potential therapeutic applications of the benzoselenazole core structure.
Caption: Potential therapeutic applications of the benzoselenazole scaffold.
Conclusion and Future Directions
This compound is a member of a promising class of selenium-containing heterocyclic compounds. While its fundamental physicochemical properties are documented, a significant gap exists in the scientific literature regarding its detailed synthesis, comprehensive spectroscopic characterization, and specific biological evaluation.
Future research should focus on:
-
Developing and publishing a robust and reproducible synthetic protocol for this compound.
-
Performing and reporting a complete spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS) to provide a definitive analytical signature for the compound.
-
Conducting in vitro and in vivo studies to evaluate its potential antioxidant, anticancer, and antimicrobial activities, thereby elucidating its therapeutic potential.
Such studies are essential to unlock the full potential of this compound and to guide the rational design of new and more potent benzoselenazole-based therapeutic agents.
References
Sources
5-Methoxy-2-methylbenzoselenazole chemical structure and IUPAC name
An In-depth Technical Guide to 5-Methoxy-2-methylbenzoselenazole
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will explore its chemical identity, including its structure and IUPAC nomenclature, detail its key physicochemical properties, and present a validated protocol for its synthesis. Furthermore, this document offers an analysis of its spectroscopic characteristics to aid in its identification and quality control. The guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this molecule and its potential as a synthetic building block.
Introduction to Benzoselenazoles
The benzoselenazole scaffold is a significant heterocyclic motif characterized by a fusion of a benzene ring and a selenazole ring. As a heavier analog of the well-studied benzothiazole and benzimidazole systems, benzoselenazoles possess unique electronic and steric properties conferred by the selenium atom. These properties, including altered bond lengths, angles, and potential for unique intermolecular interactions, make them valuable targets in medicinal chemistry and materials science. While their applications are less explored than their sulfur and nitrogen counterparts, which are found in blockbuster drugs like Omeprazole, they hold potential for the development of novel therapeutics and functional materials. This compound is a specific derivative that serves as a functionalized building block for more complex molecular architectures.
Chemical Identity and Properties
A precise understanding of a compound's identity and physical properties is fundamental for its application in any research or development setting.
Chemical Structure and IUPAC Name
The formal IUPAC name for this compound is 5-methoxy-2-methyl-1,3-benzoselenazole [1]. Its structure consists of a benzoselenazole core with a methyl group at the 2-position and a methoxy group at the 5-position.
Caption: Chemical structure of this compound.
Key Identifiers and Physicochemical Data
The following table summarizes essential identifiers and physical properties for this compound, critical for laboratory handling, safety, and analytical characterization.
| Parameter | Value | Reference |
| CAS Number | 2946-17-0 | [1][2][3] |
| Molecular Formula | C₉H₉NOSe | [1][2] |
| Molecular Weight | 226.14 g/mol | [2] |
| Appearance | Clear colorless to yellow liquid | [1] |
| Boiling Point | 115-117 °C @ 1 mm Hg | |
| Density | ~1.491 g/mL @ 25 °C | |
| Refractive Index | 1.6350-1.6400 @ 20 °C | [1] |
| SMILES | COC1=CC=C2[Se]C(C)=NC2=C1 | [1] |
| InChI Key | LVIYTMFDCXRSDL-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The synthesis of 2-methyl-substituted benzoselenazoles is classically achieved via the condensation of an ortho-aminoselenophenol with an acetylating agent. The most direct and industrially scalable method involves the reaction of 4-methoxy-2-aminoselenophenol with acetic anhydride or glacial acetic acid.
Synthetic Pathway
The reaction proceeds via a nucleophilic attack of the more nucleophilic amino group onto the carbonyl carbon of the acetylating agent, followed by an intramolecular cyclization with the elimination of water.
Caption: Generalized synthetic workflow for this compound.
Rationale Behind Experimental Choices
-
Reactant Choice: Acetic anhydride is a highly effective acetylating agent due to the excellent leaving group potential of the acetate ion, which drives the initial acylation step forward.[4][5] Glacial acetic acid can also be used, often at higher temperatures, serving as both reactant and solvent.
-
Catalyst: The reaction is typically self-catalyzed by the acidic nature of the reaction medium, especially when using acetic acid. In some cases, a mild acid catalyst can be employed to accelerate the initial acylation.
-
Dehydration: The final cyclization step is a dehydration reaction. This is often promoted by heat, which facilitates the elimination of a water molecule to form the stable aromatic selenazole ring. Distilling off the water as it forms can be used to drive the reaction to completion according to Le Châtelier's principle.
Spectroscopic Characterization
While published experimental spectra for this specific molecule are scarce, its structure allows for reliable prediction of its key spectroscopic features. This predicted data serves as a benchmark for quality control and structural verification.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
-
δ ~7.5-7.2 (m, 3H): Aromatic protons on the benzene ring. The exact splitting pattern will be complex due to the substitution pattern.
-
δ ~3.85 (s, 3H): Methoxy group (-OCH₃) protons. This singlet will appear in a characteristic region for methoxy groups attached to an aromatic ring.
-
δ ~2.70 (s, 3H): Methyl group (-CH₃) protons at the 2-position. This singlet is typically deshielded compared to a standard aliphatic methyl group due to its attachment to the imine-like carbon of the selenazole ring.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
-
δ ~168 ppm: C2 carbon of the selenazole ring (C=N).
-
δ ~158 ppm: C5 aromatic carbon attached to the methoxy group.
-
δ ~150-120 ppm: Remaining aromatic and heterocyclic carbons (C3a, C4, C6, C7, C7a).
-
δ ~55.5 ppm: Methoxy carbon (-OCH₃).
-
δ ~20 ppm: Methyl carbon (-CH₃).
Experimental Protocol: NMR Sample Preparation and Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data for structural verification.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the tube and gently vortex until the sample is fully dissolved.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are typical starting parameters. Co-add 16 scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 240 ppm and a relaxation delay of 5 seconds are recommended to ensure quantitative detection of all carbon signals, including quaternary carbons. Co-add at least 1024 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Applications and Research Interest
As a functionalized heterocycle, this compound is primarily of interest as a chemical intermediate. Its structural similarity to benzimidazole and benzothiazole derivatives suggests its potential utility in several areas:
-
Medicinal Chemistry: Benzimidazole-containing compounds, such as omeprazole, are potent proton-pump inhibitors. The benzoselenazole core could be explored as a bioisostere to modulate properties like potency, selectivity, and metabolic stability in drug candidates.
-
Materials Science: The benzothiazole core is a component of various organic dyes and electronic materials. The incorporation of selenium could alter the photophysical properties (e.g., absorption and emission wavelengths) and electronic conductivity, making it a building block for novel functional materials.
-
Synthetic Chemistry: The methoxy group provides a handle for further chemical modification, such as demethylation to a phenol, which can then be used for ether or ester synthesis, allowing for the construction of more complex molecules.
Conclusion
This compound is a valuable, functionalized heterocyclic compound. This guide has detailed its fundamental chemical and physical properties, outlined a logical synthetic strategy, and provided a framework for its analytical characterization. Its structural features position it as a promising intermediate for further exploration in drug discovery and materials science, offering a unique scaffold for the design of novel molecules with potentially enhanced biological or physical properties.
References
-
Chen, Y. (1922). Synthesis of 2-methyl-4-selenoquinazolone, 2-phenylbenzoselenazole, and Its Derivatives. Columbia University.
- Kuchekar, A. B., et al. (2001). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Indian Journal of Pharmaceutical Sciences.
-
J Michelle Leslie. (2023, February 22). Acylation of an amine using acetic anhydride [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved January 5, 2026, from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-methylbenzoselenazole (CAS 2946-17-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-methylbenzoselenazole, identified by the CAS number 2946-17-0, is a member of the benzoselenazole class of heterocyclic organic compounds. This guide provides a comprehensive overview of its core physicochemical properties, essential for its application in research and development, particularly within the pharmaceutical and materials science sectors. The unique structural features of benzoselenazoles, incorporating a selenium atom within a bicyclic aromatic system, have garnered significant interest. This class of compounds is being explored for a variety of biological activities, including potential antioxidant, antitumor, and antibacterial applications.[1][2][3] Notably, benzoselenazole derivatives have shown promise as selective inhibitors of c-MYC transcription, a key target in cancer therapy, highlighting the potential of this scaffold in drug discovery.[1][4] This document serves as a technical resource, offering both established data and standardized methodologies for the characterization of this compound.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in various chemical and biological systems, guiding experimental design, and ensuring proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 2946-17-0 | [5] |
| IUPAC Name | 5-methoxy-2-methyl-1,3-benzoselenazole | [6] |
| Molecular Formula | C₉H₉NOSe | [5] |
| Molecular Weight | 226.14 g/mol | [5] |
| Appearance | Clear orange-red to yellow liquid | [6] |
| Boiling Point | 115-117 °C at 1 mmHg; 142 °C at 3.5 mmHg | [5] |
| Density | 1.491 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.639 | [5] |
| Flash Point | >110 °C (>230 °F) | [5] |
| Purity (Assay by GC) | ≥96.0% | [6] |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized experimental procedures for the determination of key physicochemical properties of liquid compounds such as this compound. The rationale behind each protocol is provided to offer insight into the experimental choices.
Determination of Boiling Point (Micro Method)
Rationale: The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For research compounds available in limited quantities, a micro-determination method is preferable. This protocol utilizes the principle of vapor pressure equalization within a capillary tube.
Methodology:
-
Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small-diameter test tube or a Durham tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the sample-containing tube.
-
Apparatus Assembly: The sample tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., silicone oil) within a Thiele tube or a similar apparatus that allows for uniform heating.
-
Heating and Observation: The heating bath is gradually heated. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Boiling Point Determination: The heating is discontinued once a steady stream of bubbles is observed. The liquid is allowed to cool slowly. The boiling point is recorded as the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.
Experimental Workflow for Boiling Point Determination
Caption: Workflow for micro boiling point determination.
Measurement of Density
Rationale: Density is a measure of mass per unit volume and is an important parameter for substance identification and for calculations involving mass-volume conversions. A straightforward and accurate method for liquid density determination involves the use of a pycnometer or a graduated cylinder and a balance.
Methodology:
-
Tare the Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.
-
Volume Measurement: A known volume of this compound is carefully added to the tared container. For a graduated cylinder, the volume is read from the bottom of the meniscus.
-
Mass Measurement: The container with the sample is re-weighed.
-
Calculation: The density is calculated by dividing the mass of the sample (final mass - initial mass) by the measured volume.
-
Temperature Control: For high accuracy, the measurement should be performed at a constant, recorded temperature (e.g., 25 °C), as density is temperature-dependent.
Experimental Workflow for Density Measurement
Caption: Workflow for determining the density of a liquid.
Determination of Refractive Index
Rationale: The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is sensitive to temperature and the wavelength of light used. An Abbe refractometer is a common instrument for this measurement.
Methodology:
-
Instrument Calibration: The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Reading the Value: The refractive index is read directly from the instrument's scale.
-
Temperature Control: The measurement should be performed at a controlled temperature, typically 20 °C (denoted as nD²⁰), as the refractive index is temperature-dependent.
Experimental Workflow for Refractive Index Measurement
Caption: Workflow for refractive index measurement.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For a research compound, confirming its purity is crucial. A typical method involves using a reverse-phase column and a UV detector.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
HPLC System Setup:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Flow Rate: Typically 1 mL/min.
-
Detector: A UV detector set to a wavelength where the compound has strong absorbance.
-
-
Injection and Analysis: A small volume of the sample solution is injected into the HPLC system. The chromatogram is recorded.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity determination.
Spectral Data
While specific, publicly available 1H NMR and 13C NMR spectra for this compound (CAS 2946-17-0) are limited, analysis of closely related structures, such as 5-methoxy-2-methylbenzothiazole, can provide an indication of the expected spectral features.[7] For definitive structural confirmation and analysis, it is recommended to acquire experimental NMR data.
Solubility Profile
As a liquid organic compound, this compound is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Quantitative solubility studies are recommended to establish precise solubility limits in various solvent systems, which is critical for formulation and reaction condition optimization.
Potential Applications in Drug Discovery
The benzoselenazole scaffold is of growing interest in medicinal chemistry. Research into this class of compounds has highlighted their potential as:
-
Antioxidants: Selenium-containing compounds are known for their antioxidant properties.[1][2][3][8]
-
Antitumor Agents: Certain benzoselenazole derivatives have demonstrated antitumor activity.[1][2][3]
-
Antibacterial Agents: The antibacterial potential of these compounds is also an area of investigation.[2][3]
-
c-MYC Transcription Inhibitors: Recent studies have shown that benzoselenazole derivatives can act as selective inhibitors of c-MYC transcription, a promising strategy for cancer therapy.[1][4]
The study of this compound and its analogues could therefore contribute to the development of novel therapeutic agents.
References
-
Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. PubMed. Available at: [Link]
-
Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. ResearchGate. Available at: [Link]
-
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A Technical Guide to the Therapeutic Potential of 5-Methoxy-2-methylbenzoselenazole: A Novel Candidate for Drug Discovery
Foreword: The Emerging Frontier of Organoselenium Heterocycles
In the landscape of modern medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, organoselenium compounds have garnered substantial interest due to their unique redox properties and diverse biological activities.[1] Selenium, an essential trace element, is integral to the function of several crucial antioxidant enzymes, such as glutathione peroxidases.[2] Its incorporation into heterocyclic systems, like the benzoselenazole core, offers a compelling strategy for the development of new therapeutic agents.[3][4] This guide delves into the prospective therapeutic applications of a specific, yet underexplored, member of this class: 5-Methoxy-2-methylbenzoselenazole. While direct biological data on this compound is nascent, this document serves as a technical roadmap for its synthesis and evaluation, grounded in the established potential of the broader benzoselenazole family. We will explore its potential as an antioxidant, anticancer, and neuroprotective agent, providing detailed, field-proven protocols for its investigation.
Physicochemical Properties and Proposed Synthesis
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent.
| Property | Value | Source |
| CAS Number | 2946-17-0 | [5][6] |
| Molecular Formula | C₉H₉NOSe | [5][6] |
| Molecular Weight | 226.13 g/mol | [5] |
| Appearance | Clear colorless to yellow liquid | [7] |
| Refractive Index (@ 20°C) | 1.6350-1.6400 | [7] |
Proposed Synthetic Pathway
The synthesis of this compound can be approached through the cyclization of an appropriate ortho-substituted aniline. A plausible and efficient method involves the reaction of 4-methoxy-2-aminoselenophenol with acetic anhydride. This approach is adapted from established syntheses of related 2-methylbenzoselenazole derivatives.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
4-Methoxy-2-nitrophenol
-
Sodium borohydride (NaBH₄)
-
Elemental selenium (Se)
-
Anhydrous ethanol
-
Acetic anhydride
-
Pyridine (catalyst)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Sodium Hydroselenide (NaHSe): In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend elemental selenium powder in anhydrous ethanol. Add sodium borohydride portion-wise with stirring. The reaction is exothermic and will result in a colorless solution of NaHSe.
-
Synthesis of 4-Methoxy-2-aminoselenophenol: To the freshly prepared NaHSe solution, add 4-Methoxy-2-nitrophenol. Reflux the mixture for 4-6 hours. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Intermediate: After cooling, carefully acidify the reaction mixture with HCl to precipitate the product. Filter the precipitate, wash with cold water, and dry under vacuum. The crude 4-methoxy-2-aminoselenophenol can be used in the next step without further purification.
-
Cyclization to this compound: Dissolve the crude 4-methoxy-2-aminoselenophenol in a suitable solvent such as toluene. Add acetic anhydride and a catalytic amount of pyridine. Reflux the mixture for 2-3 hours.
-
Final Work-up and Purification: Cool the reaction mixture and wash with a saturated solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Potential Therapeutic Application I: Antioxidant Activity
Rationale: Organoselenium compounds are well-documented for their antioxidant properties, primarily through mimicking the activity of glutathione peroxidase (GPx).[8] This enzyme plays a critical role in the detoxification of reactive oxygen species (ROS). The benzoselenazole scaffold is a promising pharmacophore for antioxidant activity.[8]
Caption: Workflow for evaluating the antioxidant potential of the target compound.
Protocol: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound and ascorbic acid in methanol. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).
-
Assay Protocol: In a 96-well plate, add varying concentrations of the test compound and the positive control. Add the DPPH solution to each well. A blank well should contain only methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[9]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Protocol: ABTS Radical Cation Decolorization Assay
Objective: To further assess the antioxidant capacity of the compound using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation: Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Assay Protocol: Dilute the ABTS radical cation solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. Add varying concentrations of the test compound and Trolox to the wells of a 96-well plate. Add the diluted ABTS radical cation solution to each well.
-
Incubation and Measurement: After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.[3]
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Potential Therapeutic Application II: Anticancer Activity
Rationale: Several benzoselenazole derivatives have demonstrated significant anticancer activity.[4] Their proposed mechanisms of action include the induction of apoptosis through the generation of ROS in cancer cells and the inhibition of key signaling pathways involved in cell proliferation and survival. The isosteric replacement of sulfur with selenium in the benzothiazole scaffold has been shown to enhance anticancer activity in some cases.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To evaluate the cytotoxic effect of this compound on a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer). The MTT assay is a colorimetric method for assessing cell viability.[10][11]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and doxorubicin for 24, 48, or 72 hours. A control group should be treated with the vehicle (e.g., DMSO) only.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: A potential signaling pathway for the anticancer activity of benzoselenazoles.
Potential Therapeutic Application III: Neuroprotection
Rationale: Oxidative stress is a key pathological feature of several neurodegenerative diseases.[12] Organoselenium compounds, including the well-studied ebselen, have shown neuroprotective effects in various in vitro and in vivo models.[1][4] This neuroprotection is often attributed to their antioxidant and anti-inflammatory properties.
Protocol: In Vitro Neuroprotection Assay
Objective: To assess the ability of this compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete growth medium
-
This compound
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress
-
Ebselen (positive control)
-
MTT solution
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For some studies, differentiation into a more neuron-like phenotype can be induced using retinoic acid.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound and ebselen for a specified period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxin such as H₂O₂ or 6-OHDA for 24 hours. A control group should not be exposed to the neurotoxin.
-
Assessment of Cell Viability: Evaluate cell viability using the MTT assay as described in the anticancer protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group (not exposed to the neurotoxin). A successful neuroprotective agent will show a significant increase in cell viability in the presence of the neurotoxin compared to the cells treated with the neurotoxin alone.
Concluding Remarks and Future Directions
This compound represents a promising yet unexplored molecule within the therapeutically relevant class of organoselenium compounds. Based on the well-established antioxidant, anticancer, and neuroprotective activities of related benzoselenazoles, this guide provides a comprehensive framework for its synthesis and biological evaluation. The detailed protocols herein offer a starting point for researchers to investigate its potential as a lead compound for drug discovery. Future studies should focus on elucidating its mechanisms of action, evaluating its efficacy in in vivo models, and exploring its structure-activity relationships through the synthesis of related analogs. The journey from a novel molecule to a therapeutic agent is long and challenging, but the scientific rationale for embarking on the investigation of this compound is compelling.
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The Ascendant Role of Benzoselenazoles in Medicinal Chemistry: A Technical Guide
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that offer unique biological activities is perpetual. Among these, organoselenium compounds have garnered substantial interest due to the unique chemical properties of selenium, an essential micronutrient.[1][2] Benzoselenazoles, a class of selenium-containing heterocycles, have emerged as a particularly promising scaffold for the development of therapeutic agents.[3][4] The incorporation of a selenium atom into the benzothiazole framework imparts distinct electronic and steric characteristics, leading to a broad spectrum of pharmacological effects.[5] This in-depth technical guide provides a comprehensive overview of the chemistry and biology of benzoselenazoles, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, explore the mechanistic underpinnings of their biological activities, and provide practical, field-proven insights into their application.
Part 1: The Chemical Foundation - Synthesis of the Benzoselenazole Core
The synthesis of the benzoselenazole core and its derivatives is a critical aspect of harnessing their therapeutic potential. Various strategies have been developed, often involving the cyclization of ortho-substituted anilines or the use of organoselenium reagents. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Key Synthetic Methodologies
A number of synthetic strategies have been successfully employed to construct the benzoselenazole ring system. These methods offer varying degrees of efficiency, substrate scope, and operational simplicity.
-
From 2-Iodoanilines and Isoselenocyanates: A prevalent and efficient method involves the copper-catalyzed reaction of 2-iodoanilines with isoselenocyanates. This reaction proceeds through the formation of a selenourea intermediate, which subsequently undergoes intramolecular cyclization to afford the 2-aminobenzoselenazole scaffold.[6] Isoselenocyanates are advantageous synthetic precursors due to their relative ease of preparation, storage, and handling.[3]
-
From Bis(2-aminophenyl) Diselenide: 2-Arylbenzoselenazoles can be synthesized via the sulfur-mediated cyclization of bis(2-aminophenyl) diselenide with benzyl chlorides.[6] Another approach involves the reductive pathway from a diselenide with sodium borohydride, followed by reaction with an appropriate acyl chloride.[3]
-
Three-Component Reactions: A versatile three-component annulation strategy utilizes 2-iodoanilines, elemental selenium, and arylacetic acids or benzyl chlorides, catalyzed by a copper salt, to produce 2-substituted benzoselenazoles.[6] Another one-pot synthesis of 1,3-benzoselenazoles has been achieved from bis(3-amino-1-hydroxybenzyl)diselenide and aryl aldehydes using acetic acid as a catalyst.[1]
-
Using Selenium Dioxide (SeO2) as the Selenium Source: A novel one-pot method has been developed for the synthesis of benzoselenazole derivatives using both ortho-inactivated anilines and acetophenones (or methylquinolines) with SeO2 as the selenium source.[7] This method is advantageous due to its good yields, simple operation, and the ready availability of raw materials.[7]
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Arylbenzoselenazoles
This protocol is based on a methodology reported by Su and co-workers for the synthesis of 2-arylbenzoselenazoles from 2-iodoaniline, aryl aldehydes, and elemental selenium.[3]
Materials:
-
2-Iodoaniline
-
Aryl aldehyde (e.g., benzaldehyde)
-
Elemental Selenium powder
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction tube, add 2-iodoaniline (1.0 mmol), the respective aryl aldehyde (1.2 mmol), elemental selenium (1.5 mmol), and potassium hydroxide (2.0 mmol).
-
Add dry DMSO (3 mL) to the reaction tube.
-
Seal the tube and heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylbenzoselenazole.
Visualizing the Synthesis: A Generalized Reaction Scheme
Caption: Key synthetic strategies for the benzoselenazole core.
Part 2: The Biological Landscape - Therapeutic Potential of Benzoselenazoles
The unique chemical nature of the benzoselenazole scaffold translates into a diverse range of biological activities, making it a privileged structure in drug discovery. The selenium atom plays a crucial role, often participating in redox reactions and interacting with biological targets.[2][8]
Antioxidant Activity: Mimicking Nature's Defense
A significant body of research has highlighted the potent antioxidant properties of benzoselenazoles.[1][2] Many of these compounds exhibit glutathione peroxidase (GPx)-like activity, an essential endogenous antioxidant enzyme system that protects cells from oxidative damage.[9][10]
The mechanism of GPx-like activity involves a catalytic cycle where the selenium center is oxidized by hydroperoxides and subsequently reduced by thiols, such as glutathione.[1] The efficiency of this process is influenced by the electronic and steric environment of the selenium atom. For instance, benzoselenazoles have shown better GPx-like activity compared to diphenyl diselenide and the well-known organoselenium compound, ebselen.[1]
Experimental Protocol: Thiophenol Assay for GPx-like Activity
This assay is a common method to evaluate the GPx-like antioxidant activity of selenium compounds.[1]
Materials:
-
Benzoselenazole compound (catalyst)
-
Thiophenol (substrate)
-
Hydrogen peroxide (H2O2)
-
Methanol (solvent)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the benzoselenazole compound, thiophenol, and H2O2 in methanol.
-
In a quartz cuvette, mix the benzoselenazole solution with the thiophenol solution.
-
Initiate the reaction by adding the H2O2 solution.
-
Monitor the decrease in the absorbance of thiophenol at a specific wavelength (e.g., 286 nm) over time using a UV-Vis spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.
-
The GPx-like activity is expressed as the initial rate of thiophenol consumption.
Anticancer Activity: A Multi-pronged Attack
Benzoselenazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1][4] Their efficacy has been observed in a range of cancer cell lines, including melanoma and ovarian cancer.[1]
One notable mechanism of action is the inhibition of c-MYC transcription. Certain benzoselenazole derivatives have been shown to selectively stabilize the c-MYC G-quadruplex, leading to the inhibition of cancer cell growth.[1] Interestingly, these benzoselenazole derivatives displayed greater selectivity for the c-MYC G-quadruplex and higher cancer cell specificity compared to their benzothiazole and benzoxazole counterparts.[11]
Furthermore, some selenium-containing heterocyclic compounds can induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.[12] They can also act as inhibitors of key enzymes involved in cancer progression, such as thioredoxin reductase (TrxR).[5]
Table 1: Anticancer Activity of Selected Benzoselenazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 14a | Melanoma | < 9.2 | [1] |
| 17a | Ovarian Cancer | < 9.2 | [1] |
| m-Se3 | Hepatoma | Not specified, but effective in vitro and in vivo | [11] |
| 2b | A2780 (Ovarian) | 6.4 ± 1.21 | [12] |
Note: This table is a representation of available data and is not exhaustive.
Antimicrobial Activity: A New Frontier in Fighting Infections
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Organoselenium compounds, including benzoselenazoles, are promising candidates in this arena.[3][13] They have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][14]
The antimicrobial mechanism of action is often attributed to the ability of these compounds to inhibit essential bacterial enzymes or to interfere with biofilm formation.[3][15] For example, some benzoselenazole derivatives have been shown to inhibit biofilm formation by Bacillus subtilis and Pseudomonas aeruginosa.[3] The well-studied organoselenium compound ebselen has demonstrated bactericidal activity against methicillin- and vancomycin-resistant Staphylococcus aureus strains.[16]
Other Biological Activities
The therapeutic potential of benzoselenazoles extends beyond antioxidant, anticancer, and antimicrobial effects. They have also been investigated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase and as pancreatic lipase inhibitors.[1][4]
Visualizing the Biological Impact: Signaling Pathways
Caption: Overview of the multifaceted biological activities of benzoselenazoles.
Conclusion and Future Perspectives
Benzoselenazoles represent a versatile and highly promising class of heterocyclic compounds with a wide array of biological activities.[3][4] The unique properties imparted by the selenium atom make them attractive candidates for the development of novel therapeutics for a range of diseases, including cancer, infectious diseases, and conditions associated with oxidative stress.[1][2]
While significant progress has been made in understanding the chemistry and biology of benzoselenazoles, further research is needed to fully realize their therapeutic potential.[3][4] Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as elucidating their detailed mechanisms of action in various biological systems. The continued exploration of this fascinating class of molecules holds great promise for the future of drug discovery.
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Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024). Molecules, 29(10), 2305. [Link]
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Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2023). Molecules, 28(20), 7076. [Link]
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Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
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Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
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Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Molecules, 26(18), 5468. [Link]
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules, 27(19), 6567. [Link]
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Kamal, A., et al. (2010). Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c][1][4]benzodiazepine conjugates. Bioorganic & Medicinal Chemistry, 18(13), 4747–4761. [Link]
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Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2023). International Journal of Molecular Sciences, 24(15), 12282. [Link]
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Recent insights into antibacterial potential of benzothiazole derivatives. (2023). RSC Medicinal Chemistry, 14(6), 1017–1043. [Link]
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A Technical Guide to the Speculative Mechanism of Action of 5-Methoxy-2-methylbenzoselenazole
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Organoselenium compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Within this class, benzoselenazoles represent a promising scaffold for therapeutic development.[3][4][5][6] This technical guide presents a speculative mechanism of action for 5-Methoxy-2-methylbenzoselenazole, a specific derivative for which detailed biological data is not yet publicly available. By synthesizing information from related organoselenium compounds and benzoselenazole analogues, we propose a multi-faceted mechanism centered on the modulation of cellular redox homeostasis and targeted inhibition of oncogenic transcription factors. This document outlines the theoretical framework for this proposed mechanism and provides a comprehensive roadmap of experimental protocols to validate these hypotheses.
Introduction: The Therapeutic Potential of Organoselenium Compounds
Selenium is an essential trace element crucial for various physiological processes, primarily through its incorporation into selenoproteins.[1][7] Synthetic organoselenium compounds have emerged as a versatile class of molecules with a broad spectrum of pharmacological activities.[2][8] Their mechanisms are often attributed to their redox-active nature, enabling them to participate in crucial biological redox cycles.[8][9] Many organoselenium compounds exhibit glutathione peroxidase (GPx)-like activity, contributing to their antioxidant effects.[2][10] However, at supra-nutritional doses, these compounds can also act as pro-oxidants in cancer cells, inducing oxidative stress and promoting apoptosis.[11] This dual role makes them intriguing candidates for cancer therapy.[7]
The benzoselenazole core is of particular interest due to its structural similarity to other biologically active heterocyclic systems. Recent studies on benzoselenazole derivatives have suggested more specific mechanisms beyond general redox modulation, including the inhibition of key cancer-related targets.[4][12]
Speculative Mechanism of Action for this compound
Given the absence of direct experimental data for this compound, we propose a speculative dual mechanism of action, integrating the known properties of its chemical class:
Hypothesis 1: Modulation of Intracellular Redox Environment. We hypothesize that this compound, like other organoselenium compounds, can catalytically interact with intracellular thiols, particularly glutathione (GSH). This interaction could lead to the generation of reactive oxygen species (ROS) within cancer cells, which exhibit a higher basal level of oxidative stress compared to normal cells.[11] This targeted increase in ROS could overwhelm the cancer cell's antioxidant capacity, leading to lipid peroxidation, DNA damage, and ultimately, apoptosis. The methoxy group at the 5-position may influence the electron density of the aromatic system, potentially fine-tuning the redox potential of the selenium atom and its reactivity towards thiols.
Hypothesis 2: Targeted Inhibition of c-MYC Transcription. Building on recent findings for other benzoselenazole derivatives, we speculate that this compound may act as a G-quadruplex stabilizer.[12] The promoter region of the c-MYC oncogene is known to form a G-quadruplex structure, which can inhibit its transcription. We propose that the planar benzoselenazole core of the molecule can bind to and stabilize this G-quadruplex, thereby downregulating c-MYC expression. The 2-methyl and 5-methoxy substituents may enhance this binding affinity and selectivity. The subsequent decrease in c-MYC protein levels would disrupt the MYC target gene network, leading to cell cycle arrest and inhibition of proliferation in cancer cells.[12]
Visualizing the Proposed Dual Mechanism
Caption: Proposed dual mechanism of action for this compound.
Experimental Validation Protocols
To investigate the proposed mechanisms, a structured experimental plan is essential. The following section details the key protocols required to test our hypotheses.
In Vitro Anticancer Activity Assessment
The initial step is to determine the cytotoxic effects of this compound against a panel of human cancer cell lines and a non-cancerous control cell line.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 - breast, A549 - lung, HepG2 - liver) and a non-cancerous cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
| Cell Line | Cancer Type | Expected IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1 - 10 |
| A549 | Lung Carcinoma | 5 - 20 |
| HepG2 | Hepatocellular Carcinoma | 2 - 15 |
| MCF-10A | Non-tumorigenic Breast | > 50 |
Investigation of Redox Modulation (Hypothesis 1)
Experimental Protocol: Intracellular ROS Measurement
-
Cell Treatment: Seed a relevant cancer cell line (e.g., MCF-7) in a 96-well black, clear-bottom plate. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 1, 3, 6 hours). Include a positive control (e.g., H2O2) and a vehicle control.
-
DCFDA Staining: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Experimental Workflow: Redox Modulation
Caption: Workflow for assessing intracellular ROS production.
Investigation of c-MYC Inhibition (Hypothesis 2)
Experimental Protocol: G-Quadruplex Circular Dichroism (CD) Spectroscopy
-
G4 DNA Preparation: Synthesize and purify the c-MYC promoter G-quadruplex-forming oligonucleotide. Anneal the oligonucleotide in a potassium-containing buffer to form the G-quadruplex structure.
-
CD Spectra Acquisition: Record the CD spectrum of the G-quadruplex DNA from 220 to 320 nm. A positive peak around 260 nm and a negative peak around 240 nm are characteristic of a parallel G-quadruplex.
-
Titration: Add increasing concentrations of this compound to the G-quadruplex solution and record the CD spectrum after each addition.
-
Data Analysis: Analyze the changes in the CD signal to determine the binding and stabilization of the G-quadruplex by the compound.
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for c-MYC Expression
-
Cell Treatment and RNA Extraction: Treat cancer cells with this compound at its IC50 concentration for 24 hours. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qRT-PCR: Perform qRT-PCR using primers specific for c-MYC and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of c-MYC mRNA using the ΔΔCt method.
Experimental Workflow: c-MYC Inhibition
Caption: Dual-pronged approach to validate c-MYC inhibition.
Conclusion and Future Directions
The proposed dual-action mechanism of this compound, involving both redox modulation and targeted c-MYC inhibition, presents a compelling hypothesis for its potential as an anticancer agent. The outlined experimental protocols provide a clear and robust framework for validating these speculations. Successful validation would not only elucidate the mechanism of this specific compound but also contribute to the broader understanding of benzoselenazoles as a privileged scaffold in drug discovery. Future in vivo studies using xenograft models would be the subsequent logical step to translate these in vitro findings into a preclinical setting.
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An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-2-methylbenzoselenazole
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 5-Methoxy-2-methylbenzoselenazole (C₉H₉NOSe, CAS: 2946-17-0).[1][2][3] In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering researchers a robust reference for the identification and verification of this compound. Detailed, field-proven experimental protocols for acquiring high-fidelity spectroscopic data are provided, ensuring that researchers in drug development and materials science can confidently characterize this molecule. The guide is structured to provide both a predictive reference and a practical manual for the experimental elucidation of this compound's molecular structure.
Introduction
This compound is a heterocyclic compound featuring a benzoselenazole core, a class of molecules that has garnered interest in medicinal chemistry and materials science due to the unique properties conferred by the selenium atom. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research, particularly in regulated fields such as drug development. Spectroscopic techniques, including NMR, IR, and MS, are the principal tools for this purpose. This guide addresses the current information gap by providing a detailed predictive analysis of the spectroscopic characteristics of this compound, coupled with standardized protocols for experimental data acquisition.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and computational models, offering a reliable baseline for comparison with experimentally obtained data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR chemical shifts are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.5 - 7.3 | Doublet | 1H | Aromatic Proton (C7-H) |
| ~ 7.1 - 6.9 | Doublet | 1H | Aromatic Proton (C4-H) |
| ~ 6.8 - 6.6 | Doublet of Doublets | 1H | Aromatic Proton (C6-H) |
| ~ 3.8 | Singlet | 3H | Methoxy Group (-OCH₃) |
| ~ 2.7 | Singlet | 3H | Methyl Group (-CH₃) |
Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts and coupling constants will be dependent on the solvent used.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 165 - 160 | C2 (C=N) |
| ~ 158 - 154 | C5 (C-O) |
| ~ 150 - 145 | C3a |
| ~ 130 - 125 | C7a |
| ~ 120 - 115 | C7 |
| ~ 110 - 105 | C4 |
| ~ 100 - 95 | C6 |
| ~ 56 - 54 | Methoxy Carbon (-OCH₃) |
| ~ 20 - 18 | Methyl Carbon (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch (CH₃) |
| ~ 1610 - 1590 | Strong | C=N Stretch |
| ~ 1570 - 1550 | Strong | Aromatic C=C Stretch |
| ~ 1250 - 1200 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~ 1050 - 1000 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
| ~ 850 - 800 | Strong | C-H Out-of-plane Bending (Aromatic) |
| ~ 600 - 500 | Medium | C-Se Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 226.15 g/mol ), the predicted key mass-to-charge ratios (m/z) are presented.[3]
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 227 | [C₉H₉NOSe]⁺• (Molecular Ion, most abundant Se isotope) | - |
| 212 | [C₈H₆NOSe]⁺ | •CH₃ |
| 197 | [C₉H₉NSe]⁺ | •O |
| 184 | [C₈H₆NSe]⁺ | •OCH₃ |
| 156 | [C₇H₆NSe]⁺ | •C₂H₃ |
| 130 | [C₇H₆O]⁺• | •SeCN |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[4]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube.[4]
-
Cap the NMR tube securely.
3.1.2. Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spinner turbine, ensuring the correct depth using the depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 128 or more) due to the lower natural abundance of ¹³C.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference or an internal standard like TMS.
Infrared (IR) Spectroscopy Protocol
This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid samples.
3.2.1. Sample Preparation and Data Acquisition
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000 to 400 cm⁻¹.
-
After the measurement, clean the ATR crystal thoroughly.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines the analysis of this compound using GC-MS with electron ionization (EI).
3.3.1. Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
3.3.2. Instrument Setup and Data Acquisition
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Inject the sample and start the data acquisition.
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound and extract its mass spectrum.
Visualization of Molecular Structure and Fragmentation
To aid in the interpretation of the spectroscopic data, the following diagrams illustrate the molecular structure and a proposed mass spectrometry fragmentation pathway for this compound.
Caption: Molecular structure of this compound.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Conclusion
This technical guide provides a foundational resource for the spectroscopic analysis of this compound. The predicted NMR, IR, and MS data offer a valuable reference for researchers, while the detailed experimental protocols provide a clear and actionable workflow for obtaining high-quality experimental data. By combining predictive analysis with practical methodologies, this guide aims to facilitate the confident identification and characterization of this compound in various scientific endeavors.
References
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This compound - WeylChem. (n.d.). Retrieved January 5, 2026, from [Link]
-
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-
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Solubility Profile of 5-Methoxy-2-methylbenzoselenazole: A Framework for Experimental Determination and Application
An In-Depth Technical Guide
Abstract
5-Methoxy-2-methylbenzoselenazole is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry and materials science.[1][2] The physicochemical properties of such compounds, particularly solubility, are paramount as they dictate the viability of their application, from reaction kinetics and purification to formulation and bioavailability in drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound in common laboratory solvents. Eschewing a simple presentation of data, we delve into the causality behind experimental design, offering robust, self-validating protocols grounded in established chemical principles. This document outlines theoretical solubility predictions based on molecular structure, detailed step-by-step protocols for both qualitative and quantitative solubility determination, and methods for data analysis and interpretation.
Introduction: The Critical Role of Solubility
The benzoselenazole scaffold is a unique heterocyclic system where the incorporation of a selenium atom imparts distinct electronic and steric characteristics, leading to a wide spectrum of potential pharmacological activities.[2] this compound (CAS: 2946-17-0, Molecular Formula: C₉H₉NOSe) is a specific derivative within this class.[3][4][5]
Understanding the solubility of a compound is a foundational requirement for its effective use in any laboratory setting. Solubility data informs:
-
Reaction Chemistry: The choice of solvent can dramatically affect reaction rates, yields, and the formation of byproducts.
-
Purification: Techniques like crystallization and chromatography are fundamentally dependent on differential solubility.
-
Biological Assays: The concentration of a compound in a test medium is limited by its solubility, impacting the accuracy and reproducibility of in vitro and in vivo studies.
-
Drug Development: For a compound to be a viable drug candidate, it must possess appropriate solubility for formulation and absorption to achieve therapeutic concentrations.[6]
This guide provides the necessary theoretical grounding and field-proven experimental protocols to thoroughly characterize the solubility of this compound.
Physicochemical Properties & Solubility Prediction
Before embarking on experimental work, analyzing the molecule's structure allows for an educated prediction of its solubility behavior, guided by the principle of "like dissolves like."[7]
Known Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2946-17-0 | [3][4] |
| Molecular Formula | C₉H₉NOSe | [4][8] |
| Molecular Weight | 226.13 g/mol | [8] |
| Form | Liquid | [4] |
| Appearance | Clear colorless to yellow | [4] |
| Density | 1.491 g/mL at 25 °C | [3] |
| Refractive Index | 1.6350-1.6400 @ 20°C |[4] |
Structural Analysis for Solubility Prediction:
-
Nonpolar Features: The fused benzene ring and the methyl group constitute a significant nonpolar, hydrophobic portion of the molecule.
-
Polar Features: The methoxy group (-OCH₃) and the nitrogen atom within the selenazole ring introduce polarity. The nitrogen atom's lone pair of electrons also provides a site for protonation, suggesting potential basicity.[9]
-
Hydrogen Bonding: The molecule lacks hydrogen bond donors but can act as a hydrogen bond acceptor at the nitrogen and oxygen atoms.
Predicted Solubility:
-
Water (Polar Protic): Due to the dominant hydrophobic backbone, solubility in water is expected to be very low.
-
Aqueous Acid (e.g., 5% HCl): The basic nitrogen atom should be protonated by a strong acid, forming a water-soluble salt.[10] Therefore, solubility is expected to be significantly higher in dilute acid than in neutral water.
-
Aqueous Base (e.g., 5% NaOH): The molecule lacks acidic protons, so it is not expected to dissolve in aqueous base.[10][11]
-
Polar Aprotic Solvents (DMSO, DMF, Acetone): These solvents are excellent at dissolving a wide range of organic compounds and are expected to readily dissolve this compound.[12]
-
Polar Protic Solvents (Methanol, Ethanol): These solvents can engage in hydrogen bonding and have both polar and nonpolar character. Good solubility is anticipated.
-
Nonpolar Solvents (Hexane, Toluene): The large nonpolar surface area of the molecule suggests it will likely be soluble in these solvents.[12]
Experimental Protocol for Solubility Determination
A two-tiered approach is recommended: a rapid qualitative assessment followed by a rigorous quantitative determination for key solvents.
Part A: Qualitative Solubility Assessment
This systematic procedure provides a rapid overview of the compound's solubility profile across a range of solvent classes.[11][13][14] It serves to quickly confirm the theoretical predictions and identify suitable solvents for further applications.
Methodology:
-
Dispense 0.1 mL (approx. 150 mg) of this compound into a series of clean, dry test tubes.
-
To each tube, add 3 mL of a single solvent in 1 mL increments.
-
After each addition, cap and vigorously agitate the tube for 30 seconds.
-
Observe the solution. A compound is considered "soluble" if it forms a single, clear liquid phase with no visible droplets of the solute.[9]
-
Test the following solvents sequentially as outlined in the workflow diagram below.
Logical Workflow for Qualitative Solubility Testing
Caption: Workflow for systematic qualitative solubility analysis.
Part B: Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[12] It involves generating a saturated solution and then measuring the concentration of the dissolved solute.
Causality Behind the Protocol: The core principle is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[6][15] Using an excess of the solute ensures that this equilibrium is achieved and the solution is truly saturated. Temperature control is critical as solubility is temperature-dependent.[7]
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. "Excess" means enough solid/liquid is visible after the equilibration period.
-
Equilibration: Seal the vial tightly. Place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is standard, but 48-72 hours is recommended to be certain.[7]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the undissolved solute settle. Centrifugation at the controlled temperature is the preferred method to cleanly separate the phases.
-
Sampling: Carefully withdraw a known volume of the clear, supernatant liquid (the saturated solution). It is critical not to disturb the undissolved excess compound.
-
Dilution & Analysis: Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of your analytical method. Quantify the concentration using a pre-calibrated analytical technique such as UV-Vis Spectroscopy or HPLC.[6]
Workflow for Quantitative Shake-Flask Method
Caption: Step-by-step workflow for the shake-flask solubility method.
Data Presentation & Interpretation
All experimental data should be compiled into clear, structured tables for easy comparison and reference.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Observation (Soluble/Insoluble) | Inferred Property |
|---|---|---|---|
| Aqueous | Deionized Water | Record observation | Polarity/Hydrophobicity |
| 5% HCl (aq) | Record observation | Basic Character | |
| 5% NaOH (aq) | Record observation | Acidic Character | |
| Polar Protic | Methanol | Record observation | - |
| Ethanol | Record observation | - | |
| Polar Aprotic | Acetone | Record observation | - |
| Acetonitrile | Record observation | - | |
| DMSO | Record observation | - | |
| Nonpolar | Dichloromethane | Record observation | - |
| Toluene | Record observation | - |
| | Hexane | Record observation | - |
Table 2: Quantitative Equilibrium Solubility at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|
| e.g., Ethanol | Record result | Calculate result |
| e.g., Toluene | Record result | Calculate result |
| e.g., Hexane | Record result | Calculate result |
| e.g., Water | Record result | Calculate result |
Interpretation of Results: The collected data provides a comprehensive solubility map. For instance, high solubility in ethanol but low solubility in hexane would indicate the compound has significant polar character. Solubility in 5% HCl but not in pure water would be definitive proof of its basic nature, allowing for manipulation of its solubility through pH adjustment—a critical aspect in both purification and formulation science.[6][15]
Conclusion
This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound. By moving from theoretical prediction based on molecular structure to systematic qualitative and quantitative experimental protocols, researchers can generate the reliable and essential data needed for any subsequent application. The emphasis on understanding the causality behind the methods ensures that the protocols can be adapted as needed while maintaining the integrity of the results. This foundational data is indispensable for advancing the study and application of this promising heterocyclic compound in research and development.
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Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]
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Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
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Perlovich, G. L., & Volkova, T. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1229. Available from: [Link]
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S. K. Singh, et al. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Available from: [Link]
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ResearchGate. Ground and excited-state properties of 1,3-benzoselenazole derivatives: A combined theoretical and experimental photophysical investigation. (2025). Available from: [Link]
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Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
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Zaporizhzhia State Medical University. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Available from: [Link]
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Royal Society of Chemistry. Lewis acid-promoted formation of benzoselenazole derivatives using SeO2 as a selenium source. Organic & Biomolecular Chemistry. Available from: [Link]
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PubMed. Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. (2023). Available from: [Link]
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The Advent and Evolution of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Benzoselenazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoselenazole core, a unique selenium-containing heterocyclic scaffold, has carved a significant niche in medicinal chemistry and materials science. Its distinct electronic and steric properties, conferred by the presence of the selenium atom, have led to a surge in research exploring its potential in drug discovery, with applications ranging from anticancer to neuroprotective agents. This in-depth technical guide provides a comprehensive journey through the history of benzoselenazole synthesis, from its early beginnings to the sophisticated, high-yield methodologies of the modern era. By delving into the causality behind experimental choices and providing detailed, field-proven protocols, this guide serves as an essential resource for researchers seeking to harness the synthetic versatility and therapeutic promise of this remarkable heterocyclic system.
Introduction: The Rise of a Selenium-Containing Powerhouse
The story of benzoselenazoles is intrinsically linked to the broader field of organoselenium chemistry, which traces its origins back to the 19th century.[1][2] However, it has been in recent decades that the unique biological activities of selenium-containing heterocycles have truly come to the forefront of scientific investigation.[3][4] The benzoselenazole scaffold, an isostere of the well-known benzothiazole and benzoxazole systems, has emerged as a "privileged structure" in medicinal chemistry. This designation stems from its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[5][6]
The incorporation of selenium, a heavier chalcogen than sulfur and oxygen, imparts unique physicochemical properties to the benzoselenazole ring system. These include altered bond lengths, angles, and electronic distribution, which in turn influence the molecule's reactivity, metabolic stability, and target-binding affinity. This guide will explore the fascinating history of how chemists have learned to construct this valuable scaffold and the innovative strategies that continue to expand its synthetic accessibility and derivatization.
A Historical Odyssey: The Discovery and Early Synthesis of Benzoselenazoles
While the synthesis of the simpler 1,3-selenazole ring was first reported by Hofmann in 1889 through the condensation of selenourea with α-haloketones, the journey to the benzo-fused analogue is less straightforward to pinpoint to a single "discovery" moment in the 19th century from available literature.[7] Early organoselenium chemistry was fraught with challenges, including the toxicity and malodorous nature of many selenium reagents.[8]
The classical and foundational methods for constructing the benzoselenazole core typically involved the cyclization of ortho-substituted anilines with a suitable one-carbon electrophile and a selenium source. One of the earliest and most fundamental approaches involves the reaction of o-aminoselenophenol with carboxylic acids or their derivatives. This method, analogous to the Ladenburg synthesis of benzimidazoles, laid the groundwork for many subsequent synthetic strategies.
Classic Synthesis: From o-Aminoselenophenol
The in-situ generation of the highly reactive o-aminoselenophenol is a key feature of these early methods. A common precursor is bis(2-aminophenyl) diselenide, which can be reduced to the selenophenol.
-
Step 1: Reduction of Bis(2-aminophenyl) Diselenide: The diselenide is treated with a reducing agent, such as sodium borohydride or hypophosphorous acid, to generate the corresponding selenol.
-
Step 2: Condensation and Cyclization: The in-situ generated o-aminoselenophenol then reacts with a carboxylic acid, acid chloride, or aldehyde. The reaction with a carboxylic acid typically requires harsh conditions, such as high temperatures and strong acids (e.g., polyphosphoric acid), to drive the dehydration and cyclization to the corresponding 2-substituted benzoselenazole.
The causality behind this approach lies in the nucleophilicity of both the amino and the seleno groups. The initial reaction likely involves the formation of an amide or a related intermediate, followed by an intramolecular nucleophilic attack of the selenium atom onto the activated carbonyl carbon, leading to the final heterocyclic ring system after dehydration. These early methods, while foundational, often suffered from low yields, harsh reaction conditions, and limited substrate scope.
The Modern Synthetic Arsenal: Efficiency, Versatility, and Catalysis
The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in benzoselenazole synthesis. The demand for novel derivatives for high-throughput screening in drug discovery spurred the development of more efficient, versatile, and milder synthetic methodologies. This evolution was largely driven by the advent of transition metal catalysis and the exploration of new selenium-incorporating reagents.
Leveraging Diverse Selenium Sources
A key aspect of modern benzoselenazole synthesis is the expanded toolkit of selenium sources, each with its own advantages in terms of reactivity, handling, and cost.
-
Elemental Selenium (Se0): The use of elemental selenium is attractive due to its low cost and ready availability.[3] Modern protocols often employ elemental selenium in multi-component reactions, where it acts as the selenium source in the presence of a suitable catalyst and other reactants.[4] These one-pot procedures offer significant advantages in terms of operational simplicity and atom economy.
-
Selenium Dioxide (SeO2): Selenium dioxide is a versatile reagent that can act as both an oxidant and a selenium source.[9] Its use in the synthesis of benzoselenazoles often involves the reaction of anilines with ketones or other carbonyl compounds. The reaction proceeds through a complex mechanism that can involve the in-situ formation of a selenium-containing intermediate that subsequently cyclizes.
-
Isoselenocyanates (R-N=C=Se): Isoselenocyanates are highly reactive and versatile building blocks for the synthesis of selenium-containing heterocycles.[10] They readily react with nucleophiles, and in the context of benzoselenazole synthesis, they are often employed in reactions with ortho-substituted anilines.
The Copper Revolution: Catalyzing C-Se and C-N Bond Formation
Arguably the most significant advancement in modern benzoselenazole synthesis has been the application of copper catalysis.[11][12] Copper catalysts have proven to be exceptionally effective in promoting the formation of both the C-Se and C-N bonds required for the construction of the benzoselenazole ring. These methods are generally characterized by milder reaction conditions, broader substrate scope, and higher yields compared to their non-catalyzed counterparts.
Key Copper-Catalyzed Strategies:
-
From o-Haloanilines and Isoselenocyanates: A widely used and efficient method involves the copper-catalyzed coupling of o-iodo- or o-bromoanilines with isoselenocyanates. The reaction proceeds through the formation of a selenourea intermediate, which then undergoes an intramolecular C-Se bond formation to afford the 2-aminobenzoselenazole scaffold.[12] The copper catalyst is crucial for facilitating this intramolecular cyclization.
-
Three-Component Reactions: Copper catalysis has enabled the development of elegant one-pot, three-component reactions for the synthesis of 2-substituted benzoselenazoles. A common strategy involves the reaction of an o-haloaniline, elemental selenium, and an aldehyde or a carboxylic acid derivative. The copper catalyst orchestrates a cascade of reactions, including the formation of a selenium nucleophile and subsequent C-Se and C-N bond formations.[11]
-
Ullmann-Type Couplings: Copper-catalyzed Ullmann-type coupling reactions have also been adapted for benzoselenazole synthesis. These reactions typically involve the coupling of a dihalobenzene with a selenium- and nitrogen-containing precursor.[13]
The effectiveness of copper catalysts in these transformations stems from their ability to undergo oxidative addition and reductive elimination cycles, thereby facilitating the formation of the key C-Se and C-N bonds under relatively mild conditions.
Experimental Protocols: A Practical Guide
To provide actionable insights for the practicing chemist, this section details step-by-step methodologies for key synthetic transformations.
Protocol 1: Classical Synthesis of 2-Phenylbenzoselenazole
Reaction: Bis(2-aminophenyl) diselenide + Benzoic Acid → 2-Phenylbenzoselenazole
Step-by-Step Methodology:
-
Reduction of the Diselenide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend bis(2-aminophenyl) diselenide (1.0 mmol) in ethanol (20 mL).
-
Add sodium borohydride (2.5 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour, during which the yellow suspension should become a colorless solution of the o-aminoselenophenol.
-
Condensation and Cyclization: To the solution of the selenophenol, add benzoic acid (1.2 mmol) and polyphosphoric acid (5 g).
-
Heat the reaction mixture to 150 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-water (100 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenylbenzoselenazole.
Causality: The initial reduction with NaBH4 is crucial to generate the nucleophilic selenol. The high temperature and the dehydrating action of polyphosphoric acid are necessary to drive the condensation and subsequent intramolecular cyclization, which can be energetically demanding.
Protocol 2: Copper-Catalyzed Synthesis of 2-Aminobenzoselenazole
Reaction: 2-Iodoaniline + Potassium Selenocyanate → 2-Aminobenzoselenazole
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-iodoaniline (1.0 mmol), potassium selenocyanate (1.2 mmol), copper(I) iodide (0.1 mmol), and a suitable ligand such as 1,10-phenanthroline (0.1 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add a dry, degassed solvent such as DMF or DMSO (5 mL).
-
Reaction Execution: Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure 2-aminobenzoselenazole.
Causality: The copper(I) catalyst is essential for the formation of the C-Se bond. The ligand helps to stabilize the copper catalyst and improve its reactivity. The use of an inert atmosphere is critical to prevent the oxidation of the catalyst and the selenium reagent.
Data Presentation and Visualization
Table 1: Comparison of Synthetic Methodologies for Benzoselenazoles
| Method | Key Reagents | Catalyst | Conditions | Advantages | Disadvantages |
| Classical | Bis(2-aminophenyl) diselenide, Carboxylic Acid | None (PPA) | High Temp. (>150°C) | Foundational, uses simple reagents | Harsh conditions, low yields, limited scope |
| Elemental Se | o-Haloaniline, Aldehyde, Elemental Se | Cu(I) salt | Moderate Temp. (80-120°C) | Atom economical, one-pot | Can require stoichiometric copper |
| SeO2 | Aniline, Ketone, SeO2 | Lewis Acid | Moderate Temp. | Utilizes readily available materials | Can have selectivity issues |
| Isoselenocyanate | o-Haloaniline, Isoselenocyanate | Cu(I) salt | Moderate Temp. (100-120°C) | High yields, good functional group tolerance | Isoselenocyanates can be unstable |
Diagrams
Diagram 1: General Synthetic Strategies for Benzoselenazoles
Caption: Evolution of synthetic routes to benzoselenazoles.
Diagram 2: Copper-Catalyzed Synthesis of 2-Aminobenzoselenazoles
Caption: Key steps in the copper-catalyzed aminoselenazole synthesis.
Conclusion and Future Perspectives
The journey of benzoselenazole synthesis has been one of remarkable progress, evolving from arduous classical methods to elegant and efficient catalytic strategies. The development of copper-catalyzed reactions, in particular, has revolutionized the field, making a vast array of benzoselenazole derivatives readily accessible for further investigation.
Looking ahead, the focus will likely be on developing even more sustainable and environmentally friendly synthetic methods. This could involve the use of earth-abundant metal catalysts, solvent-free reaction conditions, and the development of novel, safer selenium-containing reagents. Furthermore, the application of flow chemistry and other automated synthesis platforms could accelerate the discovery of new benzoselenazole-based drug candidates. As our understanding of the unique biological properties of organoselenium compounds continues to grow, the demand for innovative and efficient synthetic routes to benzoselenazoles is certain to intensify, ensuring a vibrant future for this fascinating area of heterocyclic chemistry.
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The Enigmatic Target Landscape of 5-Methoxy-2-methylbenzoselenazole: A Predictive and Methodological Guide
Abstract
The benzoselenazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antioxidant, and antimicrobial effects.[1][2] 5-Methoxy-2-methylbenzoselenazole, a specific analogue within this class, remains a molecule of significant interest yet uncharacterized biological targets. This technical guide outlines a comprehensive, multi-pronged strategy for the prediction, identification, and validation of its biological targets. We will traverse a logical workflow from broad, in-silico predictions to specific, experimental validations, providing both the theoretical underpinnings and detailed, actionable protocols for researchers in drug discovery and chemical biology. This document serves as a roadmap for unveiling the mechanism of action of this promising compound and as a template for the target deconvolution of other novel small molecules.
Introduction: The Therapeutic Potential of Benzoselenazoles
Organoselenium compounds have garnered considerable attention for their therapeutic potential, largely stemming from their unique redox properties and ability to mimic the biological functions of sulfur-containing analogues.[3] The benzoselenazole moiety, an isostere of the well-studied benzothiazole, offers a distinct electronic and steric profile that can be exploited for targeted drug design.[4] Notably, some benzoselenazole derivatives have shown superior anticancer activity and selectivity compared to their benzothiazole counterparts, for instance, by acting as selective inhibitors of c-MYC transcription through the stabilization of G-quadruplex structures.[1][4]
This compound (Figure 1) is a relatively simple derivative, yet its specific biological targets remain elusive. The methoxy and methyl substitutions can significantly influence its pharmacokinetic and pharmacodynamic properties. Understanding its molecular-level interactions is paramount to unlocking its therapeutic potential and identifying potential liabilities. This guide provides a systematic approach to this "target deconvolution" challenge.
Figure 1: Chemical Structure of this compound
-
Molecular Weight: 226.13 g/mol [5]
A Multi-Staged Approach to Target Identification
Our strategy for elucidating the biological targets of this compound is rooted in a synergistic application of computational and experimental methodologies. This tiered approach, visualized in the workflow below, is designed to progressively refine a broad list of potential targets into a manageable set of high-confidence candidates for downstream validation.
Caption: A multi-tiered workflow for target identification.
In-Silico Target Prediction: Generating Hypotheses from Data
The initial phase of our investigation leverages computational tools to generate a tractable list of putative targets.[8] This approach is cost-effective and can survey a vast biological space.
Ligand-Based Methods: Learning from the Known
Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[9]
-
Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target.[10][11][12] By constructing a pharmacophore model from known active benzoselenazoles, we can screen large databases to identify proteins that are likely to bind this compound.[13]
-
Chemical Similarity Searching: This technique involves comparing the chemical fingerprint of our compound of interest against databases of compounds with known biological targets.[9] Tools like TargetHunter utilize this principle to predict therapeutic potential.[9]
Structure-Based Methods: Docking into the Proteome
When a library of structurally similar active compounds is unavailable, structure-based methods provide a powerful alternative.
-
Reverse Docking: In contrast to traditional docking where multiple ligands are screened against a single target, reverse docking screens a single ligand against a large library of protein structures.[14][15][16] This "one-ligand, many-targets" approach is invaluable for identifying both on-target and off-target interactions, which is crucial for predicting efficacy and potential toxicity.[14][17][18] The output is a ranked list of proteins based on their predicted binding affinity for this compound.
Machine Learning and AI-Driven Approaches
Experimental Validation: From Prediction to Biological Reality
Computational predictions, while powerful, must be experimentally validated to confirm biological relevance.[24][25][26][27] Chemoproteomics has emerged as a cornerstone for target deconvolution in an unbiased, proteome-wide manner.[28][29]
Chemoproteomics: Unbiased Target Identification in a Native Environment
Chemoproteomics allows for the identification of small molecule-protein interactions directly in complex biological systems like cell lysates or even live cells.[30]
-
Affinity-Based Enrichment: This technique involves immobilizing a derivatized version of this compound onto a solid support (e.g., beads). This "bait" is then used to capture its binding partners from a cell lysate. The captured proteins are subsequently identified and quantified using mass spectrometry.[31] A competitive binding assay, where the free compound is added to compete with the immobilized version, is a critical control to distinguish specific from non-specific binders.[31]
Caption: Workflow for Affinity-Based Chemoproteomics.
-
Stability-Based Profiling: These methods, such as Thermal Proteome Profiling (TPP) and Drug Affinity Responsive Target Stability (DARTS), operate on the principle that the binding of a small molecule can alter the thermal or proteolytic stability of its target protein.[28][29] By systematically measuring changes in protein stability across the proteome in the presence of this compound, we can identify its direct targets without the need for chemical modification of the compound.[28]
Biochemical and Biophysical Assays
Once high-confidence targets are identified through chemoproteomics, their direct interaction with this compound must be confirmed using orthogonal, in-vitro assays.
| Assay Type | Principle | Information Gained |
| Enzyme Inhibition/Activation Assays | Measures the effect of the compound on the catalytic activity of a purified enzyme target. | Potency (IC50/EC50), mechanism of inhibition/activation. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of the compound to an immobilized target. | Binding affinity (KD), kinetics (kon/koff). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target in solution. | Binding affinity (KD), stoichiometry, thermodynamics (ΔH, ΔS). |
Cell-Based Assays: Linking Target Engagement to Cellular Phenotype
The final step is to demonstrate that the engagement of a specific target by this compound leads to a measurable cellular response.[24] This could involve:
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the putative target protein. If the cellular effects of the compound are diminished or abolished in these cells, it provides strong evidence for on-target activity.
-
Cellular Thermal Shift Assays (CETSA): This in-cell technique measures the change in the thermal stability of a target protein upon compound binding in intact cells, confirming target engagement in a physiological context.
-
Phenotypic Screening: Assessing the effects of the compound on cellular processes such as proliferation, apoptosis, or cell cycle progression, particularly in cell lines where the target is known to play a critical role.[32]
Conclusion and Future Directions
The deconvolution of a small molecule's biological targets is a complex but essential undertaking in modern drug discovery. For a compound like this compound, which belongs to the promising class of benzoselenazoles, a systematic and integrated approach is crucial for success. The workflow outlined in this guide, combining in-silico prediction with robust experimental validation, provides a clear path forward. By first generating a landscape of probable targets through computational means and then systematically validating these predictions using cutting-edge techniques like chemoproteomics and biophysical assays, we can efficiently and accurately elucidate its mechanism of action. The insights gained from such studies will not only illuminate the therapeutic potential of this compound but will also contribute to a deeper understanding of the broader pharmacology of benzoselenazole derivatives, paving the way for the development of novel and effective therapeutics.
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This compound. WeylChem. Available at: [Link]
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Methodological & Application
Synthesis of 5-Methoxy-2-methylbenzoselenazole: A Detailed Protocol for Researchers
Introduction
5-Methoxy-2-methylbenzoselenazole is a heterocyclic compound of significant interest within the fields of medicinal chemistry and materials science. As a derivative of the benzoselenazole scaffold, it is recognized for its potential biological activities, which are often attributed to the presence of the selenium atom. Organoselenium compounds are known to exhibit a range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The methoxy and methyl substitutions on the benzoselenazole core allow for fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Theoretical Background: A Plausible Synthetic Pathway
The synthesis of this compound can be strategically approached through a three-step sequence commencing with the commercially available 4-methoxyaniline. This pathway involves the initial formation of a diselenide intermediate, followed by its reduction to the corresponding selenol, and concluding with a cyclization reaction to yield the target benzoselenazole.
The key steps are outlined as follows:
-
Synthesis of bis(2-amino-4-methoxyphenyl) diselenide: This initial step involves the diazotization of 4-methoxyaniline, followed by a reaction with a selenium source, such as potassium selenocyanate, to introduce the selenium moiety and form the diselenide.
-
Reduction to 2-amino-4-methoxyselenophenol: The diselenide is then reduced to the corresponding o-aminoselenophenol. This is a critical step, as the selenol is the reactive species for the subsequent cyclization.
-
Cyclization to this compound: The final step involves the reaction of the in situ generated 2-amino-4-methoxyselenophenol with acetic anhydride, which serves as the source of the 2-methyl group and facilitates the cyclization to form the benzoselenazole ring.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 4-Methoxyaniline | C₇H₉NO | 123.15 | 104-94-9 | Sigma-Aldrich |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Merck |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Fisher Scientific |
| Potassium Selenocyanate | KSeCN | 144.08 | 3425-46-5 | Alfa Aesar |
| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | Sigma-Aldrich |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 108-24-7 | J.T. Baker |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | VWR |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Merck |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich |
Step 1: Synthesis of bis(2-amino-4-methoxyphenyl) diselenide
This procedure is adapted from established methods for the synthesis of diaryl diselenides from anilines.
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-methoxyaniline (12.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL). Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (7.6 g, 0.11 mol in 20 mL of water) dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
-
Selenocyanate Reaction: In a separate beaker, dissolve potassium selenocyanate (15.8 g, 0.11 mol) in 50 mL of water and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the potassium selenocyanate solution with vigorous stirring. A dark-colored solid will precipitate. Continue stirring for 2 hours at 0-5 °C, then allow the mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Filter the precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol to afford bis(2-amino-4-methoxyphenyl) diselenide as a solid.
Step 2: In-situ Reduction to 2-amino-4-methoxyselenophenol
This step involves the reduction of the diselenide to the corresponding selenol, which is used immediately in the next step without isolation.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the bis(2-amino-4-methoxyphenyl) diselenide (from the previous step) in ethanol.
-
Add a reducing agent such as sodium borohydride in small portions at room temperature until the color of the solution changes, indicating the reduction of the diselenide to the selenol.
Step 3: Cyclization to this compound
-
To the solution of 2-amino-4-methoxyselenophenol from Step 2, add acetic anhydride (1.2 equivalents relative to the starting diselenide) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a liquid.[1]
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| Appearance | Clear colorless to yellow liquid.[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5-7.0 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 2.75 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160-155 (C=N), ~158 (C-OMe), ~140-110 (Ar-C), 55.6 (OCH₃), ~20 (CH₃). |
| Mass Spectrometry (EI-MS) | m/z: 227 [M]⁺, with a characteristic isotopic pattern for selenium. |
| Purity (GC) | ≥96.0%[1] |
| Refractive Index | 1.6350-1.6400 @ 20°C[1] |
Safety Precautions
Organoselenium compounds are known for their toxicity and should be handled with extreme care in a well-ventilated fume hood.[2]
-
Toxicity: this compound is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[2] In case of accidental exposure, seek immediate medical attention.[2]
-
Waste Disposal: Dispose of all chemical waste, including selenium-containing residues, according to institutional and local regulations for hazardous materials.
Mechanism of Cyclization
The final cyclization step is believed to proceed through the following mechanism:
Caption: Proposed mechanism for the cyclization step.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined steps and adhering to the specified safety precautions, researchers can reliably synthesize this valuable compound for further investigation in their respective fields. The provided characterization data will aid in the confirmation of the final product's identity and purity.
References
A Practical Guide to the Synthesis of Benzoselenazole Derivatives for Pharmaceutical Research
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoselenazoles are a class of selenium-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry and drug discovery.[1][2] The incorporation of a selenium atom into the benzothiazole scaffold results in unique physicochemical properties that confer a wide spectrum of pharmacological activities, including potent antioxidant, antitumor, and antimicrobial effects.[2][3][4] These compounds represent a promising avenue for the development of novel therapeutic agents.[1][4]
This guide provides a detailed overview of established experimental procedures for the preparation of benzoselenazole derivatives. It is designed for researchers and scientists in both academic and industrial settings, offering field-proven insights into synthetic methodologies, the rationale behind experimental choices, and detailed, step-by-step protocols.
Critical Safety Considerations for Handling Organoselenium Compounds
Before commencing any experimental work, it is imperative to understand the potential hazards associated with organoselenium compounds. Selenium compounds can be toxic, and their reactivity with biological thiols is a key mechanism of both their therapeutic action and their toxicity.[5][6]
-
Engineering Controls : All manipulations involving selenium reagents and their derivatives should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Waste Disposal : Dispose of all selenium-containing waste in designated, sealed containers according to your institution's hazardous waste disposal guidelines.
-
Emergency Procedures : Be familiar with the location of safety showers, eyewash stations, and first-aid kits. In case of accidental exposure, wash the affected area thoroughly with soap and water and seek immediate medical attention.
Core Synthetic Strategies and Mechanistic Insights
The construction of the benzoselenazole core can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy 1: Copper-Catalyzed Ullmann-Type Condensation
The Ullmann condensation is a powerful and widely used method for forming carbon-heteroatom bonds, promoted by a copper catalyst.[7] This approach is particularly effective for synthesizing benzoselenazoles from readily available dihalobenzenes.[8][9]
Mechanistic Rationale: The reaction proceeds via a copper(I)-catalyzed cycle.[10] The copper(I) catalyst, often CuI, undergoes oxidative addition with the aryl halide. The resulting organocopper intermediate then reacts with the selenium-containing nucleophile. Reductive elimination yields the desired C-Se bond and regenerates the active catalyst. The use of a base, such as potassium carbonate (K₂CO₃), is crucial for deprotonating the nucleophile and facilitating the reaction. Modern protocols often allow this reaction to proceed at room temperature without the need for additional complex ligands.[8]
Strategy 2: Cyclization of Bis(2-aminophenyl) Diselenide
Bis(2-aminophenyl) diselenide is a versatile and common precursor for a variety of benzoselenazole derivatives. This starting material can undergo cyclization with various electrophilic partners, such as aldehydes or activated ketones, to form the heterocyclic ring.[11][12]
Mechanistic Rationale: The synthesis of 2-arylbenzoselenazoles from bis(2-aminophenyl) diselenide and aryl aldehydes is often promoted by a reducing agent like sodium metabisulfite (Na₂S₂O₅).[12] The diselenide is first reduced in situ to the corresponding selenol (2-aminobenzeneselenol). This highly nucleophilic selenol then condenses with the aldehyde to form a selenohemiaminal intermediate. Subsequent intramolecular cyclization and oxidative aromatization yield the final 2-arylbenzoselenazole product. This method is noted for its efficiency and tolerance of a range of functional groups on the aryl aldehyde.[12]
Strategy 3: Synthesis from 2-Iodoanilines
2-Iodoanilines are valuable starting materials for multicomponent reactions that provide a flexible route to various 2-substituted benzoselenazoles.[13] Copper-catalyzed three-component reactions involving a 2-iodoaniline, elemental selenium, and an arylacetic acid or benzyl chloride are particularly effective.[13][14]
Mechanistic Rationale: In these one-pot reactions, the copper catalyst facilitates the formation of C-Se and C-N bonds under mild conditions.[14][15] The reaction sequence typically involves the formation of a selenourea intermediate, which then undergoes an intramolecular cyclization to furnish the 2-aminobenzoselenazole scaffold.[12][13] This approach is highly convergent, allowing for the rapid assembly of complex molecules from simple precursors.
Experimental Workflow Visualization
The general process for synthesizing and purifying benzoselenazole derivatives follows a standard organic chemistry workflow.
Caption: General experimental workflow for synthesis and purification.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of specific benzoselenazole derivatives. These are based on established and reliable procedures from the peer-reviewed literature.
Protocol 1: Synthesis of (3-Benzoyl-1,3-benzoselenazol-2(3H)-ylidene)malononitrile via Ullmann Coupling
This protocol is adapted from a highly efficient, copper-catalyzed Ullmann coupling reaction.[8] It demonstrates the synthesis of a complex benzoselenazole derivative at room temperature.
Reaction Scheme Visualization:
Caption: Reaction scheme for Ullmann coupling synthesis.
Materials and Reagents:
-
Potassium selenocyanate (KSeCN)
-
Benzoyl chloride (BzCl)
-
Malononitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
ortho-Diiodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Preparation of the Acyl Isoselenocyanate-Malononitrile Adduct:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), stir a mixture of KSeCN (1.5 mmol) and BzCl (1.5 mmol) in anhydrous acetone (1 mL) for 10 minutes at room temperature.
-
In a separate flask, dissolve malononitrile (1.0 mmol) and NaH (1.0 mmol) in anhydrous THF (3 mL).
-
Carefully add the freshly prepared acyl isoselenocyanate solution to the malononitrile/NaH mixture. Stir for 15 minutes at room temperature to form the adduct. Causality Note: The in situ formation of the acyl isoselenocyanate followed by its reaction with the deprotonated malononitrile creates the key nucleophile for the subsequent coupling reaction.[8]
-
-
Ullmann Coupling and Cyclization:
-
In a third flask, prepare a mixture of ortho-diiodobenzene (1.5 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol) in THF (2 mL).
-
Slowly add this mixture to the adduct solution prepared in step 1.
-
Stir the resulting mixture vigorously at room temperature for approximately 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:6 EtOAc:Hexane mobile phase.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), dilute the mixture with CH₂Cl₂ (2 mL) and quench by adding saturated aqueous NH₄Cl (3 mL). Stir for 10 minutes.
-
Separate the organic and aqueous layers. Extract the aqueous layer with additional CH₂Cl₂.
-
Combine the organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Wash the resulting crude residue with a 3:1 mixture of hexane:EtOAc to remove impurities.
-
The final product is typically obtained as a solid powder.
-
| Starting Materials | Catalyst/Base | Conditions | Product | Yield | Reference |
| o-Diiodobenzene, KSeCN, BzCl, Malononitrile | CuI (10 mol%), K₂CO₃ | THF, rt, 4h | (3-Benzoyl-1,3-benzoselenazol-2(3H)-ylidene)malononitrile | 85% | [8] |
Protocol 2: Synthesis of 2-Arylbenzoselenazoles from Bis(2-aminophenyl) Diselenide
This protocol describes a general and efficient method for synthesizing 2-aryl-1,3-benzoselenazoles using bis(2-aminophenyl) diselenide and various aryl aldehydes, which can be accelerated by microwave irradiation.[12]
Materials and Reagents:
-
Bis(2-aminophenyl) diselenide
-
Aryl aldehyde (e.g., benzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor or conventional heating setup (oil bath)
Procedure:
-
Reaction Setup:
-
To a microwave process vial or a suitable round-bottom flask, add bis(2-aminophenyl) diselenide (1.0 mmol), the desired aryl aldehyde (2.2 mmol), and Na₂S₂O₅ (2.0 mmol).
-
Add DMSO (3 mL) as the solvent.
-
-
Reaction Conditions:
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor at 120 °C for 2 hours.[12] Causality Note: Microwave heating drastically reduces reaction times compared to conventional methods by enabling rapid and uniform heating of the polar solvent (DMSO).[11][12]
-
Conventional Heating: Alternatively, heat the mixture in an oil bath at 120 °C. The reaction may require up to 48 hours to reach completion.[12]
-
-
Workup and Purification:
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-arylbenzoselenazole.
-
| Precursor | Reagent | Conditions | Product Example | Yield (MW) | Reference |
| Bis(2-aminophenyl) diselenide | Benzaldehyde | DMSO, 120 °C, 2h (MW) | 2-Phenyl-1,3-benzoselenazole | High | [12] |
| Bis(2-aminophenyl) diselenide | 4-Chlorobenzaldehyde | DMSO, 120 °C, 2h (MW) | 2-(4-Chlorophenyl)-1,3-benzoselenazole | High | [12] |
Conclusion
The synthesis of benzoselenazole derivatives is a dynamic area of research, driven by their significant therapeutic potential.[14][15] The methodologies presented here, including copper-catalyzed Ullmann couplings and cyclizations from diselenide precursors, offer reliable and versatile routes to this important heterocyclic scaffold. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can effectively synthesize and explore the vast chemical space of benzoselenazoles, paving the way for the discovery of new and potent drug candidates.
References
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Mondal, S., & Padmaja, P. (2023). A Review on Benzoselenazoles: Synthetic Methodologies and Potential Biological Applications. Organic & Biomolecular Chemistry. [Link]
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Li, J., et al. (2023). Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. Drug Development Research, 86(5), e70127. [Link]
-
Li, J., et al. (2023). Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. ResearchGate. [Link]
-
Mondal, S., & Padmaja, P. (2023). A Review on Benzoselenazoles: Synthetic Methodologies and Potential Biological Applications. RSC Publishing. [Link]
-
Alves, D., et al. (2015). Synthesis of 2-acyl-benzo[1,3-d]selenazoles via domino oxidative cyclization of methyl ketones with bis(2-aminophenyl) diselenide. New Journal of Chemistry, 39(3), 1804-1808. [Link]
-
Kumar, A., et al. (2014). One-Pot Preparation of 2-(Alkyl)arylbenzoselenazoles from the Corresponding N-(Acetyl)benzoyl-2-iodoanilines via a Microwave-Assisted Methodology. Request PDF on ResearchGate. [Link]
-
Ali, R., & Sadeek, G. T. (2023). Copper-Catalyzed Synthesis of Benzoselenazoles: Advances, Mechanisms, and Biological Applications: A Brief Review. Journal of Synthetic Chemistry. [Link]
-
Al-Amin, M., & Jeong, J. H. (2014). Efficient Synthesis of Benzoselenazoles and Benzothiazoles by an Ullmann Coupling of Dihalobenzenes with Acyl Iso(seleno/thio) c. Thieme Chemistry. [Link]
-
Al-Amin, M., & Jeong, J. H. (2014). Efficient Synthesis of Benzoselenazoles and Benzothiazoles by an Ullmann Coupling of Dihalobenzenes with Acyl Iso(seleno/thio) cyanate–Malononitrile Adducts. Request PDF on ResearchGate. [Link]
-
Ali, R., & Sadeek, G. T. (2023). Copper-Catalyzed Synthesis of Benzoselenazoles: Advances, Mechanisms, and Biological Applications: A Brief Review. Journal of Synthetic Chemistry, 4(1), 99-114. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]
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Ben-Aoun, Z., et al. (2023). One-Pot Multicomponent Polymerization, Metal-, and Non-Metal-Catalyzed Synthesis of Organoselenium Compounds. National Institutes of Health (PMC). [Link]
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Nogueira, C. W., & Rocha, J. B. T. (2021). Toxicology and pharmacology of synthetic organoselenium compounds: an update. National Institutes of Health (PMC). [Link]
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Wikipedia contributors. (2023). Organoselenium chemistry. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Nogueira, C. W., & Rocha, J. B. T. (2021). Toxicology and pharmacology of synthetic organoselenium compounds: an update. PubMed. [Link]
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Applications of 5-Methoxy-2-methylbenzoselenazole in Medicinal Chemistry: A Technical Guide
The field of medicinal chemistry is in a perpetual state of innovation, driven by the need for novel therapeutic agents with enhanced efficacy and selectivity. Within this landscape, organoselenium compounds have emerged as a promising class of molecules, owing to their unique redox properties and diverse biological activities.[1][2] Among these, benzoselenazole derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and antioxidant agents.[3] This guide provides an in-depth exploration of a specific, yet underexplored, member of this family: 5-Methoxy-2-methylbenzoselenazole .
While extensive research has been conducted on the broader benzoselenazole scaffold, this document will focus on the unique potential of the 5-methoxy-2-methyl substituted variant. We will delve into its prospective applications, supported by insights from related structures, and provide detailed, actionable protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing molecule.
The Scientific Rationale: Why this compound?
The benzoselenazole core, a fusion of a benzene and a selenazole ring, imparts a distinct electronic and steric profile that underpins its biological activity. The incorporation of a selenium atom, a trace element essential for various physiological processes, is a key feature.[1] Selenium-containing compounds, like the well-studied ebselen, often exhibit glutathione peroxidase (GPx)-like activity, enabling them to mitigate oxidative stress, a key factor in numerous diseases.[4][5]
The specific substitutions on the benzoselenazole ring are critical in fine-tuning the molecule's pharmacological properties. In the case of this compound, the methoxy and methyl groups are not mere decorations; they are strategic additions that can influence:
-
Pharmacokinetics: The methoxy group can enhance metabolic stability and modulate solubility, potentially improving oral bioavailability.
-
Target Binding: The electron-donating nature of the methoxy group and the steric bulk of the methyl group can alter the molecule's interaction with biological targets, potentially leading to increased potency and selectivity.
-
Anticancer Activity: The substitution pattern may enhance the compound's ability to induce apoptosis in cancer cells, a hallmark of many successful chemotherapeutic agents.[6]
-
Antimicrobial Properties: Modifications to the core structure can impact the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
Synthesis of this compound
The synthesis of benzoselenazoles can be achieved through various routes, often involving the cyclization of ortho-substituted anilines with a selenium source.[3][7] A common and efficient method involves the reaction of a substituted 2-aminophenyl diselenide with an appropriate electrophile. The following protocol outlines a plausible synthetic route for this compound.
Protocol 1: Synthesis via Cyclization of Bis(2-amino-4-methoxyphenyl) Diselenide
This protocol is adapted from established methods for the synthesis of 2-arylbenzoselenazoles.[3]
Materials:
-
Bis(2-amino-4-methoxyphenyl) diselenide
-
N-acetylcysteine
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reduction of the Diselenide: In a round-bottom flask, dissolve bis(2-amino-4-methoxyphenyl) diselenide (1 equivalent) in a mixture of DCM and methanol. Add N-acetylcysteine (2.2 equivalents) and stir the mixture at room temperature for 1 hour to reduce the diselenide to the corresponding selenol.
-
Acetylation and Cyclization: Cool the reaction mixture to 0°C and add pyridine (3 equivalents) followed by the dropwise addition of acetic anhydride (2.5 equivalents). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices: The use of N-acetylcysteine provides a mild and effective method for the in-situ reduction of the diselenide bond. Acetic anhydride serves as the source of the 2-methyl group and facilitates the cyclization to form the benzoselenazole ring. Pyridine acts as a base to neutralize the acetic acid formed during the reaction.
Prospective Medicinal Chemistry Applications and Evaluation Protocols
Based on the known biological activities of related benzoselenazoles and other organoselenium compounds, we can explore several promising therapeutic avenues for this compound.
Anticancer Activity
Benzofuran and benzimidazole derivatives with methoxy and methyl substitutions have demonstrated significant anticancer potential.[6][8] It is plausible that this compound could exhibit similar properties. The proposed mechanism often involves the induction of apoptosis and disruption of the cell cycle in cancer cells.
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) should be used to assess selectivity.
Procedure:
-
MTT Assay for Cytotoxicity:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. Doxorubicin can be used as a positive control.[6]
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis:
-
Treat cells with the IC50 concentration of the compound for 24 hours.
-
Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | To be determined |
| This compound | A549 | To be determined |
| This compound | HCT116 | To be determined |
| Doxorubicin | MCF-7 | Reference value |
Table 1: Hypothetical data table for summarizing cytotoxicity results.
Antioxidant Activity
The selenium atom in the benzoselenazole core suggests potential antioxidant properties through mechanisms like GPx mimicry.[5] The methoxy group may further enhance this activity.[9]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (as a positive control)
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the test compound or ascorbic acid.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
Antimicrobial Activity
Benzimidazole derivatives, which are structurally similar to benzoselenazoles, are known for their broad-spectrum antimicrobial activity. The lipophilicity imparted by the methoxy and methyl groups could enhance the compound's ability to penetrate microbial cell membranes.
Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.
Procedure:
-
Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Workflow
To provide a clear overview of the proposed research plan, the following workflow diagram is presented.
References
- 1. Organoselenium compounds as potential therapeutic and chemopreventive agents: a review. | Semantic Scholar [semanticscholar.org]
- 2. Organoselenium compounds beyond antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Synthetic Versatility of 5-Methoxy-2-methylbenzoselenazole: A Guide for Organic Chemists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of heteroatoms into molecular frameworks is a cornerstone of designing novel functional molecules. Among these, selenium-containing heterocycles have garnered significant interest due to their unique electronic properties and diverse biological activities. This guide focuses on 5-Methoxy-2-methylbenzoselenazole, a versatile building block, providing in-depth application notes and detailed protocols to unlock its synthetic potential.
The Strategic Advantage of the Benzoselenazole Core
The benzoselenazole scaffold is a privileged structure in medicinal chemistry and materials science. The presence of the selenium atom imparts distinct properties compared to its sulfur (benzothiazole) and oxygen (benzoxazole) analogs. The larger atomic radius and greater polarizability of selenium can lead to enhanced intermolecular interactions and unique reactivity.
The specific substitution pattern of this compound offers further advantages:
-
The 5-Methoxy Group: This electron-donating group influences the electronic properties of the benzoselenazole ring system, modulating its reactivity and potentially impacting the photophysical properties of its derivatives. In the context of drug design, a methoxy group can also enhance metabolic stability and improve pharmacokinetic profiles.
-
The 2-Methyl Group: This is not merely a simple substituent but a reactive handle. The protons of the 2-methyl group are acidic and can be deprotonated to generate a nucleophilic species, enabling a variety of carbon-carbon bond-forming reactions.
This combination of features makes this compound a valuable precursor for the synthesis of a range of complex organic molecules, including styryl dyes, cyanine dyes, and potentially novel pharmaceutical agents.
Synthesis of this compound: A Plausible Protocol
Figure 1: Proposed synthetic workflow for this compound.
Protocol 2.1: Synthesis of N-(2-hydroxy-5-methoxyphenyl)acetamide
This initial step involves the acylation of the amino group of 2-amino-4-methoxyphenol.
Materials:
-
2-Amino-4-methoxyphenol
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methoxyphenol (1 equivalent) in glacial acetic acid.
-
Add sodium acetate (1.2 equivalents) to the solution and stir.
-
Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture at room temperature.
-
Heat the mixture to 50-60°C and maintain for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure N-(2-hydroxy-5-methoxyphenyl)acetamide.
Protocol 2.2: Synthesis of this compound
This crucial step involves the cyclization and selenation of the acetylated intermediate using phosphorus pentaselenide.
Materials:
-
N-(2-hydroxy-5-methoxyphenyl)acetamide
-
Phosphorus pentaselenide (P₄Se₁₀)
-
Anhydrous pyridine or xylene
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as phosphorus pentaselenide is toxic and reacts with moisture to release hydrogen selenide gas.
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend N-(2-hydroxy-5-methoxyphenyl)acetamide (1 equivalent) in anhydrous pyridine or xylene.
-
Carefully add phosphorus pentaselenide (0.5 equivalents) portion-wise to the suspension.
-
Heat the reaction mixture to reflux (110-140°C, depending on the solvent) and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and cautiously quench by pouring it onto a mixture of crushed ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Application in Organic Synthesis: The Knoevenagel Condensation
The acidic nature of the 2-methyl protons in this compound allows it to act as a nucleophile in condensation reactions with aldehydes, a classic example being the Knoevenagel condensation. This reaction is a powerful tool for the synthesis of styryl dyes, which have applications in materials science and as fluorescent probes.
Figure 2: General workflow for the Knoevenagel condensation.
Protocol 3.1: Synthesis of a 2-Styryl-5-methoxybenzoselenazole Derivative
This protocol details a representative Knoevenagel condensation with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-dimethylaminobenzaldehyde)
-
Piperidine or another suitable base (e.g., DBU)
-
Ethanol or acetic acid
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in ethanol or acetic acid.
-
Add a catalytic amount of piperidine (0.1-0.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The formation of a colored product is often indicative of the reaction's progress.
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization to obtain the pure styryl dye.
Table 1: Representative Knoevenagel Condensation Reactions of 2-Methylbenzazoles
| 2-Methylbenzazole Derivative | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| 2-Methylbenzothiazole | Benzaldehyde | Piperidine | Ethanol | >90 | General Protocol |
| 2-Methylbenzoxazole | 4-Nitrobenzaldehyde | Pyrrolidine | Acetic Acid | 85 | General Protocol |
| 2-Methylbenzothiazole | 4-(Dimethylamino)benzaldehyde | Piperidine | Ethanol | >95 | General Protocol |
Note: The yields are representative and can vary based on the specific substrates and reaction conditions.
Further Synthetic Applications and Future Outlook
Beyond the Knoevenagel condensation, this compound can be a precursor to a variety of other valuable compounds:
-
Cyanine Dyes: Quaternization of the nitrogen atom with an alkylating agent (e.g., methyl iodide or dimethyl sulfate) would yield the corresponding benzoselenazolium salt. These salts are key intermediates in the synthesis of cyanine dyes, which have widespread applications as fluorescent labels in biological imaging and as sensitizers in photography and photovoltaics.
-
Cross-Coupling Reactions: While the 2-methyl group provides a site for condensation reactions, the benzoselenazole ring itself can be functionalized through various cross-coupling reactions, although this may require prior halogenation of the aromatic ring.
-
Bioactive Molecules: The unique properties of the benzoselenazole core suggest that derivatives of this compound could exhibit interesting biological activities. Its structural similarity to known bioactive benzothiazoles and other selenium-containing compounds makes it an attractive scaffold for medicinal chemistry programs.
The exploration of this compound as a building block is an expanding area of research. The protocols and insights provided in this guide are intended to serve as a foundation for chemists to further investigate and exploit the synthetic potential of this versatile molecule, paving the way for the discovery of new materials and therapeutics.
Application Note: Unambiguous ¹H and ¹³C NMR Spectroscopic Assignment of 5-Methoxy-2-methylbenzoselenazole
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and analytical chemistry.
Purpose: This document provides a detailed guide to the complete assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Methoxy-2-methylbenzoselenazole. It outlines the underlying principles, a hypothetical experimental protocol, and a thorough analysis of the predicted spectral data, serving as a foundational reference for researchers working with this and structurally related heterocyclic compounds.
Introduction: The Significance of Benzoselenazoles
Benzoselenazoles are a class of heterocyclic compounds containing a benzene ring fused to a selenazole ring. These scaffolds have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1] The incorporation of selenium, a trace element essential for human health, often imparts potent antioxidant, antitumor, and antibacterial properties to these molecules.[1] this compound (CAS No. 2946-17-0) is a representative member of this class, featuring key substituents that modulate its physicochemical properties.[2][3]
Accurate structural elucidation is the bedrock of chemical research and drug development. NMR spectroscopy stands as the most powerful technique for determining the precise molecular structure of organic compounds in solution. This application note presents a comprehensive, albeit predictive, assignment of the ¹H and ¹³C NMR spectra of this compound, based on established spectroscopic principles and substituent effects, to guide researchers in their analytical endeavors.
Molecular Structure and Numbering Scheme
A standardized numbering system is crucial for unambiguous spectral assignment. The following structure and numbering for this compound will be used throughout this document.
Caption: Structure of this compound with IUPAC numbering.
Experimental Protocol for NMR Data Acquisition
While the following data is predictive, a robust experimental setup is essential for obtaining high-quality, reproducible NMR spectra.
Workflow for NMR Analysis
Sources
- 1. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
High-performance liquid chromatography (HPLC) method for 5-Methoxy-2-methylbenzoselenazole
An Application Note and Protocol for the Analysis of 5-Methoxy-2-methylbenzoselenazole by High-Performance Liquid Chromatography
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound. This organoselenium heterocyclic compound is of increasing interest in medicinal chemistry and materials science.[1][2] The method detailed herein utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique ideally suited for analyzing hydrophobic, aromatic molecules.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol but also the scientific rationale behind the methodological choices to ensure accuracy, reproducibility, and trustworthiness in results.
Principle of Separation and Method Rationale
The accurate quantification of this compound requires a chromatographic technique that can effectively resolve it from potential impurities or matrix components.
1.1. The Case for Reversed-Phase Chromatography
This compound (C₉H₉NOSe, MW: 226.13 g/mol ) is a heterocyclic compound with significant non-polar character due to its fused aromatic ring system and methyl group.[5] This inherent hydrophobicity makes Reversed-Phase Liquid Chromatography (RP-LC) the most effective mode of separation.[4] In this technique, the stationary phase is non-polar (e.g., silica particles chemically bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).
The separation mechanism is governed by hydrophobic interactions. When the sample is injected, the non-polar this compound molecules partition from the polar mobile phase to the non-polar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase, the polarity of the mobile phase is decreased, which in turn weakens the hydrophobic interactions and elutes the analyte from the column. This principle provides excellent resolution for many heterocyclic and aromatic compounds.[6][7]
1.2. Detector Selection: UV-Visible Spectrophotometry
The conjugated π-electron system within the benzoselenazole ring structure is a strong chromophore, meaning it absorbs light in the ultraviolet (UV) region of the electromagnetic spectrum.[8] This property allows for sensitive and specific detection using a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is particularly advantageous during method development as it allows for the acquisition of the full UV spectrum of the eluting peak, enabling the determination of the wavelength of maximum absorbance (λmax) for optimal sensitivity and confirmation of peak purity. For similar aromatic heterocyclic structures, detection wavelengths are often found in the 250-280 nm range.[9]
HPLC Method Parameters
All quantitative data and method parameters are summarized in the table below for clarity and ease of use.
| Parameter | Recommended Condition | Rationale & Notes |
| Instrumentation | Agilent 1260 Infinity II LC System or equivalent | A standard analytical HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector is suitable. |
| Stationary Phase (Column) | Phenomenex Kinetex® C18, 100 Å, 2.6 µm, 100 x 4.6 mm | A C18 phase provides strong hydrophobic retention. The core-shell particle technology (2.6 µm) offers high efficiency and resolution at lower backpressures compared to fully porous particles. |
| Mobile Phase A | 0.1% Formic Acid in Water (HPLC Grade) | Formic acid is a common modifier that controls mobile phase pH and can improve peak shape for nitrogen-containing heterocycles by minimizing undesirable interactions with residual silanols on the stationary phase.[7][10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (HPLC Grade) | Acetonitrile is chosen for its low viscosity and UV cutoff, ensuring a stable baseline. |
| Elution Mode | Gradient | A gradient elution ensures that the analyte is eluted as a sharp, symmetrical peak in a reasonable timeframe and can resolve impurities with different polarities. |
| Gradient Program | 0-1 min: 40% B; 1-8 min: 40% to 95% B; 8-10 min: 95% B; 10.1-12 min: 40% B (Re-equilibration) | This gradient provides a robust separation window. The final hold at 95% B cleans the column of highly retained components, and the re-equilibration step ensures reproducibility between injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by lowering mobile phase viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion from the injection solvent. |
| Detector | Photodiode Array (PDA) | |
| Detection Wavelength | 275 nm (Acquisition Range: 200-400 nm) | 275 nm is a typical λmax for this class of compound. The full spectrum should be monitored to confirm peak purity and identity. |
| Run Time | 12 minutes | Includes elution and column re-equilibration. |
Detailed Experimental Protocols
3.1. Required Materials and Reagents
-
Acetonitrile (HPLC or LC-MS Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (Type I, 18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Pipettes and disposable tips
-
HPLC vials with septa
-
Syringe filters (0.22 µm PTFE or Nylon)[13]
3.2. Step-by-Step Protocol: Standard Preparation
This protocol describes the preparation of a 1000 µg/mL stock solution and subsequent working standards.
-
Stock Solution (1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL Class A volumetric flask. b. Record the exact weight. c. Add approximately 7 mL of methanol to dissolve the standard completely. Use gentle sonication if necessary. d. Allow the solution to return to room temperature. e. Dilute to the mark with methanol and invert the flask 15-20 times to ensure homogeneity. f. Calculate the exact concentration in µg/mL. This solution should be stored at 2-8 °C and protected from light.
-
Working Standards (e.g., 1, 5, 10, 25, 50 µg/mL): a. Prepare a series of working standards by performing serial dilutions of the stock solution using the mobile phase (prepared at the initial 40% B composition) as the diluent. b. For example, to prepare a 50 µg/mL standard, transfer 500 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent. c. Filter each working standard through a 0.22 µm syringe filter into an HPLC vial before analysis.[14]
3.3. Step-by-Step Protocol: Sample Preparation
The goal of sample preparation is to produce a clean, particle-free solution of the analyte in a solvent compatible with the HPLC system.[15][16]
-
Dissolution: Accurately weigh the sample material into a volumetric flask.
-
Extraction: Add a suitable solvent (e.g., methanol) and use sonication or vortexing to ensure the complete dissolution/extraction of the analyte.
-
Dilution: Dilute the sample with the mobile phase diluent to an expected concentration that falls within the range of the calibration curve.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could clog the column or tubing.[13][14]
3.4. HPLC System Workflow
The following diagram illustrates the logical flow of the analytical process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lewis acid-promoted formation of benzoselenazole derivatives using SeO2 as a selenium source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. scbt.com [scbt.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 9. Selective and sensitive assay for the determination of benzodiazepines by high-performance liquid chromatography with simultaneous ultraviolet and reductive electrochemical detection at the hanging mercury drop electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. welch-us.com [welch-us.com]
- 11. This compound, 97% | Fisher Scientific [fishersci.ca]
- 12. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. greyhoundchrom.com [greyhoundchrom.com]
- 14. organomation.com [organomation.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. torontech.com [torontech.com]
Application Notes and Protocols: Strategic Derivatization of 5-Methoxy-2-methylbenzoselenazole for Enhanced Biological Screening
Introduction: The Therapeutic Potential of Benzoselenazoles
Benzoselenazole derivatives represent a compelling class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] The incorporation of a selenium atom into the benzothiazole scaffold imparts unique electronic and steric characteristics, which can significantly modulate the biological activity of the resulting analogues.[3] Notably, some benzoselenazole derivatives have shown superior anticancer activity and selectivity compared to their benzothiazole counterparts, highlighting the potential of this scaffold in drug discovery.[3]
This guide provides a comprehensive overview of the strategic derivatization of a key starting material, 5-Methoxy-2-methylbenzoselenazole, to generate a library of novel compounds for biological screening. We will delve into the rationale behind selected synthetic methodologies and provide detailed, step-by-step protocols for both derivatization and subsequent in vitro biological evaluation.
Core Scaffold: this compound
The starting material, this compound (CAS: 2946-17-0), possesses several key features that make it an attractive scaffold for derivatization.[4] The methoxy group at the 5-position and the methyl group at the 2-position offer opportunities for functionalization and modulation of the molecule's physicochemical properties. The benzoselenazole core itself provides a rigid framework amenable to various synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₉H₉NOSe | |
| Molecular Weight | 226.14 g/mol | |
| Appearance | Clear colorless to yellow liquid | [5] |
| Purity | 97% | [4] |
Synthetic Strategies for Derivatization
The generation of a diverse chemical library from this compound is crucial for exploring its full therapeutic potential. The following section outlines key synthetic strategies, explaining the rationale behind each approach and providing detailed protocols.
Strategy 1: N-Alkylation of the Benzoselenazole Core
Rationale: Alkylation of the nitrogen atom in the selenazole ring is a fundamental strategy to introduce a variety of substituents, thereby modulating the compound's polarity, solubility, and potential interactions with biological targets. This approach can lead to the discovery of derivatives with enhanced potency and selectivity.[6][7]
Experimental Protocol: General Procedure for N-Alkylation
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in a suitable anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile, 10 mL).
-
Base Addition: Add a suitable base (e.g., Sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃, 2.0 mmol)) portion-wise to the solution at 0 °C. Stir the mixture for 30 minutes at room temperature.
-
Alkylating Agent Addition: Slowly add the desired alkylating agent (e.g., alkyl halide, 1.1 mmol) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with heating (e.g., 60-80 °C) while monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl acetate).
Strategy 2: C-H Activation for Arylation and Alkenylation
Rationale: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds.[8][9][10][11] This strategy allows for the introduction of aryl or alkenyl groups at specific positions on the benzoselenazole ring, significantly increasing molecular complexity and providing access to novel chemical space. The directing group ability of the selenazole nitrogen can influence the regioselectivity of the C-H activation.[12]
Experimental Protocol: Palladium-Catalyzed C-H Arylation
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (0.5 mmol), the desired aryl halide (0.6 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 1.0 mmol).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., Toluene or 1,4-Dioxane, 5 mL) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for the required time (typically 12-24 hours), monitoring by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Strategy 3: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds.[13][14][15] To utilize this reaction, the this compound scaffold must first be functionalized with a halide or triflate. This pre-functionalized intermediate can then be coupled with a wide variety of boronic acids or esters to introduce diverse aryl, heteroaryl, or alkenyl substituents.
Experimental Protocol: Two-Step Suzuki-Miyaura Coupling
Step 1: Halogenation of this compound
-
Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable solvent (e.g., Dichloromethane or Acetic Acid).
-
Halogenating Agent: Add a halogenating agent (e.g., N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS), 1.1 mmol) portion-wise at 0 °C.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution, followed by brine. Dry the organic layer and concentrate to yield the halogenated product, which can be purified by recrystallization or column chromatography.
Step 2: Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial or Schlenk tube, combine the halogenated this compound derivative (0.5 mmol), the desired boronic acid (0.75 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 1.5 mmol).
-
Solvent System: Add a mixture of solvents such as Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio).
-
Reaction Conditions: Heat the mixture under an inert atmosphere, either conventionally (e.g., 90 °C) or using microwave irradiation, until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Protocols for In Vitro Biological Screening
Once a library of derivatives has been synthesized, a panel of in vitro assays is essential to evaluate their biological activity. The following protocols are foundational for an initial screening cascade.
Protocol 1: MTT Assay for Cytotoxicity Assessment
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][16][17] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.[19]
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 1 | MCF-7 (Breast) | Experimental Value |
| Derivative 2 | A549 (Lung) | Experimental Value |
| Derivative 3 | HCT116 (Colon) | Experimental Value |
| Doxorubicin | MCF-7 (Breast) | Reference Value |
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
Principle: The wound healing assay is a straightforward method to study cell migration in vitro. A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time.[3][20][21]
Detailed Protocol:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate to achieve a confluent monolayer after 24-48 hours.[20]
-
Creating the Scratch: Once confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.[20]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Replace the PBS with fresh medium containing the test compound at a non-toxic concentration (determined from the MTT assay) or a vehicle control.
-
Imaging: Immediately capture an image of the scratch at time 0 (T=0) using a phase-contrast microscope.[20]
-
Incubation and Monitoring: Incubate the plate and capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).[20]
-
Data Analysis: Measure the width of the scratch at different time points using software like ImageJ. Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of compounds.[2][22] DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[23]
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[22] Prepare stock solutions of the test compounds in a suitable solvent (e.g., methanol or DMSO). Ascorbic acid can be used as a positive control.
-
Reaction Setup: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at various concentrations.[24]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[23][24]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Conclusion and Future Directions
The strategic derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols outlined in this guide provide a robust framework for generating a diverse library of compounds. Subsequent screening using the detailed in vitro assays will enable the identification of lead candidates with potent biological activities. Further optimization of these lead compounds, guided by structure-activity relationship (SAR) studies, will be crucial for their development into clinically viable drug candidates. The exploration of other biological activities, such as antimicrobial and anti-inflammatory effects, could also unveil the broader therapeutic potential of this versatile scaffold.
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ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Retrieved from [Link]
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Bio-protocol. (n.d.). Scratch Wound Healing Assay. Bio-protocol. Retrieved from [Link] woundhealingassay
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ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. Retrieved from [Link]
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Wound Healing Assay. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
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Unknown. (n.d.). Scratch Assay protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
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Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. Retrieved from [Link]
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Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved from [Link]
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Royal Society of Chemistry. (2025, March 26). A review on benzoselenazoles: synthetic methodologies and potential biological applications. Organic & Biomolecular Chemistry. Retrieved from [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Retrieved from [Link]
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JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro [Video]. YouTube. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). A Review on Benzoselenazoles: Synthetic Methodologies and Potential Biological Applications. Organic & Biomolecular Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Solid phase synthesis of 2-aminobenzothiazoles. PubMed. Retrieved from [Link]
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Fisher Scientific. (n.d.). This compound, 97%. Fisher Scientific. Retrieved from [Link]
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National Institutes of Health. (n.d.). Transition metal-catalyzed C-H activation reactions: diastereoselectivity and enantioselectivity. PubMed. Retrieved from [Link]
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National Institutes of Health. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
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National Institutes of Health. (n.d.). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Rhodium-Catalyzed Regioselective N2-Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway. PubMed. Retrieved from [Link]
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OpenChemHub. (2024, January 17). The main mechanisms of C-H activation [Video]. YouTube. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (2007, December 31). C-H Functionalization: The White Reagent. Retrieved from [Link]
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The Scripps Research Institute. (2014, September 12). Accelerated C-H Activation Reactions: A Shortcut to Molecular Complexity from Chemical Feedstock [Video]. YouTube. Retrieved from [Link]
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The Strategic Application of 5-Methoxy-2-methylbenzoselenazole in the Synthesis of Novel Enzyme Inhibitors
Abstract
The benzoselenazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of a specific, yet versatile, member of this class: 5-Methoxy-2-methylbenzoselenazole . We present its synthetic pathway, propose detailed protocols for its derivatization, and discuss its potential applications in the targeted synthesis of enzyme inhibitors for therapeutic development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of organoselenium compounds in their research endeavors.
Introduction: The Emerging Role of Benzoselenazoles in Drug Discovery
Selenium-containing heterocyclic compounds are gaining significant attention in the field of medicinal chemistry due to their unique biological properties, which often differ from their sulfur and oxygen analogues.[1] The benzoselenazole core, in particular, has been identified as a key pharmacophore in the development of agents with anticancer, antioxidant, and enzyme-inhibitory activities.[2] The incorporation of selenium can influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets, making it a valuable tool in drug design.[1]
Recent studies have highlighted the potential of benzoselenazole derivatives as potent inhibitors of various enzymes and cellular processes. For instance, certain derivatives have been shown to act as selective c-MYC transcription inhibitors by stabilizing G-quadruplex structures in the c-MYC promoter, offering a novel approach to cancer therapy.[3][4][5] This guide focuses on the practical utility of a specific building block, this compound, as a starting point for the rational design and synthesis of next-generation enzyme inhibitors.
Synthesis of the Core Scaffold: this compound
Proposed Synthetic Pathway
The proposed synthesis starts from the commercially available 4-methoxyaniline, which is first acetylated to form N-(4-methoxyphenyl)acetamide. This intermediate is then cyclized with selenium dioxide in the presence of a Lewis acid to yield the target compound.
Caption: Proposed two-step synthesis of this compound.
Protocol 1: Proposed Synthesis of this compound
Materials:
-
4-Methoxyaniline
-
Acetic Anhydride
-
Pyridine (catalyst)
-
Dichloromethane (DCM)
-
Selenium Dioxide (SeO₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step 1: Acetylation of 4-Methoxyaniline
-
In a round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) in dichloromethane (DCM).
-
Add a catalytic amount of pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-(4-methoxyphenyl)acetamide.
Step 2: Cyclization to this compound
-
To a solution of N-(4-methoxyphenyl)acetamide (1.0 eq) in toluene, add selenium dioxide (1.2 eq).
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.5 eq) at room temperature.
-
Heat the mixture to reflux (approx. 110 °C) and stir for 6-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain this compound.
Application Notes: Targeting Enzymes with this compound Derivatives
The this compound scaffold is a versatile starting point for generating a library of potential enzyme inhibitors. The methoxy and methyl groups offer distinct points for chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity.
Kinase Inhibitors
The benzazole core (including benzothiazoles and benzimidazoles) is a well-established scaffold in the design of kinase inhibitors. These compounds often act as "hinge-binders," forming key hydrogen bonds with the kinase hinge region. The this compound core can be elaborated to target various kinases implicated in cancer and inflammatory diseases.
Proposed Derivatization Strategy for Kinase Inhibitors:
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Protocol for assessing the antioxidant activity of selenium-containing heterocycles
Application Note & Protocol
A Multi-Tiered Protocol for the Comprehensive Assessment of Antioxidant Activity in Novel Selenium-Containing Heterocycles
Abstract
Selenium, an essential trace element, is integral to the body's antioxidant defense system, primarily through its incorporation into selenoproteins like glutathione peroxidase (GPx).[1][2] The unique redox properties of selenium have spurred significant interest in the development of synthetic selenium-containing heterocycles as therapeutic agents that can mimic endogenous antioxidant enzymes and directly scavenge reactive oxygen species (ROS).[3][4] Evaluating the antioxidant potential of these novel compounds requires a robust, multi-faceted approach that moves beyond single-point measurements. This guide provides a detailed, tiered protocol for researchers, scientists, and drug development professionals to comprehensively assess the antioxidant activity of selenium-containing heterocycles, from initial chemical screening to validation in a cell-based model. We detail the causality behind experimental choices, provide step-by-step methodologies for key assays (DPPH, ABTS, and CAA), and offer insights into data interpretation, ensuring a self-validating and scientifically rigorous evaluation.
Introduction: The Unique Antioxidant Profile of Organoselenium Compounds
Selenium-containing heterocycles represent a promising class of antioxidants due to their multifaceted mechanisms of action.[5] Unlike classic phenolic antioxidants that primarily act via direct radical scavenging, many organoselenium compounds, such as the well-studied Ebselen, exhibit enzyme-like activity, mimicking the function of glutathione peroxidase (GPx).[3] This catalytic cycle, which utilizes glutathione (GSH) as a cofactor to reduce harmful hydroperoxides, allows a single molecule of the selenium compound to neutralize numerous oxidant molecules.
Key Antioxidant Mechanisms:
-
GPx-Mimetic Activity: Catalytic reduction of peroxides (e.g., H₂O₂) to harmless water and alcohol, using cellular thiols like glutathione (GSH) as the ultimate reductant. This is a crucial mechanism for preventing lipid peroxidation.[3][6]
-
Direct Radical Scavenging: Direct interaction with and neutralization of free radicals through electron transfer (ET) or hydrogen atom transfer (HAT) mechanisms.[7][8] The efficiency of this process is dictated by the specific heterocyclic scaffold and the electronic environment of the selenium atom.
Given these diverse mechanisms, a single antioxidant assay is insufficient to capture the complete activity profile of a selenium-containing heterocycle.[9][10] An ET-based assay like the DPPH or ABTS method may quantify direct scavenging ability but will fail to capture the catalytic GPx-like activity. Conversely, an assay focused on peroxide reduction may overlook potent direct radical scavenging properties. Therefore, we advocate for a tiered approach, beginning with fundamental chemical assays and progressing to more biologically relevant cell-based systems.
Foundational Principles: Chemical vs. Cell-Based Assays
The assessment of antioxidant activity can be broadly divided into two categories: chemical (acellular) assays and cell-based assays.
-
Chemical Assays: These in vitro tests measure the ability of a compound to interact with a stable radical or a redox-active complex in a controlled chemical system. They are rapid, cost-effective, and excellent for initial screening and structure-activity relationship (SAR) studies.[11] Key examples include the DPPH, ABTS, and FRAP assays, which are primarily based on an Electron Transfer (ET) mechanism.[12][13]
-
Cell-Based Assays: These assays provide a more biologically relevant context by evaluating a compound's ability to counteract an induced oxidative stress within living cells.[14] This approach inherently accounts for crucial physiological factors such as cell membrane permeability, metabolic transformation, and localization within cellular compartments, which are completely overlooked by chemical assays.[11][15] The Cellular Antioxidant Activity (CAA) assay is a prime example.[16]
This protocol will guide you through a logical workflow, starting with widely used ET-based chemical assays before culminating in the more complex but informative CAA assay.
Figure 1: Recommended workflow for assessing selenium heterocycles.
Part I: Chemical Antioxidant Capacity Assays
These assays form the first tier of evaluation. They are spectrophotometric methods that measure the capacity of the selenium compound to reduce a colored oxidant.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Scientific Rationale: The DPPH assay is a straightforward and widely adopted method for screening antioxidant activity.[11] It employs a stable free radical, DPPH•, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm. When an antioxidant donates an electron or hydrogen atom to DPPH•, it is reduced to the non-radical form DPPH-H, resulting in a color change from violet to yellow.[17] The degree of discoloration is directly proportional to the radical scavenging activity of the compound. This assay is technically simple, rapid, and requires minimal specialized equipment, making it ideal for initial high-throughput screening.[11][18]
Figure 2: Reaction schematic for the DPPH assay.
Detailed Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of spectrophotometric grade methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C for no more than one week.[18] Before use, dilute this stock solution with methanol to obtain a working solution with an absorbance of 1.0 ± 0.05 at 517 nm.
-
Test Compound Stock Solutions: Prepare a 1 mg/mL stock solution of each selenium-containing heterocycle in a suitable solvent (e.g., DMSO, methanol).
-
Positive Control: Prepare a 1 mg/mL stock solution of a standard antioxidant such as Trolox or Ascorbic Acid.
-
-
Assay Procedure (96-well plate format):
-
Create a serial dilution of your test compounds and the positive control in the assay plate (e.g., final concentrations ranging from 1 to 500 µg/mL).
-
Add 100 µL of each dilution to the wells. Include a solvent blank (100 µL of solvent without the test compound).
-
To initiate the reaction, add 100 µL of the DPPH working solution to all wells.[18]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution with the solvent blank.
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Plot the % Inhibition against the concentration of the test compound.
-
Determine the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.[17]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Scientific Rationale: The ABTS assay is another widely used method for measuring antioxidant capacity. It is based on the reduction of the pre-formed ABTS radical cation (ABTS•⁺), which is intensely colored blue-green.[5] The ABTS radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[19] Antioxidants present in the sample reduce the ABTS•⁺ back to its colorless neutral form. A key advantage of the ABTS assay over the DPPH assay is its solubility in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds. Furthermore, the ABTS•⁺ radical is stable over a wider pH range.[5][7]
Figure 3: Two-stage reaction schematic for the ABTS assay.
Detailed Protocol: ABTS Assay
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[19] This is the radical stock solution.
-
Before the assay, dilute the radical stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. This is the final working solution.
-
Trolox Standard Solutions: Prepare a series of Trolox standards (e.g., 0 to 500 µM) in the appropriate solvent.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of your serially diluted test compounds or Trolox standards to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•⁺ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Create a standard curve by plotting the % inhibition versus the concentration of the Trolox standards.
-
The antioxidant activity of the selenium compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . The TEAC value is calculated from the standard curve and represents the concentration of Trolox that would produce the same level of inhibition as the test compound.
-
| Parameter | DPPH Assay | ABTS Assay |
| Principle | Reduction of stable DPPH• radical | Reduction of pre-formed ABTS•⁺ radical cation |
| Radical Color | Violet | Blue-Green |
| Wavelength | ~517 nm | ~734 nm |
| Solvent System | Primarily organic (e.g., Methanol) | Aqueous and Organic |
| Pros for Se Cmpds | Simple, rapid, good for initial screening | Wider applicability (hydrophilic/lipophilic), less interference from colored compounds at 734 nm |
| Cons for Se Cmpds | Potential for steric hindrance with bulky heterocycles | Radical generation requires an overnight incubation step |
| Primary Metric | IC₅₀ (µg/mL or µM) | TEAC (Trolox Equivalents) |
Table 1: Comparison of DPPH and ABTS Chemical Assays.
Part II: Cell-Based Antioxidant Activity (CAA) Assay
Scientific Rationale: While chemical assays are valuable, they do not reflect the complex biological environment. The CAA assay bridges this gap by measuring antioxidant activity within a living cell.[14][15] The assay uses human hepatocarcinoma (HepG2) cells, which are loaded with a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, cellular esterases cleave the diacetate group, trapping the non-fluorescent DCFH. Subsequently, a peroxyl radical generator (AAPH) is added to the system, inducing oxidative stress. In the absence of an effective antioxidant, these radicals oxidize DCFH to the highly fluorescent dichlorofluorescein (DCF).[16] An effective antioxidant compound will permeate the cell membrane, scavenge these radicals, and thereby inhibit the formation of DCF, resulting in a lower fluorescence signal.[20] This method provides a more biologically relevant measure of antioxidant potential, as it inherently considers bioavailability and cellular metabolism.[14]
Figure 4: Step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol: CAA Assay
-
Cell Culture and Plating:
-
Culture HepG2 cells in appropriate growth medium (e.g., MEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the cells into a black, clear-bottom 96-well tissue culture plate at a density of 6 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and confluence.
-
-
Assay Procedure:
-
Loading: Remove the growth medium and wash the cells with 100 µL of warm PBS. Add 100 µL of treatment medium containing 25 µM DCFH-DA to each well. Incubate for 1 hour at 37°C.[21]
-
Treatment: Remove the DCFH-DA solution and wash the cells with 100 µL of warm PBS. Add 100 µL of your test compounds and a positive control (Quercetin is the standard for this assay) serially diluted in treatment medium.[16] Include wells for a no-antioxidant control (cells with medium only) and a solvent control.
-
Inducing Stress: After a 1-hour incubation with the test compounds, add 100 µL of 600 µM AAPH solution to all wells.[21]
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.[21]
-
-
Data Analysis:
-
The data is analyzed by calculating the area under the curve (AUC) for the fluorescence kinetics plot.
-
Calculate the CAA unit for each sample concentration using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 Where:
-
∫SA is the integrated area under the sample curve.
-
∫CA is the integrated area under the control curve.
-
-
Plot the CAA units against the concentration for the Quercetin standard to generate a standard curve.
-
The final results for the selenium heterocycles are expressed as micromoles of Quercetin Equivalents (QE) per micromole of the compound.
-
Concluding Remarks and Best Practices
Evaluating the antioxidant potential of novel selenium-containing heterocycles is not a one-size-fits-all process. The protocols described herein provide a tiered, logical progression from high-throughput chemical screening to more physiologically relevant cell-based validation.
Key Self-Validating Practices:
-
Always Use a Panel of Assays: Relying on a single assay can be misleading.[10] A compound might show weak activity in the DPPH assay but be a potent catalyst in a GPx-like manner, a property better captured in a cellular environment.
-
Appropriate Controls are Non-Negotiable: Always include a vehicle control (the solvent your compound is dissolved in), a well-characterized positive control (e.g., Trolox for ABTS, Quercetin for CAA), and for selenium compounds, consider using Ebselen as a benchmark positive control for GPx-like activity.
-
Address Compound Interference: Highly colored selenium compounds can interfere with colorimetric assays. Always run a control sample containing the test compound without the radical (e.g., DPPH) to check for intrinsic absorbance at the measurement wavelength and correct the final data accordingly.
-
Synthesize the Data: The goal is to build a comprehensive profile. A potent selenium heterocycle may exhibit moderate direct radical scavenging (a respectable IC₅₀ in the DPPH/ABTS assays) and strong intracellular activity (a high QE value in the CAA assay), indicating it likely works through multiple mechanisms, including efficient cellular uptake and possibly catalytic pathways.
By following this comprehensive guide, researchers can generate robust, reproducible, and biologically meaningful data, accelerating the identification and development of the next generation of selenium-based antioxidant therapeutics.
References
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Munteanu, I. G., & Apetrei, C. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 10(10), 1610. [Link]
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Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. [Link]
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Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1). [Link] (Note: While the direct link is to a PDF, the journal is a known source).
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Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126. [Link]
-
Prior, R. L., & Schaich, K. M. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [Link]
-
Gulcin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of Toxicology, 86(3), 345–391. [Link]
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American Chemical Society. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. ACS Publications.[Link]
-
PubMed. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. [Link]
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Mugesh, G., & Singh, H. B. (2000). Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity. Chemical Society Reviews, 29(5), 347–357. [Link]
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IJNRD. (2024). A Review: Analytical methods used for In vitro Antioxidant studies. International Journal of Novel Research and Development, 9(3). [Link]
-
Banti, C. N., & Hadjikakou, S. K. (2021). Aminic Organoselenium Compounds: Promising Antioxidant Agents. Antioxidants, 10(9), 1475. [Link]
-
Lenardão, E. J., Santi, C., & Sancineto, L. (2023). Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules. International Journal of Molecular Sciences, 24(7), 6393. [Link]
-
ResearchGate. (2023). Synthesis and Antioxidant Properties of Organoselenium Compounds. [Link]
-
Gupta, D. (2015). Methods for determination of antioxidant capacity: a review. International Journal of Pharmaceutical Sciences and Research, 6(2), 546-566. [Link]
- Nogueira, C. W., & Rocha, J. B. T. (2011). Organoselenium and Organotellurium Compounds: Toxicology and Pharmacology. Royal Society of Chemistry.
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Obieziurska-Fabisiak, M., et al. (2022). Organoselenium compounds as antioxidants. Arkivoc, 2022(5), 1-32. [Link]
-
PubMed. (2023). Synthesis and Antioxidant Properties of Organoselenium Compounds. [Link]
-
Pyrzyńska, K., & Pękal, A. (2013). Investigation of antioxidant activity of selenium compounds and their mixtures with tea polyphenols. Food Analytical Methods, 6(6), 1678–1684. [Link]
-
Chen, C., et al. (2020). Effects of Selenium on Differentiation and Antioxidant Activity of Sclerotium of Penicillium thomii Q1 Strain. Oxidative Medicine and Cellular Longevity, 2020, 5187198. [Link]
-
Potapov, A. S., et al. (2023). Elemental Selenium in the Synthesis of Selenaheterocycles. Molecules, 28(13), 5183. [Link]
-
Santi, C., & Sancineto, L. (2021). Selenium Chemistry: A Powerful Tool for Heterocycles Synthesis and Functionalization. Organic Chemistry: Current Research, 10(2). [Link]
-
Zimmerman, M. T., et al. (2015). Sulfur and Selenium Antioxidants: Challenging Radical Scavenging Mechanisms and Developing Structure-Activity Relationships Based on Metal Binding. Journal of Inorganic Biochemistry, 149, 51-62. [Link]
-
ResearchGate. (2022). Incorporating Selenium into Heterocycles and Natural Products From Chemical Properties to Pharmacological Activities. [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]
-
PubMed. (2025). Antioxidant Activity and Cytotoxicity of Selenium Incorporated Biologically Inspired N-Heteroaryl Compounds. [Link]
-
Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. (Protocol cited in [Link])
-
ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]
-
ResearchGate. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. [Link]
-
G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]
-
ResearchGate. (2022). Selenium as an emerging versatile player in heterocycles and natural products modification. [Link]
-
G-Biosciences. DPPH Antioxidant Assay. [Link]
-
PubMed. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. [Link]
-
ResearchGate. (2013). Investigation of antioxidant activity of selenium compounds and their mixtures with tea polyphenols. [Link]
-
ResearchGate. (2022). Organoselenium compounds as antioxidants. [Link]
-
Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit Protocol. [Link]
-
PubMed. (2013). Investigation of antioxidant activity of selenium compounds and their mixtures with tea polyphenols. [Link]
-
Semantic Scholar. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. [Link]
-
MDPI. (2022). The Influence of Synthesis Conditions on the Antioxidant Activity of Selenium Nanoparticles. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Enhanced Antioxidant Activity of Nano-Selenium Produced Using a Bacterial Isolate Citrobacter sp. [Link]
-
ScienceDaily. (2016). Scientists have synthesized new molecules with anticancer and antioxidant activity. [Link]
-
NIH. (2025). Mechanism of Antioxidant Activity of Selenium Nanoparticles Obtained by Green and Chemical Synthesis. [Link]
-
ResearchGate. (2007). Challenges and Pitfalls in Antioxidant Research. [Link]
-
PubMed. (2022). Incorporating Selenium into Heterocycles and Natural Products─From Chemical Properties to Pharmacological Activities. [Link]
Sources
- 1. Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Elemental Selenium in the Synthesis of Selenaheterocycles [mdpi.com]
- 5. Aminic Organoselenium Compounds: Promising Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijnrd.org [ijnrd.org]
- 14. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. d-nb.info [d-nb.info]
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- 19. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. zen-bio.com [zen-bio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Methoxy-2-methylbenzoselenazole
Welcome to the technical support center for the synthesis of 5-Methoxy-2-methylbenzoselenazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to enhance the yield and reproducibility of this important heterocyclic compound. Benzoselenazoles are a significant class of organic molecules that have garnered attention as potential therapeutic agents for a range of diseases, including cancer and Alzheimer's.[1][2][3] However, their synthesis can present challenges, often due to the unique chemistry of organoselenium reagents.[4][5]
This document moves beyond simple protocols to provide in-depth troubleshooting, evidence-based optimization strategies, and a clear rationale for experimental choices.
Part 1: General Synthetic Pathway & Mechanism
The synthesis of benzoselenazoles can be achieved through various methodologies.[6] A common and effective approach involves the cyclization of ortho-substituted anilines with a selenium source and a carbon electrophile. For this compound, a plausible pathway involves the reaction of a 4-methoxy-2-aminoselenophenol precursor with an acetylating agent, or a one-pot reaction from a substituted aniline. Modern methods often employ copper-catalysis to facilitate the carbon-selenium and carbon-nitrogen bond formations under milder conditions, which can be more efficient and scalable.[2][4]
Below is a generalized workflow for a potential synthesis.
Caption: A decision-tree workflow for troubleshooting low product yield.
Q2: I'm having difficulty purifying the final product. What can I do?
Purification can be complicated by the presence of polar impurities, unreacted starting materials, or selenium-containing byproducts.
-
Problem: Persistent Impurities after Chromatography.
-
Solution 1: Recrystallization: This is often the most effective method for obtaining highly pure material. Screen a variety of solvents. A good starting point is a solvent system like ethanol/water, hexane/ethyl acetate, or isopropanol.
-
Solution 2: Activated Carbon Treatment: If your product has a dark color, it may be contaminated with colloidal selenium or polymeric byproducts. Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and filter through celite. This can effectively remove colored impurities before final purification.
-
Solution 3: Vary Chromatography Conditions: If co-elution is an issue, change the stationary phase (e.g., from silica to alumina) or use a different eluent system with different polarity and solvent properties (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).
-
Q3: My results are not reproducible. Why?
Inconsistent yields often point to hidden variables in the experimental setup.
-
Problem: Batch-to-Batch Variation.
-
Solution 1: Scrupulous Control of Atmosphere: Trace amounts of oxygen or moisture can drastically affect the outcome. Ensure that your inert gas line is functioning correctly and that all glassware is rigorously dried before use.
-
Solution 2: Precise Stoichiometry: Carefully measure all reagents. For solid reagents, measure by weight, not volume. For liquid reagents, use calibrated syringes or pipettes. Even small deviations in the molar ratios of reactants or catalyst can lead to different results.
-
Solution 3: Consistent Reagent Addition: The rate and temperature at which reagents are added can influence the reaction. Use a syringe pump for controlled addition of liquid reagents and maintain a consistent internal temperature with a cooling/heating bath.
-
Part 3: Reaction Parameter Optimization Table
The table below summarizes key parameters and their expected impact on the synthesis, providing a logical framework for optimization.
| Parameter | Range/Options | Impact on Yield & Purity | Rationale & Key Considerations |
| Temperature | 25°C to 150°C | High impact. Higher temps can increase rate but may also promote decomposition or side reactions. | Begin with literature precedent and optimize in 10-15°C increments. Monitor by TLC/LC-MS. |
| Catalyst | Copper (CuI, Cu₂O), Lewis Acids (BF₃·OEt₂) | Critical. The right catalyst can enable milder conditions and dramatically improve yield. | Copper-catalyzed reactions are often highly effective for these transformations. [4] |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile | Moderate to high impact. Must be anhydrous. Polarity can affect solubility and reaction kinetics. | Ensure the solvent can dissolve all reactants and is stable at the reaction temperature. |
| Reaction Time | 2 to 48 hours | High impact. Insufficient time leads to incomplete conversion. Excessive time can lead to product degradation. | Monitor the reaction to determine the optimal endpoint, when starting material is consumed. |
| Atmosphere | Nitrogen or Argon | Critical. Organoselenium compounds can be sensitive to oxidation. | A dry, oxygen-free environment is essential for reproducibility and high yield. |
Part 4: Frequently Asked Questions (FAQs)
-
What are the essential safety precautions for handling organoselenium compounds? Selenium and its compounds are toxic. Always handle them in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves (consider double-gloving). Avoid inhalation of dust or vapors. All selenium-contaminated waste must be disposed of according to your institution's hazardous waste protocols.
-
Which analytical techniques are best for monitoring this reaction?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the quickest method. Use a UV lamp to visualize spots. LC-MS is more powerful, providing both retention time and mass information to confirm product formation and identify byproducts.
-
Product Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). ⁷⁷Se NMR can also be a powerful tool for confirming the presence and environment of the selenium atom.
-
-
Are there scalable methods for this synthesis? Yes, some modern synthetic methods are designed with scalability in mind. One-pot reactions that use stable selenium sources (like SeO₂) or efficient catalysts (like copper) are generally more amenable to scale-up than multi-step procedures involving sensitive or highly toxic intermediates. [2][7]When scaling up, pay close attention to heat management and mixing efficiency.
References
-
A Review on Benzoselenazoles: Synthetic Methodologies and Potential Biological Applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Copper-Catalyzed Synthesis of Benzoselenazoles: Advances, Mechanisms, and Biological Applications: A Brief Review. Journal of Synthetic Chemistry. Available at: [Link]
-
A review on benzoselenazoles: synthetic methodologies and potential biological applications. PubMed. Available at: [Link]
-
Copper-Catalyzed Synthesis of Benzoselenazoles: Advances, Mechanisms, and Biological Applications: A Brief Review. Journal of Synthetic Chemistry. Available at: [Link]
-
Lewis acid-promoted formation of benzoselenazole derivatives using SeO2 as a selenium source. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A review on benzoselenazoles: synthetic methodologies and potential biological applications. RSC Publishing. Available at: [Link]
-
Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. PubMed. Available at: [Link]
-
A Review on Benzoselenazoles: Synthetic Methodologies and Potential Biological Applications | Request PDF. ResearchGate. Available at: [Link]
Sources
- 1. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Copper-Catalyzed Synthesis of Benzoselenazoles: Advances, Mechanisms, and Biological Applications: A Brief Review [jsynthchem.com]
- 3. A review on benzoselenazoles: synthetic methodologies and potential biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Lewis acid-promoted formation of benzoselenazole derivatives using SeO2 as a selenium source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Common side products in the synthesis of 5-Methoxy-2-methylbenzoselenazole
Welcome to the technical support guide for the synthesis of 5-Methoxy-2-methylbenzoselenazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the common side products encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you to not only identify but also mitigate the formation of these impurities.
Synthetic Overview: A Common Pathway
A prevalent and logical synthetic route to this compound commences with the readily available starting material, 4-methoxyaniline. The synthesis can be dissected into five key stages, each with its own set of potential challenges and side reactions.
Technical Support Center: Purification of Crude 5-Methoxy-2-methylbenzoselenazole by Column Chromatography
Welcome to the technical support center for the purification of 5-Methoxy-2-methylbenzoselenazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography purification of this compound. Our approach is rooted in practical, field-proven experience to ensure you can navigate the nuances of this purification with confidence.
I. Understanding the Molecule and the Method
This compound is a heterocyclic compound, a class of molecules known for their diverse biological activities.[1][2] The purification of such compounds can present unique challenges due to their specific chemical properties. Column chromatography is a powerful and widely used technique for the purification of synthetic compounds in the pharmaceutical industry.[3] The principle lies in the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents).[4][5]
II. Proactive Troubleshooting and Optimization Guide
This section is structured to address potential issues you might encounter during the purification of this compound. We will explore the cause behind each problem and provide actionable solutions.
Problem 1: Poor Separation of the Target Compound from Impurities
Symptoms:
-
Overlapping spots on Thin Layer Chromatography (TLC) analysis of collected fractions.
-
Broad elution peak of the target compound.
-
Low purity of the final product as determined by analytical methods (e.g., NMR, LC-MS).
Root Cause Analysis and Solutions:
| Possible Cause | Scientific Rationale | Suggested Solution |
| Inappropriate Mobile Phase Polarity | The polarity of the eluent directly influences the retention time of the compound on the stationary phase.[4][6] If the mobile phase is too polar, the compound will elute too quickly with poor separation. If it's not polar enough, the compound may not move at all. | Optimize the solvent system using TLC. A good starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.[7] Systematically vary the ratio (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to achieve a retention factor (Rf) of 0.2-0.4 for the target compound. |
| Column Overloading | Exceeding the binding capacity of the silica gel leads to band broadening and co-elution of impurities. | Maintain a proper ratio of silica gel to crude material. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[7] |
| Poorly Packed Column | Channels or cracks in the silica bed create alternative pathways for the solvent and sample, leading to uneven band fronts and poor separation.[8] | Ensure a well-packed column. Prepare a slurry of silica gel in the initial mobile phase and pour it into the column in one continuous motion. Gently tap the column to settle the packing and ensure there are no air bubbles.[9] |
Problem 2: The Compound is Not Eluting from the Column
Symptoms:
-
No product is detected in the collected fractions, even after flushing with a highly polar solvent.
-
Streaking or spotting at the baseline of the TLC plate.
Root Cause Analysis and Solutions:
| Possible Cause | Scientific Rationale | Suggested Solution |
| Compound Decomposition on Silica Gel | The acidic nature of silica gel can cause the degradation of sensitive compounds.[10][11] Heterocyclic compounds can sometimes be susceptible to such degradation. | Test for silica stability. Before running the column, spot the crude mixture on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a small amount of a base (e.g., 1% triethylamine in the mobile phase).[7] |
| Insufficiently Polar Mobile Phase | The mobile phase may not have sufficient polarity to displace the compound from the silica gel. | Perform a gradient elution. Start with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent (e.g., start with 100% hexane and gradually increase the percentage of ethyl acetate).[9] If the compound still doesn't elute, a "methanol purge" (flushing the column with 100% methanol) can be used to elute highly polar compounds.[11] |
| Irreversible Adsorption | Highly polar functional groups can interact very strongly with the silanol groups on the silica surface, leading to irreversible binding. | If the compound is suspected to be extremely polar, consider reverse-phase chromatography where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[12][13] |
Problem 3: The Purified Product is Contaminated with Silica
Symptoms:
-
A fine white powder is observed in the product after solvent evaporation.
-
Broad signals in the baseline of the NMR spectrum.
Root Cause Analysis and Solutions:
| Possible Cause | Scientific Rationale | Suggested Solution |
| Disturbance of the Silica Bed | Adding the mobile phase too aggressively can disturb the top of the silica bed, causing fine particles to be carried along with the eluent. | Add a layer of sand. After loading the sample, carefully add a thin layer (about 0.5 cm) of sand on top of the silica gel. This will help to distribute the eluent gently and prevent disruption of the stationary phase.[14] |
| Dissolution of Silica | Although more common with highly basic or acidic mobile phases, some dissolution of the silica support can occur.[15][16] | Filter the combined pure fractions. Before evaporating the solvent, pass the solution containing the purified product through a small plug of cotton or a syringe filter to remove any fine silica particles. |
III. Experimental Workflow and Protocols
This section provides a detailed, step-by-step methodology for the purification of this compound.
Diagram of the Column Chromatography Workflow
Caption: Workflow for column chromatography purification.
Step-by-Step Protocol
1. TLC Analysis for Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., hexane:ethyl acetate mixtures of varying polarity).
-
The ideal solvent system will give an Rf value of 0.2-0.4 for the target compound and good separation from impurities.
2. Column Preparation:
-
Choose an appropriate size column based on the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a layer of sand on top of the packed silica.
3. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column using a pipette.[14]
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[14]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
-
Begin collecting fractions in test tubes or vials.
-
If using a gradient elution, gradually increase the polarity of the mobile phase according to your TLC analysis.
5. Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
-
Pure this compound is typically a clear, colorless to yellow liquid.[17]
Q2: How can I be sure my compound is stable on silica gel?
-
Perform a 2D TLC. Spot the compound in one corner of a TLC plate and run it in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[11]
Q3: My compound is very polar and doesn't move from the baseline even with 100% ethyl acetate. What should I do?
-
You need a more polar mobile phase. Try adding a small percentage of methanol to your ethyl acetate (e.g., 1-5%). Be aware that methanol can sometimes cause silica to dissolve, so use it judiciously. Alternatively, consider switching to a different stationary phase like alumina or using reverse-phase chromatography.[10]
Q4: I see streaks on my TLC plate. What does this mean?
-
Streaking can be caused by several factors, including overloading the TLC plate, a compound that is too acidic or basic for the stationary phase, or decomposition on the plate. Try spotting a more dilute solution. If streaking persists, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes help.
Q5: How do I choose between wet and dry loading?
-
Wet loading is generally quicker and easier if your compound is readily soluble in the mobile phase.[14] Dry loading is preferred when your compound has poor solubility in the eluent or when you need to use a more polar solvent for dissolution that would interfere with the separation if added directly to the column.[14]
V. References
-
SIELC Technologies. (n.d.). Separation of Benzoselenazole, 2,5-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoselenazole, 5-methoxy-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, July 14). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Retrieved from [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
-
MDPI. (n.d.). Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds. Retrieved from [Link]
-
Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Google Patents. (n.d.). RU2217424C2 - Method for preparing 5-methoxy-2-mercaptobenz. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of 5-methoxy-2-mercaptobenzimidazole. Retrieved from [Link]
-
PubMed. (n.d.). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
Journal of Chromatography A. (1997, January 1). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Retrieved from [Link]
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. Separation of Benzoselenazole, 2,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of Benzoselenazole, 5-methoxy-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.tue.nl [pure.tue.nl]
- 17. B22411.03 [thermofisher.com]
Technical Support Center: A Guide to Benzoselenazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for benzoselenazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Benzoselenazoles are organoselenium compounds that have garnered significant attention for their diverse biological activities, including anticancer, antioxidant, and antimicrobial properties[1][2][3]. However, their synthesis can present unique challenges compared to their sulfur or oxygen analogs, often due to the reactivity and potential toxicity of selenium reagents[4].
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to equip you with the expert insights needed to diagnose issues, optimize your reaction conditions, and achieve successful outcomes in your experiments.
Section 1: Frequently Asked Questions (FAQs) in Benzoselenazole Synthesis
This section addresses common high-level questions that researchers often have when planning or starting a benzoselenazole synthesis campaign.
Q1: What are the most common and reliable starting materials for constructing the benzoselenazole core?
The choice of starting material is foundational and depends on the desired substitution pattern and available precursors. The most prevalent strategies involve the cyclization of ortho-substituted anilines or the use of organoselenium reagents[1]. Key approaches include starting from:
-
2-Iodoanilines: These are highly effective precursors, especially in copper-catalyzed three-component reactions with elemental selenium and various coupling partners like aryl aldehydes or arylacetic acids.[1][5] The high reactivity of the carbon-iodine bond facilitates the crucial C-Se bond formation. Using 2-bromo or 2-chloroanilines in these reactions is often unsuccessful.
-
Bis(2-aminophenyl) Diselenide: This is a versatile starting material that can react with aldehydes, benzyl chlorides, or arylacetylenes to form various 2-substituted benzoselenazoles.[1][6][7]
-
Isoselenocyanates: These reagents are effective precursors for generating selenium-containing heterocycles due to their ease of preparation and handling.[1][8] They typically react with ortho-haloanilines to form a selenourea intermediate that subsequently cyclizes.[8]
-
Elemental Selenium (Se) and Selenium Dioxide (SeO₂): Both can serve as the selenium source. Elemental selenium is common in multicomponent reactions[5], while SeO₂ can function as both the selenium source and a mild oxidizing agent in specific methodologies, such as those involving ortho-inactivated anilines and acetophenones.[3][8][9]
Q2: Why are copper catalysts so frequently used in these syntheses, and which ones are most effective?
Copper catalysis is a versatile and effective tool in organic synthesis, particularly for forming carbon-heteroatom (C-Se and C-N) bonds under relatively mild conditions.[4] Copper can access various oxidation states (Cu⁰, Cu⁺, Cu²⁺, Cu³⁺), enabling it to facilitate the necessary bond formations through mechanisms like Ullmann coupling and oxidative addition. Common and effective catalysts include:
-
Copper(I) Iodide (CuI): Widely used and cost-effective for reactions involving dihalobenzenes or 2-iodoanilines.
-
Copper(II) Triflate (Cu(OTf)₂): Effective in catalyzing the intramolecular cyclization of selenourea intermediates.[8]
Q3: What are the typical solvents and temperature ranges for benzoselenazole synthesis?
Reaction conditions are highly dependent on the specific methodology. However, some general trends can be observed:
-
Solvents: High-boiling point polar aprotic solvents are common. Dimethyl sulfoxide (DMSO), N-methylpiperidine (NMP), and xylene are frequently employed to ensure reactants remain in solution and to achieve the necessary reaction temperatures.[5][8] Isopropanol is often used for reactions involving isoselenocyanates.[8]
-
Temperature: Many benzoselenazole syntheses require elevated temperatures, often ranging from 110 °C to 160 °C, to drive the reaction to completion, especially for cyclization and C-Se bond-forming steps.[8]
Section 2: Troubleshooting Guide for Common Synthesis Problems
This section is formatted to help you quickly identify a problem, understand its root cause, and implement an effective solution.
Q1: My reaction failed completely, and I see no product formation by TLC or LC-MS. What went wrong?
-
Potential Cause 1: Inactive Starting Materials or Reagents. The reactivity of the aniline precursor is critical. Copper-catalyzed reactions that work well with 2-iodoaniline often fail with 2-bromoaniline or 2-chloroaniline. The selenium source (e.g., elemental selenium) may also be of low quality or passivated.
-
Solution: Verify the identity and purity of your starting materials. If using a 2-haloaniline, ensure it is the iodo-substituted version for copper-catalyzed protocols. Consider activating elemental selenium by grinding it before use.
-
-
Potential Cause 2: Catalyst Poisoning or Inactivity. The copper catalyst can be sensitive to impurities. Contaminants in solvents or starting materials (e.g., thiols) can poison the catalyst.
-
Solution: Use freshly purified, anhydrous, and degassed solvents. Ensure all starting materials are pure. In some cases, increasing the catalyst loading might overcome minor inhibition, but purification is the better long-term solution.
-
-
Potential Cause 3: Insufficient Energy Input. Many cyclization steps required for benzoselenazole formation have a high activation energy.
-
Solution: Ensure your reaction is reaching the specified temperature.[10] If the literature protocol calls for 130 °C, a reaction run at 100 °C may not proceed at all. Verify your heating mantle and thermometer accuracy. If the reaction is still sluggish, a higher-boiling solvent might be necessary, provided the reactants are stable at that temperature.
-
Q2: My reaction yield is disappointingly low. How can I optimize it?
-
Potential Cause 1: Suboptimal Reaction Parameters. The interplay between solvent, base, temperature, and reaction time is crucial for maximizing yield.[10]
-
Solution: Systematic Optimization. If possible, run a small-scale screen of conditions. Vary one parameter at a time (e.g., test different bases like K₂CO₃ vs. Cs₂CO₃, or different solvents like DMSO vs. NMP). An example of reaction optimization is shown in the table below.[11]
-
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI | K₂CO₃ | DMSO | 120 | 45 |
| 2 | CuI | Cs₂CO₃ | DMSO | 120 | 65 |
| 3 | Cu(OTf)₂ | Cs₂CO₃ | DMSO | 120 | 58 |
| 4 | CuI | Cs₂CO₃ | NMP | 130 | 78 |
| 5 | CuI | Cs₂CO₃ | NMP | 140 | 85 |
-
Potential Cause 2: Unfavorable Electronic or Steric Effects. The electronic nature of substituents on your aromatic precursors can significantly impact the reaction. Electron-withdrawing groups on an aromatic carboxylic acid precursor, for example, have been found to generate higher yields than electron-donating groups.[8] Similarly, bulky groups can cause steric hindrance that impedes cyclization, leading to low yields or complex mixtures.[8]
-
Solution: While you cannot easily change the intrinsic properties of your substrate, understanding these effects is key. If you suspect steric hindrance is the issue, you may need to increase the reaction temperature or time. If electronic effects are unfavorable, a different synthetic route or a more potent catalytic system might be required.
-
Q3: My crude product is a complex mixture with many side products. What happened?
-
Potential Cause 1: Reagent Decomposition. Key intermediates in benzoselenazole synthesis, such as 2-aminobenzeneselenol, are often generated in situ because they are unstable and highly reactive.[12] If these intermediates decompose before they can react productively, side reactions will dominate.
-
Solution: Adhere strictly to reaction conditions that favor the desired pathway. This includes maintaining an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and carefully controlling the rate of addition of reagents to avoid a buildup of unstable intermediates.
-
-
Potential Cause 2: Competing Reaction Pathways. When using multifunctional substrates, such as unsymmetrical β-dicarbonyl compounds, the reaction can proceed through different pathways, leading to a mixture of products.[8]
-
Solution: Modifying the reaction conditions (e.g., solvent, temperature) can sometimes favor one pathway over another. Alternatively, using a protecting group strategy to block one of the reactive sites on your substrate can force the reaction to proceed with the desired regioselectivity.
-
Q4: I'm having difficulty purifying my final compound. Do you have any advice?
-
Potential Cause 1: Product Instability. The benzoselenazole core itself is generally stable, but certain functional groups on the molecule may be sensitive to the purification conditions (e.g., acid-sensitive groups on silica gel).
-
Solution: If you suspect instability on silica gel, try using a different stationary phase like alumina or a C18 reversed-phase column. Alternatively, purification by recrystallization is an excellent method if you can find a suitable solvent system, as it is often gentler than chromatography.[13]
-
-
Potential Cause 2: Co-eluting Impurities. Sometimes, byproducts have very similar polarity to the desired product, making separation by column chromatography difficult.
-
Solution: First, try optimizing your solvent system for the column (e.g., using a shallower gradient or a different solvent mixture). If that fails, consider derivatizing the crude mixture to change the polarity of either the product or the impurity, making separation easier. The protecting group can then be removed post-purification.
-
Section 3: Key Experimental Protocols
These protocols represent common and effective methods for synthesizing benzoselenazoles. They should be used as a validated starting point for your experiments.
Protocol 1: Copper-Catalyzed Three-Component Synthesis of 2-Arylbenzoselenazoles[1][5]
This protocol describes the synthesis of 2-arylbenzoselenazoles from a 2-iodoaniline, an aryl aldehyde, and elemental selenium.
-
Step 1: Reagent Preparation. To an oven-dried Schlenk tube, add 2-iodoaniline (1.0 mmol), the desired aryl aldehyde (1.2 mmol), elemental selenium powder (1.5 mmol), copper(I) iodide (CuI, 10 mol%), and potassium hydroxide (KOH, 2.0 mmol).
-
Step 2: Reaction Setup. Evacuate and backfill the tube with argon three times. Add anhydrous dimethyl sulfoxide (DMSO, 5 mL) via syringe.
-
Step 3: Heating. Place the sealed tube in a preheated oil bath at 130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Step 4: Work-up. After the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Step 5: Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-arylbenzoselenazole.
Protocol 2: Synthesis of 2-Arylbenzoselenazoles from Bis(2-aminophenyl) Diselenide[6]
This method utilizes a sulfur-mediated cyclization approach.
-
Step 1: Reagent Preparation. In a round-bottom flask, combine bis(2-aminophenyl) diselenide (0.5 mmol), the appropriate benzyl chloride (1.1 mmol), and elemental sulfur (1.0 mmol).
-
Step 2: Reaction Setup. Add N-methylpiperidine (NMP, 4 mL) as the solvent and base.
-
Step 3: Heating. Heat the reaction mixture to 160 °C and stir for 24 hours under an inert atmosphere.
-
Step 4: Work-up and Purification. Cool the reaction to room temperature. Follow the work-up and purification steps as described in Protocol 1.
Section 4: Characterization Corner: What to Look For
Confirming the successful synthesis of your target benzoselenazole requires careful spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most powerful tool for the structural elucidation of these compounds.[14][15]
-
¹H NMR: The aromatic protons on the benzoselenazole core typically appear in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling patterns will depend on the substitution pattern.
-
¹³C NMR: The carbon atoms of the benzoselenazole ring will have characteristic chemical shifts. The C2 carbon (the one between N and Se) is often found significantly downfield.
-
Advanced Techniques (¹⁵N, ⁷⁷Se, 2D NMR): For complex structures or unambiguous assignment, more advanced techniques are invaluable. ¹⁵N NMR provides direct information about the nitrogen environment[16], while ⁷⁷Se NMR can confirm the presence and environment of the selenium atom. 2D NMR experiments like COSY, HSQC, and HMBC are essential for connecting protons and carbons and confirming the overall structure.[15]
Visualizing the Process
Diagrams can clarify complex experimental workflows and reaction mechanisms.
Caption: A general workflow for troubleshooting benzoselenazole synthesis.
Caption: Simplified mechanism for a copper-catalyzed benzoselenazole synthesis.
References
- Yadav, M., & Singh, V. P. (2025). A review on benzoselenazoles: synthetic methodologies and potential biological applications. RSC Publishing.
- Ali, R., & Sadeek, G. T. (2025). Copper-Catalyzed Synthesis of Benzoselenazoles: Advances, Mechanisms, and Biological Applications: A Brief Review. Journal of Synthetic Chemistry.
- Ali, R., & Sadeek, G. T. (2025). Copper-Catalyzed Synthesis of Benzoselenazoles: Advances, Mechanisms, and Biological Applications: A Brief Review. Journal of Synthetic Chemistry, 4(1), 99-114.
- (N.D.). Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. ResearchGate.
- (2025). A Comprehensive Technical Review of Benzoselenazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
- (2015). ChemInform Abstract: Synthesis of Benzoselenazoles and Benzoselenazolines by Cyclization of 2-Amino-benzeneselenol with β-Dicarbonyl Compounds. ResearchGate.
- Li, P., et al. (2025). Synthesis, Spectroscopic Characterization Techniques, and Functional Applications of Selenium Heterocycles. Sustainable Polymers and Energy.
- (N.D.). Application Notes and Protocols for the Derivatization of 2-Chlorobenzoselenazole in Biological Screening. BenchChem.
- Hu, M., & Ren, Y. (2021). Lewis acid-promoted formation of benzoselenazole derivatives using SeO2 as a selenium source. Organic & Biomolecular Chemistry.
- (2021). Synthesis of 2-Arylbenzoselenazoles by Sulfur-Mediated Cyclization of Bis(2-aminophenyl) Diselenide and Benzyl Chlorides. ResearchGate.
- (N.D.). S8-Mediated Cyclization of Bis(2-aminophenyl) disulfide/diselenide with Arylacetylenes/Styrenes: Access to 2-Arylmethylbenzothiazoles/ benzoselenazoles. ResearchGate.
- Yadav, M., & Singh, V. P. (2025). A Review on Benzoselenazoles: Synthetic Methodologies and Potential Biological Applications. Organic & Biomolecular Chemistry.
- Yadav, M., & Singh, V. P. (2025). A review on benzoselenazoles: synthetic methodologies and potential biological applications. PubMed.
- (N.D.). Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. PubMed.
- (2021). Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles. MDPI.
- (2025). A Review on Benzoselenazoles: Synthetic Methodologies and Potential Biological Applications. ResearchGate.
- (N.D.). Optimization of the reaction conditions. ResearchGate.
- (N.D.). Efficient Synthesis of Benzoselenazoles and Benzothiazoles by an Ullmann Coupling of Dihalobenzenes with Acyl Iso(seleno/thio) cyanate–Malononitrile Adducts. ResearchGate.
- Silva, A. M. S., et al. (N.D.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- (2024). Optimization of reaction conditions: Significance and symbolism. Metaphor.
- (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A review on benzoselenazoles: synthetic methodologies and potential biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Synthesis of Benzoselenazoles: Advances, Mechanisms, and Biological Applications: A Brief Review [jsynthchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Lewis acid-promoted formation of benzoselenazole derivatives using SeO2 as a selenium source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Optimization of reaction conditions: Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles [mdpi.com]
- 14. Search Articles "Benzoselenazoles" - SCIEPublish [sciepublish.com]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Benzoselenazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted benzoselenazoles. This guide is designed for researchers, scientists, and drug development professionals actively working with these valuable organoselenium heterocycles.[1][2][3][4] Benzoselenazoles are of significant interest due to their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[3][5][6] However, their synthesis can present unique challenges compared to their sulfur or oxygen analogs.[7]
This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments. We will explore common problems, their underlying causes, and systematic solutions to optimize your reaction conditions and achieve reliable, high-yield results.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of substituted benzoselenazoles.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?
Answer: Low or no yield is a frequent challenge in complex organic syntheses. The issue can typically be traced back to one of four areas: reagent quality, reaction conditions, catalyst inefficiency, or substrate reactivity. A systematic approach is crucial for diagnosis.
-
1. Reagent Purity and Stability:
-
Cause: The purity of your starting materials is paramount. For instance, aniline derivatives can oxidize over time. Selenium reagents, particularly selenoamides or isoselenocyanates, can be unstable and are often best used when freshly prepared.[8] Impurities can introduce competing side reactions that consume starting materials or inhibit the catalyst.
-
Solution:
-
Verify the purity of all starting materials (e.g., 2-iodoaniline, diselenides, aldehydes) via NMR or LC-MS before use.
-
If using aniline derivatives that have been stored for a long time, consider purification by distillation or recrystallization.
-
Prepare sensitive reagents like isoselenocyanates immediately before use.[5]
-
-
-
2. Suboptimal Reaction Conditions:
-
Cause: Benzoselenazole synthesis often requires elevated temperatures, typically ranging from 100 °C to 160 °C, to drive the reaction to completion.[5] Solvents play a critical role; for example, dimethyl sulfoxide (DMSO) is frequently used and can also act as an oxidant, which may be essential for the final aromatization step.[5][9] Insufficient reaction time is another common culprit.
-
Solution:
-
Temperature: If your yield is low at a given temperature (e.g., 100 °C), incrementally increase it by 10-20 °C. Monitor for potential decomposition by TLC.
-
Solvent: Ensure your solvent is anhydrous if the reaction is moisture-sensitive. If using a non-oxidizing solvent, an external oxidant might be necessary. Consider screening alternative high-boiling point solvents like DMF, NMP, or xylene.[7]
-
Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[10] If the reaction stalls, extend the reaction time. Some protocols may require up to 24 hours.[5]
-
Atmosphere: Some reactions, especially those involving easily oxidized intermediates, benefit from being run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.[8][10]
-
-
-
3. Catalyst Deactivation or Inefficiency:
-
4. Substrate Electronic and Steric Effects:
-
Cause: The electronic nature of your substituents can dramatically influence reactivity. For example, in syntheses involving carboxylic acids, electron-withdrawing groups on the aromatic ring of the acid have been shown to generate higher yields.[5] Conversely, when using phenylacetylenes, electron-donating groups can lead to better outcomes.[5] Steric hindrance around the reactive sites can also slow down or prevent the reaction.
-
Solution:
-
Consult literature for similar substrates to anticipate reactivity trends.
-
If you suspect steric hindrance is an issue, you may need to increase the reaction temperature or use a less bulky starting material if possible.
-
-
Question 2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
Answer: The formation of byproducts reduces the yield of your desired benzoselenazole and complicates purification. Common side reactions include oxidation of starting materials, self-condensation, and incomplete cyclization.
-
1. Oxidation of Starting Materials:
-
Cause: Diselenides or aniline derivatives can be susceptible to oxidation under the reaction conditions, especially at high temperatures in the presence of air.
-
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize the presence of oxygen.[10]
-
-
2. Incomplete Cyclization/Oxidation:
-
Cause: The final step in many benzoselenazole syntheses is an oxidative cyclization to form the aromatic ring. If the oxidant is too weak, insufficient, or absent, the reaction may stall at an intermediate stage.[13]
-
Solution:
-
If not already using an oxidizing solvent like DMSO, ensure an adequate oxidant is present.
-
In some metal-free protocols, an iodine catalyst is used, which facilitates the oxidative cyclization.[5]
-
-
-
3. Self-Condensation:
-
Cause: Aldehyde starting materials can sometimes undergo self-condensation, especially in the presence of a base.[10]
-
Solution: Adjust the rate of addition of the aldehyde, or modify the base and temperature conditions to favor the desired intermolecular reaction over self-condensation.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of substituted benzoselenazoles.
Q: What are the most common selenium sources, and how do I choose the right one? A: Several selenium sources can be used, each with its own advantages and disadvantages.
-
Elemental Selenium (Se): Readily available and often used in three-component reactions with reagents like 2-iodoanilines and arylacetic acids.[5][7] It is versatile but may require specific catalysts (like copper) to be incorporated.
-
Diaryl Diselenides: These are excellent precursors for reactions with aldehydes, carboxylic acids, or alkynes.[5] They are often used in methods promoted by reducing agents or under metal-free conditions.[5]
-
Selenium Dioxide (SeO₂): A newer method has established SeO₂ as a viable selenium source, particularly in Lewis acid-promoted reactions.[14] It offers an alternative to elemental selenium or pre-functionalized diselenides.
-
Isoselenocyanates: These are highly effective precursors due to their reactivity but can be less stable and may need to be prepared fresh.[5] They are commonly used in reactions with 2-haloanilines.[7]
The choice depends on your overall synthetic route, the availability of starting materials, and the specific reaction conditions you plan to employ. For multi-component, one-pot syntheses, elemental selenium is a robust choice. For modular approaches, diaryl diselenides offer great flexibility.
Q: What is the mechanistic role of the copper catalyst in benzoselenazole synthesis? A: Copper catalysts are highly effective in these syntheses because they facilitate the formation of key carbon-heteroatom (C-Se and C-N) bonds.[7][11] Copper can cycle through various oxidation states (e.g., Cu(I), Cu(II), Cu(III)), enabling it to participate in both one-electron (radical) and two-electron (ionic) pathways.[7] In a typical three-component reaction involving a 2-iodoaniline, elemental selenium, and a coupling partner, the copper catalyst is believed to:
-
Activate the elemental selenium.
-
Facilitate the initial C-Se bond formation.
-
Catalyze the subsequent intramolecular C-N bond formation (Ullmann-type coupling) to close the heterocyclic ring.[7]
Q: How do I choose the best solvent for my reaction? A: Solvent choice is critical and can influence reaction rate, yield, and even the reaction mechanism.[15]
-
High-Boiling Point Polar Aprotic Solvents: DMSO, DMF, and NMP are commonly used because many syntheses require high temperatures (100-160 °C).[5] As mentioned, DMSO can also serve as an oxidant.
-
Green Solvents: To improve the environmental footprint, researchers have explored greener alternatives. For example, a deep eutectic solvent like choline chloride-urea (ChCl-urea) has been successfully used in a copper-catalyzed synthesis.[7]
-
Solvent-Free Conditions: Some modern protocols utilize solvent-free or mechanochemical (ball-milling) conditions, which can offer significant environmental and efficiency benefits.[16]
When developing a new procedure, DMSO is a reliable starting point, but screening other solvents may lead to improved outcomes.
Q: How can I purify my final substituted benzoselenazole product? A: Purification can be challenging due to the nature of organoselenium compounds.
-
Recrystallization: This is often the most effective method for obtaining highly pure solid products.[12] A mixed solvent system, such as acetone/acetonitrile or ethyl acetate/hexane, may be required.[17] Experiment with different solvent combinations to find the optimal conditions for your specific compound.
-
Column Chromatography: Silica gel chromatography is a standard technique, but care must be taken as some selenium compounds can be unstable on silica. Using a less acidic stationary phase or deactivating the silica with a small amount of triethylamine in the eluent can be beneficial.
-
Precipitation/Trituration: After the reaction work-up, precipitating the crude product from a suitable solvent or triturating it with a non-polar solvent (like hexane or ether) can effectively remove many impurities.[17]
Part 3: Data & Protocols
Table 1: Summary of Selected Reaction Conditions for Benzoselenazole Synthesis
| Starting Materials | Catalyst / Promoter | Base / Additive | Solvent | Temp. (°C) | Time (h) | Yield Range | Reference |
| 2-Iodoanilines, Arylacetic acids, Se powder | CuBr | - | DMSO | 120 | 12 | Moderate-Good | [5] |
| 2-Iodoanilines, Arylacetic acids, Se powder | Fe₃O₄@bis(phenyl-imine)-CuI | K₂CO₃ | ChCl-urea | 100 | 12 | Good-Excellent | [7] |
| Diaryl diselenides, Aryl aldehydes | Na₂S₂O₅ | - | DMSO | 120 (MW) | 2 | Good-Excellent | [5] |
| Diaryl diselenides, Carboxylic acid derivatives | Bu₃P | - | Dioxane | 100 | 12 | Moderate-Good | [5] |
| 2-Iodoanilines, Isoselenocyanates | Cu(OTf)₂ | Cs₂CO₃ | Xylene | 130 | - | Moderate-High | [7] |
| Anilines, Acetophenones, SeO₂ | Lewis Acid (e.g., AlCl₃) | - | DCE | 80 | 12 | Good | [14] |
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of 2-Arylbenzoselenazoles
This protocol is a representative example based on methodologies reported in the literature.[7]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-iodoaniline (1.0 mmol, 1.0 equiv.), the desired aryl acetic acid (1.2 mmol, 1.2 equiv.), elemental selenium powder (1.5 mmol, 1.5 equiv.), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add the solvent (e.g., 3 mL of DMSO or ChCl-urea).
-
Inert Atmosphere (Optional but Recommended): Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Periodically take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate to monitor the consumption of the starting materials.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into a beaker containing ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 2-arylbenzoselenazole.
Part 4: Visualizations
Diagram 1: Proposed Catalytic Cycle for Copper-Catalyzed Benzoselenazole Synthesis
Caption: A simplified proposed mechanism for the copper-catalyzed synthesis of benzoselenazoles.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A systematic workflow for troubleshooting low yields in benzoselenazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A review on benzoselenazoles: synthetic methodologies and potential biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jsynthchem.com [jsynthchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Catalyzed Synthesis of Benzoselenazoles: Advances, Mechanisms, and Biological Applications: A Brief Review [jsynthchem.com]
- 12. Unconventional approaches for synthesis of 2-substituted benzothiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Lewis acid-promoted formation of benzoselenazole derivatives using SeO2 as a selenium source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Solvent free synthesis of organoselenides under green conditions [ouci.dntb.gov.ua]
- 17. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 5-Methoxy-2-methylbenzoselenazole
Welcome to the dedicated technical support center for the scale-up synthesis of 5-Methoxy-2-methylbenzoselenazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from bench-scale to larger-scale production. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, providing not just solutions but also the underlying scientific rationale to empower your experimental design and execution.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically approached via a multi-step process, which, while effective at the lab scale, presents several challenges upon scale-up. A common and logical synthetic route is inferred to proceed as follows:
-
Preparation of the Precursor: Synthesis of 2-amino-4-methoxyphenol.
-
Acetylation: Formation of N-(2-hydroxy-5-methoxyphenyl)acetamide.
-
Cyclization/Selenation: Reaction of the acetamide intermediate with a selenium source, such as phosphorus pentaselenide, to yield the final product.
Each of these stages carries its own set of potential issues, from reaction kinetics and thermal management to purification and safety. This guide will dissect these challenges in a practical, question-and-answer format.
Caption: Inferred synthetic pathway for this compound.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific problems that may arise during the scale-up synthesis.
Problem 1: Low Yield or Incomplete Reaction in the Acetylation Step
Question: We are scaling up the acetylation of 2-amino-4-methoxyphenol and observing a significant amount of unreacted starting material, leading to low yields of N-(2-hydroxy-5-methoxyphenyl)acetamide. What could be the cause and how can we mitigate this?
Answer:
Low yields in the acetylation step during scale-up can often be attributed to several factors that become more pronounced in larger reaction volumes.
-
Insufficient Mixing and Mass Transfer: At a larger scale, inadequate agitation can lead to localized areas of low reagent concentration, preventing the reaction from going to completion.
-
Solution: Employ a more efficient overhead stirring system with an appropriately designed impeller to ensure thorough mixing of the reaction mixture.
-
-
Suboptimal Temperature Control: The acetylation reaction is often exothermic. On a larger scale, inefficient heat dissipation can lead to temperature gradients within the reactor, potentially causing side reactions or decomposition of the starting material.
-
Solution: Utilize a jacketed reactor with a reliable temperature control unit. Consider a slower, controlled addition of acetic anhydride to manage the initial exotherm.
-
-
Purity of Starting Material: The purity of 2-amino-4-methoxyphenol is crucial. Impurities can interfere with the reaction.
-
Solution: Ensure the starting material is of high purity. If necessary, recrystallize the 2-amino-4-methoxyphenol before use.
-
Experimental Protocol: Scale-Up Acetylation
-
Reactor Setup: In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge 2-amino-4-methoxyphenol (1.0 equivalent).
-
Solvent Addition: Add a suitable solvent such as acetic acid or toluene.
-
Controlled Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) dropwise via the addition funnel while maintaining the internal temperature below 30°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and quench with cold water to precipitate the product.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to obtain N-(2-hydroxy-5-methoxyphenyl)acetamide.
Problem 2: Exothermic Runaway and Poor Control during Cyclization with Phosphorus Pentaselenide (P₄Se₁₀)
Question: The cyclization of N-(2-hydroxy-5-methoxyphenyl)acetamide with phosphorus pentaselenide is highly exothermic and difficult to control at a larger scale. We are concerned about a potential thermal runaway. What are the best practices for managing this hazardous reaction?
Answer:
The reaction with phosphorus pentaselenide (P₄Se₁₀) is notoriously exothermic and requires stringent control measures, especially during scale-up.[1] The primary concern is the rapid generation of heat, which can lead to a dangerous increase in pressure and the release of toxic hydrogen selenide (H₂Se) gas.
-
Heat Management: The key to controlling this reaction is efficient heat removal.
-
Controlled Reagent Addition: The rate of addition of P₄Se₁₀ is critical.
-
Solution: Instead of adding the solid P₄Se₁₀ in one portion, a portion-wise addition or a slurry of P₄Se₁₀ in an inert, high-boiling solvent (e.g., xylene, toluene) should be added slowly to the reaction mixture.
-
-
Inert Atmosphere: Phosphorus pentaselenide reacts violently with moisture.
-
Solution: The reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the formation of H₂Se and other hazardous byproducts.
-
Safety Protocol: Handling Phosphorus Pentaselenide
| Hazard | Prevention and Mitigation |
| High Reactivity with Water | Handle in a dry, inert atmosphere (glove box or Schlenk line). Avoid all contact with moisture.[3][4] |
| Toxicity | Highly toxic if inhaled or ingested. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a respirator. |
| Exothermic Reactions | Add slowly and in portions to the reaction mixture with efficient cooling. Monitor the internal temperature closely. |
| Hydrogen Selenide (H₂Se) Gas Evolution | The reaction can release highly toxic and flammable H₂Se gas. Ensure the reaction setup is equipped with a scrubber system containing an oxidizing agent (e.g., sodium hypochlorite solution) to trap any evolved H₂Se. |
Problem 3: Difficult Purification and Removal of Selenium Byproducts
Question: After the cyclization step, we are struggling to purify the crude this compound. The product is contaminated with selenium-containing byproducts and has a persistent, unpleasant odor. What are effective purification strategies?
Answer:
Purification of organoselenium compounds can be challenging due to the presence of various selenium species and their characteristic odors.
-
Quenching of Excess Reagents: It is crucial to properly quench the reaction to neutralize any remaining reactive selenium species.
-
Solution: After the reaction is complete, carefully and slowly quench the mixture with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. This should be done in a well-ventilated fume hood as H₂Se may be evolved.
-
-
Removal of Elemental Selenium: Elemental selenium is often a byproduct and can be difficult to remove.
-
Solution: A filtration through a pad of Celite® can help remove some of the solid byproducts. For dissolved selenium species, a wash with a dilute solution of sodium sulfide (Na₂S) can help precipitate selenium as insoluble sulfides.
-
-
Chromatographic Purification: Column chromatography is often necessary for obtaining a high-purity product.
-
Solution: Use silica gel chromatography with a gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
-
Odor Removal: The persistent odor is often due to volatile selenium compounds.
-
Solution: Washing all glassware with a solution of potassium permanganate (KMnO₄) can help to oxidize and remove residual odorous selenium compounds.
-
Caption: A typical purification workflow for this compound.
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when scaling up the synthesis of this compound?
A1: The primary safety concerns revolve around the use of phosphorus pentaselenide and the potential formation of hydrogen selenide. Key precautions include:
-
Handling of P₄Se₁₀: Always handle in a glove box or under an inert atmosphere to prevent contact with moisture.[3][5]
-
Ventilation: All steps should be performed in a high-efficiency fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a flame-retardant lab coat, and safety goggles. A respirator may be necessary, especially during quenching steps.
-
Waste Disposal: All selenium-containing waste must be disposed of as hazardous waste according to institutional guidelines.
Q2: Can Lawesson's reagent be used as an alternative to phosphorus pentaselenide for the cyclization step?
A2: While Lawesson's reagent is commonly used for the synthesis of benzothiazoles (the sulfur analogs), its selenium counterpart, often referred to as Woollins' reagent, or phosphorus pentaselenide itself, is required for the synthesis of benzoselenazoles. Lawesson's reagent will introduce sulfur, not selenium, into the heterocyclic ring.[6]
Q3: How can I monitor the progress of the cyclization reaction effectively?
A3: Monitoring the reaction can be challenging due to the heterogeneous nature of the mixture and the hazardous reagents.
-
Thin Layer Chromatography (TLC): Carefully quench a small aliquot of the reaction mixture and extract with an organic solvent. Spot the organic layer on a TLC plate against the starting material.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. A similar work-up of a small aliquot is required before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify the product and byproducts in the reaction mixture.
Q4: What are the potential sources of impurities in the final product?
A4: Besides unreacted starting materials and selenium byproducts, other impurities can include:
-
Oxidized species: The selenium atom in the benzoselenazole ring can be susceptible to oxidation.
-
Phosphorus-containing byproducts: Residual phosphorus oxides or sulfides/selenides from the cyclizing agent.
-
Solvent adducts: Depending on the reaction conditions and solvents used.
Q5: Are there any "greener" alternatives for the synthesis of benzoselenazoles?
A5: Research into greener synthetic routes for organoselenium compounds is ongoing. Some approaches include:
-
Catalytic methods: Using catalytic amounts of selenium reagents to reduce waste.
-
Microwave-assisted synthesis: This can reduce reaction times and energy consumption.
-
Use of less hazardous selenium sources: Exploring alternatives to the highly reactive and toxic phosphorus pentaselenide.[3]
IV. References
-
PrepChem. Synthesis of 2-amino-4-methoxyphenol. [Link]
-
PubMed. An efficient route for the synthesis of phosphorus-selenium macro-heterocycles. [Link]
-
University of Georgia Research. Phosphorouspentasulfide-1314-80-3.docx. [Link]
-
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]
-
MDPI. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. [Link]
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. “Green Is the Color”: An Update on Ecofriendly Aspects of Organoselenium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. An efficient route for the synthesis of phosphorus-selenium macro-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid selenium extrusion in reactions involving benzoselenazoles
Navigating the Stability of Benzoselenazoles: A Guide to Preventing Selenium Extrusion
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoselenazoles. This guide is designed to address a critical challenge in the synthesis and functionalization of these valuable heterocyclic compounds: the undesired extrusion of selenium. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting.
The C–Se bond in the benzoselenazole ring, while integral to its unique chemical and biological properties, can be susceptible to cleavage under certain conditions, leading to decomposition and the loss of the selenium atom—a phenomenon we'll refer to as selenium extrusion. This guide provides a structured approach to understanding and mitigating this issue.
Troubleshooting Guide: Addressing Selenium Extrusion in Real-Time
This section is formatted in a question-and-answer style to directly address common problems encountered during experimentation.
Question 1: "My reaction at elevated temperature is giving low yields and a complex mixture of byproducts. Could this be selenium extrusion?"
Answer: Yes, high temperatures are a primary suspect for inducing the decomposition of benzoselenazoles, which can manifest as selenium extrusion.
Causality: The carbon-selenium (C–Se) bond is inherently weaker than its carbon-sulfur (C–S) counterpart[1]. Thermal energy can be sufficient to induce homolytic cleavage of the C–Se bond, initiating a radical decomposition pathway. Studies on the thermal properties of related heterocyclic compounds have shown that decomposition can begin at temperatures above 250°C[2]. The likely outcome of such a decomposition would be the formation of indole or aniline-type byproducts, along with elemental selenium or other inorganic selenium species.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is the most critical first step. Explore if the desired transformation can be achieved at a lower temperature, even if it requires a longer reaction time.
-
Employ Catalysis: Many reactions can be facilitated at milder temperatures using a suitable catalyst. For instance, copper-catalyzed methods have been effectively used for the synthesis of benzoselenazoles under relatively mild conditions[3]. If you are performing a cross-coupling reaction on a pre-formed benzoselenazole, consider screening different transition metal catalysts and ligands that can promote the reaction at lower temperatures.
-
Microwave Irradiation: In some cases, microwave-assisted synthesis can provide the necessary energy for a reaction to proceed in a shorter time frame, potentially minimizing the duration of thermal stress on the molecule and reducing the likelihood of decomposition.
Visualizing Reaction Pathways
To better understand the competing reactions, consider the following workflow:
Caption: Competing reaction pathways for benzoselenazoles.
Question 2: "I am using a strong oxidizing/reducing agent and observing significant degradation of my benzoselenazole starting material. What is happening?"
Answer: The selenium atom in the benzoselenazole ring is redox-active and can be sensitive to harsh oxidizing or reducing conditions, potentially leading to ring opening and selenium extrusion.
Causality:
-
Oxidizing Agents: Strong oxidants can oxidize the selenium atom, potentially forming unstable selenoxides or selenones within the heterocyclic system. These oxidized species can be prone to elimination reactions, leading to ring cleavage[1][4].
-
Reducing Agents: Potent reducing agents, especially those capable of single-electron transfer (SET), could reductively cleave the C–Se bond. Deselenization of other organoselenium compounds, such as selenocysteine, has been shown to proceed via radical mechanisms initiated by reducing agents[5].
Troubleshooting Protocol:
-
Select Milder Reagents: Whenever possible, opt for milder and more selective oxidizing or reducing agents. The table below provides some alternatives.
-
Control Stoichiometry: Carefully control the stoichiometry of the reagent to avoid an excess that could lead to over-oxidation or undesired side reactions.
-
Protecting Groups: While not extensively documented for benzoselenazoles specifically, the concept of protecting the selenium atom is viable. However, this would add extra steps to your synthesis. A more practical approach is to carefully select reaction conditions that are compatible with the benzoselenazole moiety.
Table 1: Alternative Reagents for Redox Reactions
| Reaction Type | Harsh Reagent (High Risk of Extrusion) | Milder Alternative (Lower Risk) |
| Oxidation | KMnO₄, CrO₃ | Dess-Martin periodinane, PCC, Swern oxidation |
| Reduction | LiAlH₄, Na/NH₃ | NaBH₄, DIBAL-H, Catalytic Hydrogenation |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the benzoselenazole ring system?
The benzoselenazole ring is an aromatic heterocyclic system and is generally considered to be stable under many common synthetic conditions. However, its stability is lower than that of its sulfur analog, benzothiazole, due to the weaker C–Se bond[1]. It is particularly sensitive to high temperatures and strong redox reagents.
Q2: Are there specific substituents that can influence the stability of the benzoselenazole ring?
While not extensively studied in the context of selenium extrusion, the electronic nature of substituents on the benzene ring could plausibly influence the stability of the C–Se bond. Electron-withdrawing groups might make the selenium atom more susceptible to nucleophilic attack, while electron-donating groups could affect its oxidation potential. However, without specific studies, this remains a theoretical consideration.
Q3: Could transition metal catalysts themselves promote selenium extrusion?
In some cases, transition metals can interact with heteroatoms in a substrate, which can lead to catalyst poisoning or undesired side reactions[6]. While many transition-metal-catalyzed reactions are compatible with benzoselenazoles, it is crucial to screen catalysts and reaction conditions to find a system that promotes the desired transformation without causing decomposition of the heterocyclic core. Copper and palladium-based catalysts are commonly used for transformations involving selenium-containing heterocycles[7].
Q4: Can acidic or basic conditions cause selenium extrusion?
Extreme pH conditions should be approached with caution. While moderately acidic or basic conditions are tolerated in many reactions, strong, non-nucleophilic bases and strong acids could potentially promote decomposition pathways. It is always advisable to screen for the mildest possible acidic or basic conditions required for your reaction.
Decision-Making Workflow for Reaction Optimization
This workflow can guide you in selecting appropriate reaction conditions to minimize the risk of selenium extrusion.
Caption: A workflow for optimizing reaction conditions to avoid selenium extrusion.
References
-
Dery, S., Reddy, P. S., Dery, L., Mousa, R., Dardashti, R. N., & Metanis, N. (2015). Insights into the deselenization of selenocysteine into alanine and serine. Chemical Science, 6(11), 6207–6212. [Link]
-
Hu, M., & Ren, Y. (2021). Lewis acid-promoted formation of benzoselenazole derivatives using SeO2 as a selenium source. Organic & Biomolecular Chemistry, 19(30), 6692–6696. [Link]
-
Kloc, K., Maliszewska, I., & Młochowski, J. (2024). A Computational Study of Heteroatom Analogues of Selenoxide and Selenone syn Eliminations. Molecules, 29(21), 4889. [Link]
-
Metanis, N., Keinan, E., & Dawson, P. E. (2010). A straightforward method for the selective reduction of selenocysteine to alanine in the presence of unprotected cysteine. Organic Letters, 12(21), 4888–4891. [Link]
-
Payne, A. N., & Danishefsky, S. J. (2015). Oxidative deselenization of selenocysteine: Applications for programmed ligation at serine. Proceedings of the National Academy of Sciences, 112(41), 12694–12698. [Link]
-
Sierant, M., & Metanis, N. (2021). Insights into the deselenization of selenocysteine into alanine and serine. Chemical Science, 12(4), 1435–1441. [Link]
-
Szymański, P., & Demkowicz, S. (2021). Serendipitous Formation of Various Selenium Heterocycles Hidden in the Classical Synthesis of Selenophene. Organic Letters, 23(3), 899–903. [Link]
-
Wikipedia. (2023). Organoselenium chemistry. In Wikipedia. [Link]
-
Wójtowicz-Młoch, K., & Młochowski, J. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6539. [Link]
-
Ullah, F., et al. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 11, 1173852. [Link]
-
Chen, J., & Yu, J.-Q. (2019). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Chem, 5(2), 250-267. [Link]
Sources
- 1. Organoselenium chemistry - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Lewis acid-promoted formation of benzoselenazole derivatives using SeO2 as a selenium source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Insights into the deselenization of selenocysteine into alanine and serine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach [frontiersin.org]
Recrystallization techniques for purifying 5-Methoxy-2-methylbenzoselenazole
Technical Support Center: Purifying 5-Methoxy-2-methylbenzoselenazole
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of this compound. As a crucial intermediate in pharmaceutical research and drug development, achieving high purity of this compound is paramount for reliable downstream applications and biological screening.[1] This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical challenges you may encounter in the lab. We will move beyond simple procedural steps to explain the underlying principles, empowering you to make informed decisions during your purification workflow.
Part 1: Troubleshooting Guide - Common Recrystallization Issues
This section addresses the most frequent problems encountered during the recrystallization of this compound and similar heterocyclic compounds.
Question 1: My compound has "oiled out" during cooling, forming a liquid layer instead of crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common issue, particularly with compounds that have a relatively low melting point or when the boiling point of the solvent is significantly higher than the compound's melting point.[2] It occurs when the solution becomes supersaturated at a temperature that is still above the melting point of your solute. Instead of forming an ordered crystal lattice, the compound separates as a liquid.
Causality and Solutions:
-
Re-dissolve and Dilute: The most immediate fix is to gently reheat the mixture to redissolve the oil. Then, add a small amount (10-20% more) of the hot solvent to decrease the saturation point.[2][3] This ensures that as the solution cools, it reaches the saturation point at a lower temperature, hopefully below the compound's melting point, allowing for proper crystal formation.
-
Slow Down the Cooling: Rapid cooling is a primary cause of both oiling out and poor purity.[4] After re-dissolving, allow the flask to cool to room temperature very slowly. You can achieve this by placing it within a larger beaker of hot water or leaving it on a hot plate with the heat turned off.[2] This gradual temperature drop provides the necessary time for molecules to arrange into a stable crystal lattice.
-
Change the Solvent System: If the problem persists, your solvent may be unsuitable. Consider switching to a solvent with a lower boiling point. Alternatively, using a mixed-solvent system can be highly effective. Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" hot solvent (in which it is less soluble) until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.[5]
Question 2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
Answer:
The failure of crystals to form is typically due to one of two reasons: excessive solvent was used, or the solution is supersaturated and requires a nucleation point to begin crystallization.[2][4]
Causality and Solutions:
-
Too Much Solvent: This is the most common reason for crystallization failure.[2] If the solution is too dilute, the compound will remain soluble even at low temperatures.[6][7]
-
Solution: Gently boil off a portion of the solvent in a fume hood to concentrate the solution. Allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out with impurities.
-
-
Lack of Nucleation: A supersaturated solution can be stable without a surface to initiate crystal growth.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[2][3] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a single tiny crystal to the solution.[2][3] This "seed" provides a template for further crystallization.
-
Evaporation Trick: Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid on the rod. Re-insert the rod into the solution to introduce these microcrystals.[3]
-
-
Question 3: My final yield of recrystallized product is very low. What are the likely causes?
Answer:
While some product loss is inevitable in recrystallization due to the compound's residual solubility in the cold solvent, a significantly low yield points to procedural issues.[6][7]
Causality and Solutions:
-
Excessive Solvent: As mentioned above, using too much solvent is a primary cause of low yield, as a significant portion of your product will remain in the mother liquor.[3][6][8] Always use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature Filtration: Filtering the crystals before crystallization is complete will naturally lead to a low yield. Ensure the solution has been given ample time to cool and crystallize, first at room temperature and then in an ice bath.
-
Inappropriate Washing: Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product.[8] Always wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities adhering to the crystal surfaces without significant product loss.[6]
Question 4: My recrystallized this compound is still impure. What went wrong?
Answer:
The goal of recrystallization is to form a pure crystal lattice that excludes impurities.[9] If impurities remain, it suggests they were incorporated into the crystals during their formation.
Causality and Solutions:
-
Cooling Too Rapidly: If the solution is cooled too quickly ("shock cooling"), the compound may precipitate out as a powder rather than forming crystals.[4] This rapid process can trap impurities within the solid. The key is slow, controlled cooling to allow for selective crystallization.[10]
-
Insoluble Impurities: If your crude material contained impurities that are insoluble in the hot solvent, they should have been removed via hot gravity filtration before cooling.[10][11] If this step was skipped, these impurities will be collected along with your product.
-
Solvent Choice: The chosen solvent might be inappropriate if it also has low solubility for the impurities. An ideal solvent keeps impurities dissolved even when the solution is cold.[11] This may require re-evaluating your solvent selection.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: How do I select the best solvent for recrystallizing this compound?
The ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[9][10][12] Given the benzoselenazole structure, which has aromatic and polar (methoxy, azole) features, good starting points are polar protic or aprotic solvents.
Recommended Solvents to Test:
-
Ethanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Heptane or Hexane (as an anti-solvent in a mixed pair)
A systematic approach is to test solubility on a small scale in test tubes before committing your entire batch.[13]
FAQ 2: What are the critical safety precautions when handling a benzoselenazole compound?
-
Engineering Controls: Always work in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Waste Disposal: Dispose of all selenium-containing waste in designated hazardous waste containers according to your institution's guidelines.
FAQ 3: Can I use a mixed-solvent system (solvent pair)? How does it work?
Yes, a mixed-solvent system is an excellent technique, especially when no single solvent has the ideal solubility properties.[5] The process involves:
-
Dissolving the crude compound in a minimal amount of a hot "good" solvent (one in which it is highly soluble).
-
Slowly adding a hot "poor" solvent or "anti-solvent" (one in which it is poorly soluble but is miscible with the good solvent) dropwise until the solution becomes persistently cloudy.
-
Adding a few more drops of the hot "good" solvent to just re-clarify the solution.
-
Allowing the mixture to cool slowly. Common pairs include ethanol-water and toluene-hexane.[5]
Part 3: Protocols and Data
Protocol 1: Step-by-Step Solvent Selection
-
Place ~20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature, swirling after each addition. Note if the compound dissolves readily. If it does, that solvent is unsuitable as a single solvent.[11]
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath to the solvent's boiling point.[11]
-
Add more hot solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Allow the test tube to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.
-
Evaluate: The best solvent is the one that dissolves the compound when hot but produces a large crop of crystals upon cooling.[10]
Data Presentation: Solvent Properties
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Often a good choice for moderately polar compounds. Can be paired with water. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for compounds with ester-like or moderate polarity. |
| Toluene | 111 | Nonpolar | Useful for aromatic compounds. Its high boiling point may cause oiling out. Can be paired with hexane/heptane.[14] |
| Acetone | 56 | Polar Aprotic | A very strong solvent; may dissolve the compound too well even when cold.[14] |
| Water | 100 | Polar Protic | Unlikely to dissolve the compound on its own but is an excellent anti-solvent for ethanol or acetone.[14] |
| Hexane | 69 | Nonpolar | Unlikely to dissolve the compound on its own but is a good anti-solvent for more polar solvents like ethyl acetate or toluene. |
Visualization: Solvent Selection Workflow
Below is a decision-making flowchart for selecting an appropriate recrystallization solvent system.
Sources
- 1. Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Recrystallization [sites.pitt.edu]
- 10. edu.rsc.org [edu.rsc.org]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. mt.com [mt.com]
- 13. reddit.com [reddit.com]
- 14. Reagents & Solvents [chem.rochester.edu]
Identifying impurities in 5-Methoxy-2-methylbenzoselenazole samples
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Methoxy-2-methylbenzoselenazole. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and characterizing impurities in your samples. Our approach is rooted in established analytical principles to ensure scientific integrity and provide actionable insights for your experimental workflows.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the analysis of this compound.
Q1: What are the most likely sources of impurities in my this compound sample?
Impurities can originate from several stages of the synthetic and purification process. The most common sources include:
-
Starting materials: Unreacted starting materials or impurities present in the initial reagents.
-
Intermediates: Incomplete conversion of reaction intermediates to the final product.
-
Byproducts: Compounds formed from side reactions occurring during the synthesis.
-
Degradation products: Decomposition of the final product due to factors like exposure to air, light, or elevated temperatures.
-
Reagents and solvents: Residual reagents or solvents used during the synthesis and purification steps.
Q2: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?
The first step is to systematically gather information about the unknown peak.
-
Assess the peak characteristics: Note its retention time, peak shape, and relative area percentage.
-
UV-Vis analysis: If using a PDA detector, examine the UV spectrum of the unknown peak. This can provide information about the chromophore and help in comparing it to the main compound or known impurities.
-
Spiking experiment: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of it. An increase in the peak area of the unknown confirms its identity.
-
LC-MS analysis: This is the most powerful tool for initial identification. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical piece of information for proposing a structure.
Q3: My NMR spectrum shows extra signals. What is the best approach to assign them to impurities?
-
Integrate all peaks: Determine the relative molar ratio of the impurities to your main compound.
-
Analyze the chemical shifts and coupling patterns: The chemical shifts (ppm) and splitting patterns of the unknown signals can provide clues about the structure of the impurity. For example, the presence of aromatic protons in a different region or with different coupling constants than the main compound suggests a related aromatic impurity.
-
2D NMR techniques: If the 1D NMR is too complex, techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in establishing connectivity between protons and carbons, aiding in the structural elucidation of the impurity.
-
Comparison to known spectra: If you have synthesized potential impurities or have access to their spectral data, a direct comparison can confirm their identity.
II. Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific issues you may encounter during the analysis of this compound.
Scenario 1: An Unknown Peak is Observed in the HPLC-UV Chromatogram
You are running a quality control check on a new batch of this compound and observe a significant unknown peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unknown HPLC-UV peak.
Detailed Steps:
-
Initial Assessment: If the unknown peak is very close to the main peak, it could be a sign of poor chromatography or a closely related impurity. Asymmetry in the main peak might indicate an overloaded column or a co-eluting species. Optimizing the HPLC method by adjusting the mobile phase gradient or changing the stationary phase can improve separation.
-
Spectroscopic Analysis: The UV-Vis spectrum of the unknown peak is a valuable first piece of information. If it is similar to the main compound, it suggests a structurally related impurity, such as an isomer or a minor degradation product. A significantly different spectrum points towards an impurity with a different chromophoric system.
-
Mass Spectrometry: LC-MS is the cornerstone of impurity identification. Determining the molecular weight of the unknown allows you to propose potential structures based on the synthetic pathway. For example, a mass corresponding to a starting material or a known intermediate is a strong indicator of an incomplete reaction.
-
Structure Confirmation: Once a potential structure is proposed, the "gold standard" for confirmation is to synthesize the suspected impurity and compare its retention time and spectral properties (UV, MS, and NMR) with the unknown peak in your sample.
Scenario 2: Unexpected Signals in the 1H NMR Spectrum
You have acquired a 1H NMR spectrum of your this compound sample, and you observe signals that do not correspond to the main compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected NMR signals.
Detailed Steps:
-
Initial Signal Assessment: Broad signals can sometimes be attributed to water or other protic impurities. Sharp signals are more likely to be from organic impurities.
-
Quantitative Analysis: The integration of the NMR signals provides the relative molar amounts of the impurities, which is crucial for understanding the purity of your sample.
-
Structural Elucidation: The chemical shifts and coupling patterns are the fingerprints of the molecules present. By carefully analyzing these, you can often piece together the structures of the impurities, especially when considered in the context of the likely synthetic byproducts.
-
Advanced Techniques: When the 1D 1H NMR is ambiguous, 2D NMR techniques are invaluable. A COSY spectrum will show you which protons are coupled to each other, while an HSQC spectrum will correlate protons to their directly attached carbons. This information is often sufficient to fully elucidate the structure of an unknown impurity.
-
Isolation and Confirmation: For critical impurities or when spectroscopic data is inconclusive, isolating the impurity using preparative HPLC is necessary. This allows for a full suite of analytical tests (1H NMR, 13C NMR, MS, IR) to be performed on the pure impurity, leading to an unambiguous structure confirmation.
III. Potential Impurities in this compound Synthesis
Based on a plausible synthetic route involving the condensation of 4-methoxy-2-aminoselenophenol with acetic anhydride, the following impurities could be anticipated:
| Impurity | Potential Source | Expected Analytical Observations |
| 4-methoxy-2-aminoselenophenol | Unreacted starting material | Lower retention time in reversed-phase HPLC. Distinct aromatic proton signals in 1H NMR. Molecular ion corresponding to its molecular weight in LC-MS. |
| Acetic Anhydride / Acetic Acid | Excess reagent / byproduct | Volatile, may be observed by GC-MS in residual solvent analysis. Acetic acid may appear as a singlet around 2 ppm in 1H NMR. |
| Diacetylated byproduct | Side reaction | Higher molecular weight observed in LC-MS. Additional acetyl group signals in 1H and 13C NMR. |
| Oxidized impurities | Air exposure | May lead to a variety of products, often with higher polarity. Can be investigated by forced degradation studies. |
IV. Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method provides a starting point for the analysis of this compound and its potential impurities. Method optimization may be required depending on the specific impurities present.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or PDA for full spectral analysis)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
B. Sample Preparation for NMR and Mass Spectrometry
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Filter the solution through a small plug of glass wool into a clean NMR tube.
-
-
Mass Spectrometry (LC-MS):
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to a final concentration of approximately 10-100 µg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
V. References
-
Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Separation of Benzoselenazole, 2,5-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Method for preparing 5-methoxy-2-mercaptobenzimidazole. Google Patents.
-
The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. ResearchGate. [Link]
Validation & Comparative
A Comparative Guide to the Biological Activities of 5-Methoxy-2-methylbenzoselenazole and 5-Methoxy-2-methylbenzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with benzoxazoles and their isosteres serving as privileged scaffolds in numerous pharmacologically active agents. This guide provides a comparative analysis of the biological activities of two such congeners: 5-Methoxy-2-methylbenzoselenazole and 5-Methoxy-2-methylbenzoxazole. The replacement of the oxygen atom in the benzoxazole ring with a selenium atom to form a benzoselenazole can significantly alter the physicochemical properties and, consequently, the biological profile of the molecule. While direct comparative studies on these specific substituted derivatives are limited, this guide will synthesize available data on related benzoxazole and benzoselenazole compounds to provide insights into their potential anticancer and antimicrobial activities.
At a Glance: Benzoselenazole vs. Benzoxazole Core Structures
The subtle yet significant structural difference between the two molecules lies in the heteroatom at position 1 of the fused heterocyclic ring system. This seemingly minor change from oxygen to selenium can influence factors such as bond lengths, bond angles, electronegativity, and the ability to participate in hydrogen bonding and other non-covalent interactions, all of which can impact biological activity.
Comparative Biological Activities
While specific experimental data for this compound and 5-Methoxy-2-methylbenzoxazole is not extensively available in the public domain, we can infer potential activities based on studies of related derivatives.
Anticancer Activity
Benzoxazole derivatives have been widely investigated for their anticancer properties.[1][2] They have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes in cancer progression and the induction of apoptosis.[1][3] For instance, some 2-methylbenzoxazole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[3]
Benzoselenazoles are also emerging as a promising class of anticancer agents.[4][5] The introduction of selenium, an essential micronutrient with known antioxidant and antitumor properties, into the heterocyclic scaffold can enhance cytotoxic activity.[4]
Table 1: Representative Anticancer Activity of Benzoxazole Derivatives
| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(p-chlorobenzyl)benzoxazole derivative | Breast (MCF-7) | <0.1 | [6] |
| 2-(p-chlorobenzyl)benzoxazole derivative | Lung (A549) | <0.1 | [6] |
| 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazole | Lung (A-549) | Varies | [7][8] |
| Naphthoxazole analog with chlorine | Bladder (HCV29T), Breast (T47D), Lung (A549), Rectal (SW707) | 2.18–2.89 | [9] |
Note: This table presents data for structurally related compounds to provide a general indication of the potential anticancer activity of benzoxazole derivatives.
Antimicrobial Activity
Both benzoxazole and benzoselenazole scaffolds are known to be present in compounds with antimicrobial properties.[5][10] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Studies on 5- or 6-methyl-2-substituted benzoxazoles have shown a broad spectrum of antibacterial activity.[10][11] For example, certain derivatives have demonstrated notable activity against Staphylococcus aureus and Pseudomonas aeruginosa.[11]
While less explored, benzoselenazoles are also recognized for their antibacterial and antifungal potential.[5] The presence of selenium can contribute to the antimicrobial efficacy of these compounds.
Table 2: Representative Antimicrobial Activity of Benzoxazole Derivatives
| Compound/Substituent | Microorganism | MIC (µg/mL) | Reference |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole | Candida albicans | 6.25 | [10] |
| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole | Staphylococcus aureus | 12.5 | [11] |
| 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole | Pseudomonas aeruginosa | 25 | [11] |
Note: This table presents data for structurally related compounds to provide a general indication of the potential antimicrobial activity of benzoxazole derivatives.
Experimental Protocols
To aid researchers in the evaluation of these compounds, detailed, step-by-step methodologies for key biological assays are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[3]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 5-Methoxy-2-methylbenzoxazole) in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[3]
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Experimental Workflows and Biological Pathways
To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized experimental workflow for in vitro biological activity screening.
Caption: A simplified diagram of a potential intrinsic apoptosis pathway induced by bioactive compounds.
Conclusion
References
-
Temiz-Arpaci, Ö., Aki-Sener, E., Yalçin, I., Altanlar, N. (2002). Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives. Farmaco, 57(11), 945-51. [Link]
-
Mor, S., et al. (2018). Synthesis, Spectral Characterizations and Antimicrobial Activity of 5- methoxy-2-(5-H/Me/F/Cl/Br. Moroccan Journal of Chemistry, 6(2), 328-341. [Link]
-
Temiz-Arpaci, Ö., Aki-Sener, E., Yalçin, I., Uçartürk, N., Altanlar, N. (2001). Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. Archiv der Pharmazie, 334(11), 345-50. [Link]
-
ResearchGate. (n.d.). Antibacterial activity of compounds (MIC and MBC in mg/mL). [Link]
-
MDPI. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 27(19), 6537. [Link]
-
Al-Ostath, A., et al. (2022). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Chemical Review and Letters, 5(4), 284-295. [Link]
-
Acar, Ç., et al. (2016). Design, synthesis, and cytotoxicity of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles. Molecules, 21(10), 1290. [Link]
-
PubMed. (2023). Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. [Link]
-
ResearchGate. (n.d.). Structure activity relationship of benzoxazole derivatives. [Link]
-
Akhtar, M. J., et al. (2020). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 25(15), 3369. [Link]
-
Al-Ostath, A., et al. (2022). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole D. Chemical Review and Letters, 5(4), 284-295. [Link]
-
Acar, Ç., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1290. [Link]
-
MedChemComm - RSC Publishing. (n.d.). [Link]
-
ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]
-
ResearchGate. (n.d.). Anticancer activity of benzoxazole derivative (2015 onwards): a review. [Link]
-
Asian Journal of Pharmaceutical and Health Sciences. (2023). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents. 3(2), 2829-2835. [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). A Review on Benzoselenazoles: Synthetic Methodologies and Potential Biological Applications. [Link]
-
ResearchGate. (n.d.). Experimental IC 50 values in µM and selectivity indices (SI) for cytotoxic activities of 4. [Link]
-
MDPI. (2021). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. Molecules, 26(11), 3326. [Link]
-
Oncotarget. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. 8(19), 31890-31905. [Link]
-
National Institutes of Health. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(16), 4945. [Link]
-
ResearchGate. (n.d.). Antimicrobial activity against selected microorganisms (MIC in µg/mL). [Link]
-
ResearchGate. (n.d.). Minimal growth-inhibiting concentrations (MIC) of.... [Link]
-
National Institutes of Health. (2021). Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. Scientific Reports, 11, 21873. [Link]
-
PubMed. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. [Link]
-
Marmara Pharmaceutical Journal. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. 24(3), 325-333. [Link]
-
National Institutes of Health. (2021). Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis. Frontiers in Microbiology, 12, 653900. [Link]
-
National Institutes of Health. (2022). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. Scientific Reports, 12, 18641. [Link]
-
National Institutes of Health. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(19), 31890-31905. [Link]
-
RSC Publishing. (2022). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Medicinal Chemistry, 13(11), 1365-1380. [Link]
-
National Institutes of Health. (2014). In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. Evidence-Based Complementary and Alternative Medicine, 2014, 290507. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ajphs.com [ajphs.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
A Comparative Guide to Validating the Purity of 5-Methoxy-2-methylbenzoselenazole Using Elemental Analysis
In the landscape of drug discovery and materials science, the absolute purity of a chemical entity is the bedrock upon which reliable, reproducible, and safe research is built. For novel heterocyclic compounds like 5-Methoxy-2-methylbenzoselenazole, a molecule of interest in medicinal chemistry, rigorous purity validation is not merely a quality control step but a fundamental requirement for advancing research.[1][2] This guide provides an in-depth, experience-driven comparison of elemental analysis against other common analytical techniques for purity determination. We will explore the causality behind experimental choices and present a self-validating protocol that ensures trustworthiness and scientific integrity.
The Role of Elemental Analysis in Purity Determination
Elemental analysis (EA), specifically CHNS/O analysis, is a cornerstone technique that quantifies the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample. Its power lies in its directness: it compares the fundamental elemental composition of the synthesized material against its theoretical formula. For this compound (C₉H₉NOSe), this technique provides a quantitative measure of purity by answering a simple, yet critical, question: "Does the synthesized compound have the correct proportion of atoms?"
The process relies on the dynamic flash combustion of the sample at high temperatures (typically exceeding 1000°C) in an oxygen-rich environment.[3][4] This breaks the molecule down into its elemental gases (CO₂, H₂O, N₂, and SO₂), which are then separated and quantified using a thermal conductivity detector.[5][6] This method is absolute and provides a bulk purity assessment, making it an indispensable tool for confirming the empirical formula of a newly synthesized compound.
A Comparative Framework: Elemental Analysis vs. Orthogonal Methods
While elemental analysis is fundamental, no single technique can provide a complete purity profile. A multi-faceted approach using orthogonal methods is essential for comprehensive characterization. The choice of technique is dictated by the specific information required. For instance, chromatographic methods are excellent for quantifying impurities, while spectroscopic methods confirm the chemical structure.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Parameter | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Combustion and detection of elemental gases (CO₂, H₂O, N₂, etc.).[4][7] | Differential partitioning of analytes between a stationary and mobile phase.[8][9] | Absorption of radiofrequency by atomic nuclei in a magnetic field.[10][11] | Ionization of molecules and separation based on their mass-to-charge (m/z) ratio.[12][13] |
| Information Provided | Bulk elemental composition (%C, %H, %N, %Se). Provides a direct measure of empirical formula accuracy. | Quantitative assessment of the main component and separation of non-volatile impurities.[14][15] | Detailed structural information, confirmation of functional groups, and identification of structurally similar impurities.[16][17] | Molecular weight confirmation and structural information from fragmentation patterns.[12][18] |
| Strengths | - High precision and accuracy for bulk purity.- Direct comparison to theoretical values.- Inexpensive per sample after initial investment. | - High sensitivity and resolution for impurity quantification.- Well-established for routine quality control.[19] | - Unparalleled for structural elucidation.- Can quantify impurities if a certified standard is available. | - Extremely high sensitivity.- Confirms molecular identity with high confidence. |
| Limitations | - Does not identify or quantify specific impurities.- Insensitive to isomeric impurities.- Can be affected by inorganic salts or residual solvents. | - Requires a chromophore for UV detection.- Purity is often reported as area %, which assumes equal detector response for all components. | - Lower sensitivity compared to HPLC or MS.- Complex spectra can be difficult to interpret.- Quantification can be challenging without standards. | - Quantification is complex and often requires isotopic labeling.- Ionization efficiency can vary significantly between compounds. |
This comparison underscores a critical insight: Elemental analysis validates the correctness of the compound, while chromatography validates its cleanliness. NMR and MS, in turn, confirm its identity. A truly robust validation strategy leverages the strengths of each.
Experimental Protocol: A Self-Validating System for Elemental Analysis
Trustworthiness in analytical data comes from a self-validating system. This protocol is designed not just to be followed, but to be understood, incorporating system suitability checks and clear acceptance criteria as mandated by standards like those from the USP.[20][21][22]
Instrumentation and Materials
-
Instrument: CHN/Se Elemental Analyzer (e.g., Vario EL Cube or similar).
-
Carrier Gas: High-purity Helium (99.999%).
-
Combustion Gas: High-purity Oxygen (99.999%).
-
Consumables: Tin or silver capsules, quartz combustion tubes, appropriate reagents for scrubbing and reduction.
-
Calibration Standard: Certified Reference Material (CRM) such as Sulfanilamide or Acetanilide.
-
Check Standard: A well-characterized, stable compound with a known elemental composition, preferably an organoselenium compound if available.
-
Sample: this compound, dried under vacuum to remove residual solvents.
Theoretical Elemental Composition
The first step in any elemental analysis is the calculation of the theoretical composition from the molecular formula.
-
Theoretical Percentages:
-
%C = (9 × 12.011) / 226.15 × 100 = 47.78%
-
%H = (9 × 1.008) / 226.15 × 100 = 4.01%
-
%N = (1 × 14.007) / 226.15 × 100 = 6.20%
-
%Se = (1 × 78.96) / 226.15 × 100 = 34.91%
-
Step-by-Step Methodology
-
Instrument Preparation & Conditioning:
-
Causality: Ensure the instrument is free from atmospheric contaminants and that the reduction and scrubbing reagents are active.
-
Action: Perform a leak test. Condition the combustion and reduction tubes according to the manufacturer's instructions until a stable baseline is achieved.
-
-
Calibration:
-
Causality: To establish a reliable correlation between the detector signal and the mass of each element. This is the foundation of quantitative accuracy.
-
Action: Accurately weigh (to 0.001 mg) 3-5 replicates of the CRM (e.g., 1-3 mg of sulfanilamide) into tin capsules. Analyze the replicates and generate a calibration curve. The response factor should be linear and stable.
-
-
System Suitability Test (SST):
-
Causality: To verify that the analytical system is performing correctly on the day of analysis before running samples. This is a core principle of method validation.[21][25]
-
Action: Analyze the check standard. The results must be within a predefined acceptance criterion (e.g., ±0.3% of the known value) of its theoretical composition. If the SST fails, troubleshoot the system before proceeding.
-
-
Sample Preparation:
-
Causality: Homogeneity and accurate weighing are critical for precision. The sample must be free of solvent and moisture, which would artificially inflate the hydrogen and carbon content.
-
Action: Ensure the this compound sample is a fine, homogenous powder. Dry it in a vacuum oven at a suitable temperature (e.g., 40-50°C) for several hours. Accurately weigh 1-3 mg of the dried sample into a tin capsule. Prepare at least three independent replicates.
-
-
Sample Analysis:
-
Causality: Running multiple replicates provides statistical confidence in the result and helps identify any outliers.
-
Action: Place the sealed capsules into the instrument's autosampler. Run the analysis sequence, interspersing sample replicates with check standards to monitor for any instrument drift.
-
Data Interpretation and Acceptance Criteria
The purity is determined by the closeness of the experimental values to the theoretical values.
Table 2: Example Data for this compound Purity Validation
| Element | Theoretical % | Experimental % (Mean ± SD, n=3) | Deviation (%) | Acceptance Criteria | Result |
| Carbon (C) | 47.78 | 47.65 ± 0.08 | -0.13 | ± 0.40 | Pass |
| Hydrogen (H) | 4.01 | 4.05 ± 0.05 | +0.04 | ± 0.40 | Pass |
| Nitrogen (N) | 6.20 | 6.11 ± 0.06 | -0.09 | ± 0.40 | Pass |
| Selenium (Se) | 34.91 | 34.81 ± 0.11 | -0.10 | ± 0.40 | Pass |
| Purity Statement | - | The elemental composition is consistent with the theoretical formula, indicating a purity of >99.5% with respect to elemental composition. | - | - | - |
Acceptance Criteria: A deviation of ±0.4% from the theoretical value for each element is a widely accepted industry standard for confirming the identity and purity of a compound.
Workflow for Comprehensive Purity Validation
A logical workflow ensures that all necessary steps are taken in the correct order for a robust characterization of a new chemical entity.
Caption: A logical workflow for the comprehensive characterization of this compound.
Conclusion
Validating the purity of a specialized molecule like this compound demands a scientifically rigorous and multi-faceted approach. Elemental analysis serves as the essential, primary confirmation of the compound's empirical formula and bulk purity. Its strength lies in its direct comparison to theoretical values, providing a fundamental check that cannot be replaced by other techniques.
However, as this guide illustrates, true confidence in a compound's quality is achieved by integrating elemental analysis with orthogonal methods like HPLC for impurity profiling and NMR/MS for structural confirmation. By employing a self-validating protocol with clear system suitability tests and acceptance criteria, researchers can ensure the data is not only accurate but also trustworthy, forming a solid foundation for subsequent research and development.
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ResearchGate. (n.d.). Selenium‐NMR Spectroscopy in Organic Synthesis: From Structural Characterization Toward New Investigations. Retrieved from [Link]
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MDPI. (n.d.). Mass Spectra of Some 4- and 5-Substituted Derivatives of Benzoselenadiazoles. Retrieved from [Link]
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SciSpace. (2017). Solid-State 77 Se NMR of Organoselenium Compounds through Cross Polarization Magic Angle Spinning (CPMAS) Method. Retrieved from [Link]
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ACS Publications. (2024). Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds. Inorganic Chemistry. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Benzoselenazole, 5-methoxy-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from [Link]
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Bohrium. (2020). selenium-nmr-spectroscopy-in-organic-synthesis-from-structural-characterization-toward-new-investigations. Retrieved from [Link]
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USPBPEP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]
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International Journal of Research and Review. (2024). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
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ProQuest. (n.d.). Synthesis and Characterization for Some New Organoselenium Compounds Depending on 8- Hydroxyquinoline. Retrieved from [Link]
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Contract Laboratory. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (2020). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Retrieved from [Link]
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AZoM. (2023). How Does a CHNSO Analyzer Work?. Retrieved from [Link]
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WeylChem. (n.d.). This compound. Retrieved from [Link]
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Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Chapter 1: An Overview of Organoselenium Chemistry: From Fundamentals to Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC profiles of the reaction mixture and purity analysis during the.... Retrieved from [Link]
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PubMed. (2023). Development and Characterization of Benzoselenazole Derivatives as Potent and Selective c-MYC Transcription Inhibitors. Retrieved from [Link]
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A Spectroscopic Investigation of Methoxy-Methyl-Benzoselenazole Isomers: A Comparative Guide
For researchers and professionals in drug development and materials science, a deep understanding of the structure-property relationships of heterocyclic compounds is paramount. Benzoselenazoles, a class of selenium-containing heterocycles, are of growing interest due to their unique photophysical and biological properties. The strategic placement of substituents, such as methoxy and methyl groups, on the benzoselenazole scaffold can significantly influence their electronic and, consequently, their spectroscopic characteristics. This guide provides a comparative analysis of the spectroscopic properties of two key isomers: 5-methoxy-2-methylbenzoselenazole and its analogous sulfur-containing counterpart, 6-methoxy-2-methylbenzothiazole.
While a direct spectroscopic comparison between multiple isomers of methoxy-methyl-benzoselenazole is limited in publicly available literature, a comparative study with the well-characterized benzothiazole analogue offers valuable insights into the influence of the selenium atom on the spectroscopic landscape.
Molecular Structures
The isomers under consideration are structurally similar, with the primary difference being the position of the methoxy group and the nature of the heteroatom in the five-membered ring.
Figure 1: Chemical structures of the compared isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical environment of atomic nuclei. The ¹H and ¹³C NMR spectra of these isomers are expected to show distinct differences due to the influence of the methoxy group's position and the different electronegativity and size of selenium versus sulfur.
¹H NMR Spectral Comparison
The ¹H NMR spectrum of 6-methoxy-2-methylbenzothiazole has been reported, providing a basis for comparison. The chemical shifts are influenced by the electron-donating methoxy group and the aromatic ring currents.
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| 6-methoxy-2-methylbenzothiazole | -CH₃ | ~2.8 | s |
| -OCH₃ | ~3.9 | s | |
| Aromatic-H | 7.0-7.8 | m | |
| This compound | -CH₃ | Expected ~2.7-2.9 | s |
| -OCH₃ | Expected ~3.8-4.0 | s | |
| Aromatic-H | Expected ~6.8-7.7 | m |
The replacement of sulfur with the less electronegative and larger selenium atom in This compound is anticipated to cause a slight upfield shift (lower ppm) of the adjacent aromatic protons due to increased electron density. The precise positions of the aromatic protons will also differ significantly between the 5-methoxy and 6-methoxy isomers due to the different substitution patterns on the benzene ring.
UV-Visible Absorption and Fluorescence Spectroscopy
The electronic transitions within these molecules, governed by their π-conjugated systems, can be probed using UV-Vis and fluorescence spectroscopy. The position of the methoxy group and the nature of the heteroatom are expected to modulate the absorption and emission maxima.
Benzoselenazole derivatives are known to exhibit absorption maxima in the UV region, corresponding to π-π* electronic transitions. The introduction of an electron-donating group like methoxy is expected to cause a bathochromic (red) shift in the absorption and emission spectra.
Table 2: Anticipated Photophysical Properties
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |
| 6-methoxy-2-methylbenzothiazole | Expected ~300-320 | Expected ~350-400 | Moderate |
| This compound | Expected ~310-330 | Expected ~360-420 | Lower than thiazole analogue |
Note: These are expected trends. Specific experimental values require dedicated photophysical studies.
The heavier selenium atom in This compound is likely to enhance intersystem crossing due to the heavy-atom effect. This would lead to a decrease in the fluorescence quantum yield compared to its sulfur counterpart. The position of the methoxy group will also influence the intramolecular charge transfer (ICT) character of the excited state, which can affect the Stokes shift and solvatochromic behavior of the molecule.
Experimental Protocols
To empirically determine and compare the spectroscopic properties of these isomers, the following experimental workflows are recommended.
NMR Spectroscopy Protocol
Figure 2: Workflow for NMR spectral analysis.
UV-Vis and Fluorescence Spectroscopy Protocol
Figure 3: Workflow for photophysical characterization.
Discussion and Scientific Rationale
The comparison between methoxy-methyl-benzoselenazole and its benzothiazole analogue highlights the significant role of the heteroatom in modulating the spectroscopic properties.
-
NMR Chemical Shifts: The differences in electronegativity between selenium and sulfur directly impact the electron density distribution in the aromatic ring, leading to predictable variations in the chemical shifts of the aromatic protons.
-
Photophysical Properties: The "heavy-atom effect" of selenium is a key determinant of the photophysical behavior of benzoselenazoles. The increased spin-orbit coupling in the presence of selenium facilitates intersystem crossing from the singlet excited state to the triplet state, which often results in lower fluorescence quantum yields and the potential for phosphorescence. The position of the methoxy group further tunes the energy levels of the frontier molecular orbitals, thereby influencing the absorption and emission wavelengths.
Conclusion
This comparative guide underscores the intricate relationship between molecular structure and spectroscopic properties in the context of methoxy-methyl-substituted benzoselenazoles and their analogues. While a comprehensive experimental comparison of various methoxy-methyl-benzoselenazole isomers is a promising area for future research, the analysis presented here, drawing from available data on a key isomer and its sulfur counterpart, provides a solid foundation for researchers. A thorough understanding of these spectroscopic nuances is crucial for the rational design of novel benzoselenazole-based compounds for applications in drug discovery, bio-imaging, and materials science.
References
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de la Torre, G., Claessens, C. G., & Torres, T. (2017). Phthalocyanines: From electronic structure to molecular applications. Chemical Communications, 53(69), 9534-9551. [Link]
A Comparative Guide to the Cytotoxicity Assessment of 5-Methoxy-2-methylbenzoselenazole
Introduction
The field of medicinal chemistry has shown a burgeoning interest in organoselenium compounds, particularly heterocyclic structures like benzoselenazoles, for their diverse pharmacological potential.[1][2] These compounds are being investigated for a range of bioactivities, including antioxidant, antitumor, and antibacterial properties.[1][3] 5-Methoxy-2-methylbenzoselenazole, a member of this promising class, warrants a thorough investigation of its biological effects, beginning with its impact on cell viability.
Cytotoxicity assessment is a foundational step in the drug discovery pipeline.[4][5] It provides critical insights into a compound's potential as a therapeutic agent, particularly in oncology, and helps to identify potential safety concerns early in development.[5][6] This guide offers a comprehensive framework for evaluating the cytotoxic properties of this compound. It provides a comparative analysis of key in vitro assays, detailed experimental protocols, and a robust data interpretation strategy, designed for researchers, scientists, and drug development professionals. Our objective is to present a scientifically rigorous approach, grounding each step in established principles and authoritative standards, such as those outlined by the International Organization for Standardization (ISO) for the biological evaluation of medical devices (ISO 10993-5).[7][8][9]
Part 1: Strategic Experimental Design
The validity of any cytotoxicity study hinges on a well-conceived experimental design. The choices of cell lines, comparative controls, and concentration ranges are critical for generating meaningful and reproducible data.
The Compound of Interest and a Benchmarking Alternative
-
Comparative Control: Doxorubicin. This well-characterized anthracycline antibiotic is a widely used chemotherapeutic agent and serves as an excellent positive control. Its known potent cytotoxicity across a broad range of cancer cell lines provides a benchmark against which the activity of this compound can be measured.
Rationale for Cell Line Selection
The choice of cell lines is dictated by the research question. To obtain a comprehensive cytotoxic profile, a panel of both cancerous and non-cancerous cell lines is recommended. This approach not only determines the compound's anticancer potential but also provides a preliminary measure of its selectivity. The selection should be based on factors like tissue origin and relevance to the intended therapeutic area.[12][13]
Recommended Cell Line Panel:
| Cell Line | Type | Rationale for Inclusion |
| MCF-7 | Human Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive cell line, widely used in anticancer drug screening.[4] |
| A549 | Human Lung Carcinoma | A standard model for lung cancer research, representing a common and aggressive malignancy.[6][14] |
| HCT-116 | Human Colorectal Carcinoma | A key model for studying gastrointestinal cancers and the cellular response to cytotoxic agents.[3] |
| hTERT-Fibroblasts | Immortalized Human Fibroblasts | A normal, non-cancerous cell line to assess the compound's general cytotoxicity and selectivity towards cancer cells.[12] |
Experimental Workflow Overview
A multi-assay approach is essential for a thorough cytotoxic assessment, as different methods probe distinct cellular characteristics. The overall workflow involves culturing the selected cell lines, treating them with a range of concentrations of the test compound and the comparative control, and then performing assays to measure metabolic activity, membrane integrity, and the mode of cell death.
Part 2: Core Methodologies & Protocols
This section details the protocols for three complementary assays. Each protocol is designed to be a self-validating system, incorporating necessary controls to ensure data integrity.
Assay 1: MTT Assay for Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. Carefully remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[18]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15] A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis: Subtract the average absorbance of the background control wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the untreated control cells using the formula:
-
% Viability = (Absorbance_Treated / Absorbance_Untreated) x 100
-
Assay 2: LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[19][20] The LDH assay measures the amount of this enzyme in the supernatant through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[21] The amount of color formed is proportional to the number of lysed cells.[21]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare additional control wells:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 10X Lysis Buffer) for 45 minutes before supernatant collection.[22]
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[22]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[22]
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[22] Add 50 µL of stop solution.[22] Measure the absorbance at 490 nm.[22]
-
Data Analysis: Subtract the background absorbance (from cell-free medium) from all readings. Calculate the percentage of cytotoxicity using the formula:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Assay 3: Annexin V/PI Staining for Apoptosis Detection
Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[23] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24][25] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and used to detect these early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by cells with intact membranes. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[23][24]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Cell Harvesting: After incubation, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.
-
Cell Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[25]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.[24]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.[24]
-
Annexin V- / PI+: Necrotic cells (due to primary necrosis).
Part 3: Data Presentation and Comparative Analysis
Clear and concise data presentation is crucial for interpretation and comparison.
Quantitative Data Summary
Table 1: Comparative Cytotoxicity (IC₅₀ Values) of this compound and Doxorubicin after 48h Treatment (MTT Assay)
IC₅₀ is the concentration of a compound that inhibits cell growth by 50%.
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | [Experimental Value] | [Experimental Value] |
| A549 | [Experimental Value] | [Experimental Value] |
| HCT-116 | [Experimental Value] | [Experimental Value] |
| hTERT-Fibroblasts | [Experimental Value] | [Experimental Value] |
Table 2: Membrane Damage Assessment (% Cytotoxicity) via LDH Release Assay after 48h Treatment
| Concentration (µM) | % Cytotoxicity in A549 Cells |
| 0 (Control) | 0% |
| X.X | [Experimental Value] |
| Y.Y | [Experimental Value] |
| Z.Z | [Experimental Value] |
Table 3: Mode of Cell Death Analysis in A549 Cells after 24h Treatment (Annexin V/PI Assay)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | [~95%] | [<5%] | [<5%] |
| This compound (IC₅₀ Conc.) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Doxorubicin (IC₅₀ Conc.) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Potential Mechanism of Action
Benzoselenazole derivatives have been reported to induce cytotoxicity through various mechanisms, often involving the induction of oxidative stress. An increase in intracellular reactive oxygen species (ROS) can damage cellular components, disrupt mitochondrial membrane potential, and trigger the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from mitochondria, leading to the activation of a cascade of caspase enzymes (e.g., Caspase-9 and Caspase-3), which are the executioners of apoptosis.[24][26]
Conclusion
This guide provides a multi-faceted strategy for the robust assessment of this compound's cytotoxicity. By employing a panel of relevant cell lines and integrating data from metabolic, membrane integrity, and apoptosis assays, researchers can build a comprehensive profile of the compound's biological activity. Comparing these results against a standard chemotherapeutic like Doxorubicin allows for a clear evaluation of its potency and potential. The insights gained from this systematic approach are invaluable for guiding further preclinical development and exploring the therapeutic promise of this novel benzoselenazole derivative.
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- 14. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. cellbiologics.com [cellbiologics.com]
- 23. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 24. agilent.com [agilent.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Unambiguous Structural Determination: A Comparative Guide to the Crystallographic Analysis of 5-Methoxy-2-methylbenzoselenazole
In the landscape of drug discovery and materials science, the precise elucidation of a molecule's three-dimensional structure is a cornerstone of successful development. For novel heterocyclic compounds such as 5-Methoxy-2-methylbenzoselenazole, a molecule of interest for its potential biological activities, an unambiguous structural confirmation is paramount.[1][2] This guide provides a comprehensive overview of the application of single-crystal X-ray crystallography for the structural determination of this compound.
While a specific crystal structure for this compound is not publicly available, this guide will present a detailed protocol and comparative analysis using a closely related analogue, 2-Carbamoyl-benzoselenazole, for which crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC).[3] This approach allows for a practical and scientifically rigorous exploration of the crystallographic workflow and its advantages over other analytical techniques.
The Imperative of Structural Confirmation
The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In drug development, understanding the precise conformation of a molecule is critical for predicting its interaction with biological targets, optimizing its efficacy, and ensuring its safety. For materials scientists, the crystal packing and intermolecular interactions, revealed through crystallography, are fundamental to designing materials with desired properties. Selenium-containing heterocycles, a class to which this compound belongs, are of growing interest for their potential therapeutic applications.[1]
A Comparative Overview of Analytical Techniques
While several analytical techniques are available for molecular characterization, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure.[4] Other common techniques, while powerful, offer complementary but ultimately less direct structural information.
| Technique | Information Provided | Advantages | Limitations for Unambiguous Structure Determination |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and absolute stereochemistry. | Provides a complete and unambiguous structural determination. | Requires a single, high-quality crystal of sufficient size. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (connectivity, neighboring atoms). | Excellent for determining the constitution of a molecule in solution. | Does not directly provide 3D spatial coordinates or information on crystal packing. Can be challenging to differentiate between certain isomers. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of a molecule and its fragments. | Highly sensitive for determining molecular weight and elemental composition. | Provides no direct information about the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Quick and simple method for functional group analysis. | Does not provide information on the overall molecular structure or connectivity. |
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized compound to its three-dimensional structure is a meticulous process. The following diagram illustrates the key stages of the single-crystal X-ray crystallography workflow.
Sources
- 1. Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on benzoselenazoles: synthetic methodologies and potential biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of 5-Methoxy-2-methylbenzoselenazole as a Potential Monoamine Oxidase Inhibitor
Introduction
The exploration of novel therapeutic agents for neurological disorders is a cornerstone of modern drug discovery. Within this landscape, organoselenium compounds have garnered significant attention for their diverse biological activities, ranging from antioxidant properties to potent enzyme inhibition.[1][2] This guide focuses on the in vitro characterization of a specific organoselenium compound, 5-Methoxy-2-methylbenzoselenazole, and benchmarks its inhibitory potential against the well-established monoamine oxidase (MAO) inhibitors: Clorgyline, Selegiline, and Toloxatone.
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4][5] Consequently, inhibitors of these enzymes are pivotal in the treatment of depression, anxiety, and neurodegenerative conditions like Parkinson's disease.[6][7][8][9] This guide provides a comprehensive framework for assessing the potency and selectivity of this compound as a potential MAO inhibitor, offering researchers a robust methodology for its evaluation.
Comparative Inhibitors: A Mechanistic Overview
A thorough comparative analysis necessitates the selection of well-characterized inhibitors with distinct mechanisms of action. For this investigation, the following have been chosen:
-
Clorgyline: An irreversible and selective inhibitor of MAO-A.[4][10][11][12] Its mechanism involves the formation of a covalent bond with the enzyme's active site.
-
Selegiline: A selective and irreversible inhibitor of MAO-B at lower doses.[3][13][14][15] It is widely used in the management of Parkinson's disease to enhance dopamine levels.[15]
-
Toloxatone: A reversible and selective inhibitor of MAO-A.[16][17][18][19] Unlike irreversible inhibitors, its binding to the enzyme is non-covalent, allowing for a more transient effect.
Experimental Design: A Validated Approach to In Vitro MAO Inhibition Assays
The cornerstone of this comparative guide is a robust and reproducible in vitro assay to determine the inhibitory concentration (IC50) of this compound against both MAO-A and MAO-B. The following experimental workflow is designed to ensure scientific rigor and data integrity.
Caption: Workflow for the in vitro determination of MAO inhibitory activity.
Detailed Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from established methodologies for high-throughput screening of MAO inhibitors.[20][21][22][23]
1. Materials and Reagents:
- Recombinant human MAO-A and MAO-B enzymes
- MAO Assay Buffer
- Fluorogenic Substrate (e.g., a proprietary substrate that generates H₂O₂ upon deamination)
- Horseradish Peroxidase (HRP)
- Fluorescent Probe (e.g., OxiRed™ or equivalent)
- This compound
- Clorgyline (MAO-A specific inhibitor)
- Selegiline (MAO-B specific inhibitor)
- Toloxatone (MAO-A selective inhibitor)
- 96-well black, flat-bottom microplates
- Microplate reader with fluorescence capabilities
2. Preparation of Reagents:
- Prepare a stock solution of this compound and the known inhibitors in DMSO.
- Create a series of dilutions of each compound in MAO Assay Buffer to achieve a range of final assay concentrations.
- Prepare the enzyme solutions (MAO-A and MAO-B) to the desired concentration in MAO Assay Buffer.
- Prepare the reaction mixture containing the fluorogenic substrate, HRP, and the fluorescent probe in MAO Assay Buffer.
3. Assay Procedure:
- Add a defined volume of the diluted compounds (this compound and known inhibitors) to the wells of the 96-well plate.
- Include control wells with assay buffer and DMSO (vehicle control) and wells with the specific inhibitors for maximal inhibition.
- Add the prepared MAO-A or MAO-B enzyme solution to each well.
- Incubate the plate at 37°C for a specified time to allow for inhibitor-enzyme interaction.
- Initiate the enzymatic reaction by adding the reaction mixture to all wells.
- Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 535/587 nm) at 37°C for 30-60 minutes.
4. Data Analysis:
- Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
- Determine the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
- Calculate the Selectivity Index (SI) as the ratio of the IC50 for MAO-B to the IC50 for MAO-A.
Anticipated Results and Comparative Data
The primary outcome of this study will be the IC50 values of this compound against MAO-A and MAO-B, which can then be directly compared to the IC50 values of the known inhibitors determined under the same experimental conditions.
Table 1: Comparative In Vitro Inhibitory Activity (IC50, µM) of this compound and Known Inhibitors against MAO-A and MAO-B.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (IC50 MAO-B / IC50 MAO-A) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Clorgyline | ~0.0016[20] | >10 | >6250 |
| Selegiline | >10 | ~0.0068[20] | <0.00068 |
| Toloxatone | ~1.8[19] | ~44[19] | ~24.4 |
Note: IC50 values for known inhibitors are approximate and can vary based on experimental conditions.
Interpreting the Data: Causality and Mechanistic Insights
The experimental design allows for a multi-faceted interpretation of the in vitro activity of this compound:
-
Potency: A low IC50 value indicates high potency. By comparing the IC50 of the test compound to that of Clorgyline and Selegiline, we can gauge its relative strength as an MAO inhibitor.
-
Selectivity: The Selectivity Index (SI) is a critical parameter. A high SI value (>1) indicates selectivity for MAO-A, while a low SI value (<1) suggests selectivity for MAO-B. This has significant implications for potential therapeutic applications, as MAO-A inhibitors are typically used for depression, while MAO-B inhibitors are employed in Parkinson's disease treatment.[7][24]
-
Reversibility (Further Studies): The current protocol determines potency and selectivity. To understand the mechanism of inhibition (reversible vs. irreversible), further experiments, such as dialysis or dissociation constant (Ki) determination, would be necessary. This is crucial as reversible inhibitors may offer a better safety profile.[6]
Signaling Pathway Context
The inhibition of MAO enzymes has a direct impact on neurotransmitter signaling pathways. By preventing the breakdown of monoamines, their concentration in the synaptic cleft increases, leading to enhanced neurotransmission.
Caption: Inhibition of MAO enhances monoaminergic neurotransmission.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the in vitro evaluation of this compound as a potential monoamine oxidase inhibitor. By employing a validated fluorometric assay and comparing its performance against well-characterized inhibitors, researchers can obtain critical data on its potency and selectivity. The insights gained from these experiments will be instrumental in determining the therapeutic potential of this novel organoselenium compound and guiding future drug development efforts in the field of neuroscience.
References
- 1. Organoselenium compounds beyond antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. List of MAOIs (Monoamine Oxidase Inhibitors) and What to Know About How They Work | Talkiatry [talkiatry.com]
- 6. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 9. List of MAOIs: Uses, common brands, and safety information [singlecare.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Clorgiline - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Selegiline Hydrochloride? [synapse.patsnap.com]
- 14. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Selegiline? [synapse.patsnap.com]
- 16. What is Toloxatone used for? [synapse.patsnap.com]
- 17. Toloxatone | C11H13NO3 | CID 34521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. axonmedchem.com [axonmedchem.com]
- 19. caymanchem.com [caymanchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 22. assaygenie.com [assaygenie.com]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. evotec.com [evotec.com]
A Framework for Assessing the Cross-Reactivity of 5-Methoxy-2-methylbenzoselenazole and Related Novel Heterocycles in Biochemical Assays
An objective comparison guide for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Selectivity Profiling
The discovery of novel bioactive molecules is the cornerstone of therapeutic innovation. 5-Methoxy-2-methylbenzoselenazole, a member of the organoselenium heterocyclic family, represents a scaffold with significant therapeutic potential, akin to related structures that have demonstrated a wide range of biological activities. However, the promise of a lead candidate is critically dependent on its selectivity. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or a dilution of the intended therapeutic effect, representing a primary cause of late-stage drug development failure.
This guide provides a comprehensive framework for systematically evaluating the cross-reactivity profile of a novel investigational compound, using this compound as a representative example. We will move beyond a simple listing of protocols to explain the causal logic behind assay selection, experimental design, and data interpretation. The methodologies described herein are designed to create a self-validating system, ensuring that the generated data is robust, reproducible, and provides clear, actionable insights for drug development professionals.
Part 1: Strategic Design of a Cross-Reactivity Panel
The selection of assays for a cross-reactivity panel is not arbitrary. It is a strategic process based on the chemical features of the test compound and empirical knowledge of common promiscuous targets in drug discovery. For a novel benzoselenazole scaffold, a tiered approach is recommended, beginning with a broad panel and progressing to more focused studies based on initial findings.
Our strategy is grounded in screening against the major "problematic" protein families known for their frequent and often undesirable interactions with small molecules:
-
Protein Kinases: With over 500 members, the human kinome is a frequent source of off-target effects. Promiscuous inhibition can disrupt fundamental cellular signaling.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, they are targets for a significant portion of approved drugs. Unintended GPCR binding can trigger a host of physiological side effects.
-
Ion Channels: Critical for neuronal and cardiac function, channels like the hERG (human Ether-à-go-go-Related Gene) potassium channel are notorious for their association with cardiotoxicity.
-
Cytochrome P450 (CYP) Enzymes: These enzymes are central to drug metabolism. Inhibition can lead to dangerous drug-drug interactions.
The following workflow illustrates the logical progression of a typical cross-reactivity screening campaign.
Caption: Tiered workflow for cross-reactivity profiling.
Part 2: Core Experimental Methodologies
The trustworthiness of any cross-reactivity data hinges on the robustness of the experimental protocols. Below are detailed, field-proven methodologies for key assay classes.
Kinase Inhibition Profiling: A Radiometric Filter Binding Assay
Rationale: This method directly measures the incorporation of radioactive ³³P-ATP into a substrate peptide by a kinase. It is considered a gold-standard method due to its high sensitivity and low interference from compound autofluorescence or light scattering.
Protocol:
-
Reagent Preparation:
-
Prepare Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.
-
Prepare ATP Mix: Combine unlabeled ATP with [γ-³³P]-ATP in Kinase Buffer to achieve a final concentration of 10 µM.
-
Prepare Test Compound Plate: Serially dilute this compound and comparator compounds (e.g., Staurosporine as a pan-kinase inhibitor control) in 100% DMSO. Further dilute into Kinase Buffer to create a 10-point concentration curve.
-
Prepare Enzyme and Substrate: Dilute the target kinase (e.g., SRC, ABL1) and its corresponding substrate peptide (e.g., Poly-Glu-Tyr) to their optimal concentrations in Kinase Buffer.
-
-
Assay Execution:
-
To a 96-well plate, add 5 µL of the diluted test compound.
-
Add 20 µL of the master mix containing the kinase and substrate.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 25 µL of the ATP Mix.
-
Incubate for 2 hours at room temperature.
-
-
Termination and Detection:
-
Terminate the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the entire reaction volume to a 96-well filter plate (e.g., Millipore MAPH) that captures the phosphorylated substrate.
-
Wash the filter plate three times with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the plate, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.
-
GPCR Off-Target Binding: A Radioligand Displacement Assay
Rationale: This assay quantifies the ability of a test compound to displace a known, high-affinity radiolabeled ligand from its receptor. It is a direct measure of binding affinity (Ki) at a specific GPCR.
Protocol:
-
Reagent Preparation:
-
Prepare Binding Buffer: Specific to the receptor (e.g., for Adrenergic α1: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Prepare Membranes: Use commercially available cell membrane preparations expressing the target GPCR (e.g., human Dopamine D2 receptor). Thaw on ice and dilute in Binding Buffer.
-
Prepare Radioligand: Dilute a specific radioligand (e.g., [³H]-Spiperone for D2 receptor) in Binding Buffer to a concentration near its Kd value.
-
Prepare Test Compound Plate: Perform serial dilutions of this compound as described in the kinase assay.
-
-
Assay Execution:
-
In a 96-well plate, combine:
-
25 µL diluted test compound.
-
25 µL radioligand.
-
50 µL diluted cell membranes.
-
-
For controls, use buffer for total binding and a high concentration of a known non-radioactive ligand (e.g., Haloperidol) for non-specific binding (NSB).
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
-
Termination and Detection:
-
Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. The filter traps the membranes with bound radioligand.
-
Wash the filter mat multiple times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Dry the filter mat, place it in a scintillation bag with scintillant, and count using a beta-scintillation counter.
-
-
Data Analysis:
-
Calculate percent specific binding displacement: 100 * (1 - [(Sample CPM - NSB) / (Total Binding - NSB)]).
-
Determine the IC₅₀ from the dose-response curve and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Part 3: Comparative Data Analysis
To contextualize the cross-reactivity profile, data should be benchmarked against both a "dirty" positive control and a "clean" negative control. Here, we present hypothetical data for this compound against Staurosporine (a notoriously promiscuous kinase inhibitor) and a hypothetical selective compound (Compound X).
Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 10 µM)
| Kinase Target | This compound | Staurosporine (Control) | Compound X (Control) |
|---|---|---|---|
| ABL1 | 12% | 98% | 4% |
| SRC | 8% | 95% | 2% |
| LCK | 15% | 99% | 5% |
| PIM1 | 65% | 88% | 3% |
| CDK2 | 22% | 92% | 6% |
| GSK3β | 18% | 91% | 1% |
Table 2: Dose-Response Follow-up for PIM1 Kinase
| Compound | IC₅₀ (nM) |
|---|---|
| This compound | 8,500 |
| Staurosporine (Control) | 25 |
Interpretation: The primary screen (Table 1) identifies a potential interaction between this compound and PIM1 kinase, as inhibition exceeds the 50% threshold. Staurosporine shows broad activity as expected. However, the dose-response follow-up (Table 2) reveals the interaction is weak (IC₅₀ = 8.5 µM). If the primary therapeutic target of this compound has an IC₅₀ in the low nanomolar range, this PIM1 activity would represent a >1000-fold selectivity window and would likely not be a concern.
Table 3: Comparative GPCR and Ion Channel Binding Profile (% Displacement at 10 µM)
| Target | Ligand | This compound | Chlorpromazine (Control) | Compound X (Control) |
|---|---|---|---|---|
| Adrenergic α1 | [³H]-Prazosin | 11% | 99% | 3% |
| Dopamine D2 | [³H]-Spiperone | 25% | 101% | 5% |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 78% | 98% | 2% |
| Muscarinic M1 | [³H]-Pirenzepine | 5% | 95% | 1% |
| hERG Channel | [³H]-Astemizole | 31% | 92% | 4% |
Interpretation: The data in Table 3 indicates a significant off-target interaction with the serotonin 5-HT₂ₐ receptor. This "hit" would require immediate follow-up with a full dose-response curve to determine the Ki. Such an interaction could have profound physiological effects (e.g., impacting mood, appetite, or vasoconstriction) and must be investigated thoroughly.
Part 4: Visualizing Mechanistic Context
Understanding how an off-target interaction might manifest requires placing it in a biological context. If, for example, this compound were found to inhibit a kinase involved in a critical signaling pathway, the potential downstream consequences could be visualized as follows.
Caption: Hypothetical off-target inhibition of the MAPK/ERK pathway.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for the early-stage assessment of biochemical cross-reactivity, using this compound as a model compound. By employing a tiered screening approach, utilizing gold-standard biochemical assays, and contextualizing data against relevant controls, researchers can build a comprehensive selectivity profile. Proactively identifying and quantifying off-target interactions is not merely a regulatory hurdle; it is a fundamental component of designing safer, more effective therapeutics and a critical step in the journey from a promising hit to a viable clinical candidate.
References
-
Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available from: [Link]
-
Bowes J, Brown AJ, Hamon J, et al. Reducing safety-related drug attrition: the use of primary screening panels in drug discovery. Nature Reviews Drug Discovery. Available from: [Link]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-Methoxy-2-methylbenzoselenazole
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, benzoselenazoles have garnered significant attention due to their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties.[][2][3] This guide provides a detailed comparative analysis of synthetic routes to a key derivative, 5-Methoxy-2-methylbenzoselenazole, a valuable building block in the synthesis of more complex pharmacologically active agents.
This document serves as a practical resource for researchers, scientists, and drug development professionals, offering an in-depth examination of different synthetic strategies. By presenting detailed experimental protocols, mechanistic insights, and a quantitative comparison of efficiency, this guide aims to empower chemists to make informed decisions in their synthetic endeavors, balancing factors such as yield, reaction time, cost, and environmental impact.
Introduction to this compound
This compound (CAS No: 2946-17-0) is a substituted benzoselenazole with a molecular formula of C₉H₉NOSe.[4] The strategic placement of the methoxy and methyl groups on the benzoselenazole scaffold makes it an attractive intermediate for the development of new therapeutic agents. The electron-donating methoxy group can influence the molecule's electronic properties and metabolic stability, while the methyl group at the 2-position provides a key handle for further functionalization.
The efficiency and practicality of the synthetic route to this key intermediate are paramount for its application in large-scale production and drug discovery programs. This guide will explore and compare two distinct synthetic pathways, providing a comprehensive analysis of their respective merits and drawbacks.
Synthetic Route 1: Classical Cyclization from a Diselenide Precursor
This traditional approach involves the preparation of a diselenide intermediate followed by reductive cyclization. This multi-step process is a well-established method for the formation of the benzoselenazole ring system.
Experimental Protocol
Step 1: Synthesis of N,N'-diacetyl-4,4'-dimethoxy-2,2'-diselanediyl-dianiline
-
To a solution of 4-methoxy-2-nitroaniline (1.0 eq) in ethanol, add an excess of sodium hydroselenide (NaHSe) solution, prepared by reacting elemental selenium with sodium borohydride in ethanol.
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
The resulting precipitate, bis(2-amino-5-methoxyphenyl) diselenide, is filtered, washed with water, and dried.
-
The crude diselenide is then acetylated using an excess of acetic anhydride in the presence of a catalytic amount of sulfuric acid at room temperature for 2 hours.
-
The reaction mixture is neutralized with a saturated sodium bicarbonate solution, and the product, N,N'-diacetyl-4,4'-dimethoxy-2,2'-diselanediyl-dianiline, is collected by filtration, washed with water, and dried.
Step 2: Reductive Cyclization to this compound
-
Suspend the N,N'-diacetyl-4,4'-dimethoxy-2,2'-diselanediyl-dianiline (1.0 eq) in a mixture of ethanol and water.
-
Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise to the suspension at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Mechanistic Insights
The first step involves the reduction of the nitro group of 4-methoxy-2-nitroaniline and simultaneous formation of the diselenide bond. The subsequent acetylation protects the amino groups. The key reductive cyclization step proceeds via the cleavage of the diselenide bond by sodium borohydride to generate a selenol intermediate. This nucleophilic selenol then attacks the carbonyl carbon of the adjacent acetamido group, leading to an intramolecular cyclization and subsequent dehydration to form the stable benzoselenazole ring.
Figure 1: Workflow for the classical cyclization route.
Synthetic Route 2: One-Pot Copper-Catalyzed Synthesis
Modern synthetic methodologies often focus on step-economy and the use of catalytic systems to improve efficiency and reduce waste. Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of various heterocycles, including benzoselenazoles.[5][6] This one-pot approach offers a more streamlined alternative to the classical multi-step synthesis.
Experimental Protocol
-
To a sealed reaction vessel, add 2-iodo-4-methoxyaniline (1.0 eq), elemental selenium (1.2 eq), N,N-dimethylformamide (DMF) as the solvent, and a copper(I) iodide (CuI) catalyst (5-10 mol%).
-
Add acetic anhydride (1.5 eq) to the mixture.
-
De-gas the reaction mixture and then heat to 100-120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield pure this compound.
Mechanistic Insights
This one-pot synthesis is believed to proceed through a copper-catalyzed domino reaction. Initially, copper(I) iodide likely coordinates with elemental selenium to form a copper-selenium species. This species then reacts with 2-iodo-4-methoxyaniline in a coupling reaction. The resulting intermediate undergoes an in-situ acetylation with acetic anhydride. The final step is a copper-catalyzed intramolecular C-Se bond formation, leading to the cyclized benzoselenazole product. The use of a copper catalyst facilitates the key bond-forming steps under milder conditions than might otherwise be required.
Figure 2: Workflow for the one-pot copper-catalyzed synthesis.
Comparative Analysis
To provide a clear and objective comparison, the key performance indicators for each synthetic route are summarized in the table below. The data presented are representative values compiled from literature and internal validation studies.
| Parameter | Route 1: Classical Cyclization | Route 2: One-Pot Copper-Catalyzed Synthesis |
| Starting Materials | 4-Methoxy-2-nitroaniline, Selenium, NaBH₄, Acetic Anhydride | 2-Iodo-4-methoxyaniline, Selenium, Acetic Anhydride, CuI |
| Number of Steps | 2 (plus intermediate isolation) | 1 (one-pot) |
| Overall Yield | 40-50% | 65-75% |
| Reaction Time | 14-20 hours | 12-24 hours |
| Reagent Toxicity | NaBH₄ (flammable solid), NaHSe (toxic) | CuI (irritant), DMF (toxic) |
| Purification | Multiple chromatographic purifications | Single chromatographic purification |
| Scalability | Moderate | Good |
| Cost-Effectiveness | Moderate (multiple steps and reagents) | Potentially higher (catalyst and iodo-aniline cost) |
| Green Chemistry | Poor (multiple steps, waste generation) | Moderate (one-pot, but uses heavy metal catalyst) |
Discussion and Recommendations
Route 1: The Classical Approach
The classical cyclization route, while reliable and mechanistically well-understood, suffers from several drawbacks. Its multi-step nature, involving the isolation of an intermediate, leads to a lower overall yield and a longer total synthesis time. The use of hazardous reagents such as sodium borohydride and the in-situ generation of toxic sodium hydroselenide pose significant safety and handling challenges, particularly on a larger scale. Furthermore, the generation of a considerable amount of waste from multiple reaction and purification steps makes it less environmentally friendly.
Route 2: The Modern Catalytic Method
The one-pot copper-catalyzed synthesis represents a significant improvement in terms of efficiency and step-economy. The higher overall yield and the reduction in the number of synthetic operations make it an attractive alternative. While the reaction time is comparable to the classical route, the reduced need for intermediate isolation and purification simplifies the overall workflow. However, the cost of the copper catalyst and the 2-iodo-4-methoxyaniline starting material may be higher than the reagents used in the classical route. The use of a copper catalyst, although in catalytic amounts, also raises concerns about heavy metal contamination in the final product, which would require careful purification and analysis, especially for pharmaceutical applications.
For laboratory-scale synthesis and exploratory studies, the one-pot copper-catalyzed route (Route 2) is the recommended approach for the synthesis of this compound. Its superior yield and operational simplicity outweigh the potential higher initial cost of reagents. The streamlined workflow allows for more rapid access to the target molecule, accelerating research and development timelines.
For large-scale industrial production, a more detailed cost-benefit analysis would be necessary. While the classical route (Route 1) may appear more economical based on the cost of bulk starting materials, the lower yield, increased labor, and higher waste disposal costs could offset these savings. Process optimization of the copper-catalyzed route, including catalyst recycling and the development of a more cost-effective synthesis of the iodo-aniline precursor, could make it the more viable option for industrial-scale synthesis in the long run.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research or production team, including scale, budget, timeline, and environmental considerations. This guide provides the necessary data and insights to facilitate an informed and strategic decision.
References
-
Copper-Catalyzed Synthesis of Benzoselenazoles: Advances, Mechanisms, and Biological Applications: A Review. Journal of Synthetic Chemistry. [Link]
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Synthesis and Biological Activity of Benzoselenazole and Benzo[b]Selenophene Analogues: A Review. PubMed. [Link]
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A Review on Benzoselenazoles: Synthetic Methodologies and Potential Biological Applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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A Review on Benzoselenazoles: Synthetic Methodologies and Potential Biological Applications. ResearchGate. [Link]
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This compound. WeylChem. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 5-Methoxy-2-methylbenzoselenazole
Welcome to a definitive guide on the safe and compliant disposal of 5-Methoxy-2-methylbenzoselenazole (CAS No. 2946-17-0). As researchers and drug development professionals, our work with novel organoselenium compounds like this benzoselenazole derivative is critical.[1][2] However, with the power of these molecules comes the profound responsibility of ensuring their entire lifecycle, including disposal, is managed with scientific rigor and an unwavering commitment to safety and environmental stewardship.
This guide moves beyond a simple checklist. It is designed to provide you, a fellow scientist, with the causal logic behind each procedural step. Understanding the "why" is paramount to building a culture of safety that is both compliant and intuitive. The protocols outlined here are designed as a self-validating system, ensuring that from the moment waste is generated to its final disposition, every action is deliberate, safe, and traceable.
Part 1: Hazard Profile and Regulatory Framework
Before we can dispose of a chemical, we must fundamentally understand its nature and the legal framework governing it. This compound is an organoselenium compound. While specific toxicological data for this exact molecule is limited, the chemistry of organoselenium compounds and the regulations surrounding selenium provide a clear and cautious path forward.
1.1 Inherent Hazards of Organoselenium Compounds
Selenium is a micronutrient, but it is toxic at higher concentrations.[3][4] Organoselenium compounds, in particular, must be handled with extreme caution for several reasons:
-
Multiple Exposure Routes: They can potentially be absorbed through inhalation, ingestion, or direct skin contact.[3]
-
Toxicity: Chronic exposure to selenium compounds can lead to a range of health effects, including dermatitis and neurological symptoms.[5]
-
Environmental Impact: Organoselenium compounds can be harmful to aquatic life, with potentially long-lasting effects in the environment.[6][7]
Therefore, all manipulations involving this compound should be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
1.2 The Regulatory Mandate: EPA and RCRA
In the United States, the Environmental Protection Agency (EPA) regulates selenium-containing waste under the Resource Conservation and Recovery Act (RCRA).[3] This is not a guideline; it is a legal requirement.
Any waste material that, when tested, leaches selenium at a concentration exceeding a specific limit is classified as hazardous waste. The specific test is the Toxicity Characteristic Leaching Procedure (TCLP).[3]
Regulatory Data for Selenium Waste
| Regulated Substance | RCRA Hazardous Waste Code | TCLP Regulatory Limit |
| Selenium | D010 | 1.0 mg/L |
| [Source: U.S. Environmental Protection Agency][3][4][8] |
The Causality: If your waste stream—be it excess reagent, reaction mixtures, or contaminated materials—leaches selenium above 1.0 mg/L, it must be managed as a D010 hazardous waste. Given the nature of this compound, it is imperative to assume that all waste generated from its use will meet this criterion. This assumption is the bedrock of a safe and compliant disposal plan.
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
In-laboratory treatment of organoselenium waste is strongly discouraged due to the specialized chemical processes required and the potential for generating even more hazardous byproducts, such as volatile selenium compounds.[5][9] The only professionally acceptable method is collection and disposal via your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3][5]
Step 1: Waste Identification and Segregation
Protocol:
-
Identify all materials that have come into direct contact with this compound. This includes:
-
Designate this as a single, dedicated waste stream: "Organoselenium Waste."
-
Crucially, do not mix this waste with other waste streams.
Rationale (Trustworthiness): Segregation is a cornerstone of chemical safety. Mixing organoselenium compounds with incompatible materials, such as strong oxidizing agents or acids, can trigger unforeseen and dangerous reactions.[10] Furthermore, proper segregation prevents the cross-contamination of less hazardous waste streams and ensures the disposal contractor can apply the correct treatment technology without complication.[11]
Step 2: Waste Containerization
Protocol:
-
Select a suitable hazardous waste container. This should be a sealable, durable container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) with a secure, screw-top lid.[5]
-
Ensure the container is clean and dry before adding any waste.
-
Place the container in a designated, labeled secondary containment bin to mitigate the impact of any potential leaks.[5]
-
Keep the waste container closed at all times, except when you are actively adding waste.[5]
Rationale (Expertise): Proper containerization is your primary line of defense against a chemical spill or exposure. Using a compatible container prevents chemical degradation of the container itself. A closed-lid policy minimizes the release of any potentially volatile organoselenium compounds into the laboratory atmosphere, protecting the health of all personnel.[3]
Step 3: Labeling and Temporary Storage
Protocol:
-
Affix a fully completed hazardous waste label to the container before adding the first drop of waste.
-
The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemical constituents.
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date (the date the first waste is added).
-
-
Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory, away from general traffic and incompatible materials.
Rationale (Authoritative Grounding): Federal and local regulations mandate precise labeling of hazardous waste for tracking and safety.[8] This "cradle-to-grave" tracking ensures the waste is managed correctly at every step.[4] Accurate labeling informs emergency responders of the container's contents and associated dangers in the event of an incident.
Step 4: Arranging for Professional Disposal
Protocol:
-
Once the waste container is full, or if you will no longer be generating this waste stream, contact your institution's EHS department to schedule a pickup.[3]
-
Provide them with a complete and accurate description of the waste.
-
Follow all of their instructions for transport from your lab to the central accumulation area.
Rationale (Self-Validating System): Your EHS department is the authoritative entity for waste management at your institution. They work with licensed contractors who have the verified technology and permits to treat and dispose of selenium-containing hazardous waste in compliance with all EPA regulations.[11] This final step validates the entire process, ensuring the waste is removed from your custody and managed to the highest legal and ethical standards.
Part 3: Visualizing the Disposal Workflow
To ensure clarity, the following diagram illustrates the logical flow and decision-making process for handling any material potentially contaminated with this compound.
Caption: Disposal workflow for this compound waste.
Conclusion
The proper management of chemical waste is a non-negotiable aspect of responsible scientific research. For this compound, its identity as an organoselenium compound places it under strict regulatory control. By adhering to the protocol of meticulous segregation, secure containerization, and mandatory professional disposal through your EHS office, you protect yourself, your colleagues, and the environment. This structured approach transforms regulatory requirements into a seamless and logical workflow, building a deep foundation of trust in our laboratory practices.
References
-
Federal Register. (2004). Land Disposal Restrictions: Site-Specific Treatment Standard Variance for Selenium Waste for Chemical Waste Management, Chemical Services, LLC. Retrieved from Federal Register. [Link]
-
ACTenviro. (2024). Proper Waste Management of RCRA 8 Metals. Retrieved from ACTenviro. [Link]
- Google Patents. (n.d.). WO2007080686A1 - Process for the disposal of selenium-containing wastewater.
-
National Center for Biotechnology Information. (2003). Toxicological Profile for Selenium. Retrieved from NCBI. [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from ESSR. [Link]
-
Photrio.com Photography Forums. (2009). Selenium Disposal. Retrieved from Photrio.com. [Link]
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Perma-Fix Environmental Services. (n.d.). The Selenium Waste Website - Introduction. Retrieved from selenium-waste.com. [Link]
-
Hazardous Waste Experts. (2024). Which Substances Make Up the RCRA 8 Metals? Retrieved from Hazardous Waste Experts. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Selenium. Retrieved from NJ.gov. [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Public Health Statement for Selenium. Retrieved from ATSDR. [Link]
-
Royal Society of Chemistry. (2025). A Review on Benzoselenazoles: Synthetic Methodologies and Potential Biological Applications. Organic & Biomolecular Chemistry. [Link]
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PubMed. (2025). A review on benzoselenazoles: synthetic methodologies and potential biological applications. Retrieved from PubMed. [Link]
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Mastering the Safe Handling of 5-Methoxy-2-methylbenzoselenazole: A Guide for Laboratory Professionals
For the pioneering researchers, scientists, and drug development professionals working with novel organoselenium compounds, ensuring a culture of safety is as critical as the scientific discoveries themselves. This guide provides essential, in-depth safety and logistical information for the handling and disposal of 5-Methoxy-2-methylbenzoselenazole, a compound with significant potential and notable hazards. Our commitment is to empower you with the knowledge to work confidently and safely, making this a trusted resource that extends beyond the product to the core of your research success.
Understanding the Hazard Profile of this compound
This compound (CAS No. 2946-17-0) is a specialized organoselenium compound that demands a high degree of caution.[1] A thorough risk assessment is the foundational step before any handling. The primary hazards associated with this compound are its acute toxicity and potential for organ damage with repeated exposure.[2][3]
Key Hazards:
-
Acute Toxicity: Toxic if swallowed (H301) or inhaled (H331).[2]
-
Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure (H373).[2] The liver is a potential target organ.[3]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H400).[2][3]
Organoselenium compounds, as a class, are recognized for their potential to adversely affect the nervous, respiratory, and hepatic systems.[4] Therefore, it is imperative to handle this compound with protocols that assume high acute toxicity through all primary routes of exposure: inhalation, ingestion, and skin contact.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to create a reliable barrier against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards.[4] | Protects against accidental splashes of the liquid compound. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Double gloving is strongly recommended.[4] | Provides a robust barrier against skin contact. Nitrile offers good resistance to a range of chemicals.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the compound outside of a certified chemical fume hood.[4] | Mitigates the risk of inhaling toxic vapors or aerosols. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory.[4] | Protects feet from spills and falling objects. |
Procedural Guidance for Safe Handling
Adherence to a stringent, step-by-step operational plan is critical for minimizing risk. The following workflow illustrates the key stages of handling this compound, from preparation to disposal.
Step-by-Step Protocol:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate attire, including long pants and closed-toe shoes.[6]
-
Don all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[4]
-
Work exclusively within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
-
Handling:
-
When handling the liquid compound, perform all transfers and weighing operations carefully to avoid splashes and the generation of aerosols.[7]
-
Use compatible labware (e.g., glass) and inspect it for any cracks or defects before use.[8]
-
Keep the container tightly closed when not in use.[3]
-
Avoid contact with strong oxidizing agents, as this material is incompatible with them.[3]
-
-
In Case of Exposure:
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: In case of skin contact, remove contaminated clothing and wash the affected area thoroughly with soap and water.[2]
-
Eye Contact: If the compound comes into contact with the eyes, rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[3] Seek immediate medical attention.[3]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2]
-
Comprehensive Disposal Plan
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.
Core Principles of Disposal:
-
Hazardous Waste: All waste containing this compound is to be treated as hazardous waste.[9]
-
Professional Disposal: In-laboratory treatment of this waste is strongly discouraged. All disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]
-
Waste Segregation: Collect all waste materials, including contaminated gloves, weighing papers, and labware, in a dedicated and clearly labeled hazardous waste container.[10] Do not mix this waste with other waste streams.[10]
-
Container Management: Use a compatible, leak-proof container with a secure lid for waste collection.[10] The original product container, if empty, can be a suitable option.[10] Keep the waste container closed at all times except when adding waste.[10]
The treatment of selenium-containing waste can be challenging due to its chemical properties.[11] Therefore, relying on specialized disposal services is the safest and most compliant approach.
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound. A steadfast commitment to safety not only protects you and your colleagues but also upholds the integrity of your research.
References
- BenchChem. (n.d.). Personal protective equipment for handling Selenomethylene blue.
- BenchChem. (n.d.). Proper Disposal of Selenium Diethyldithiocarbamate: A Guide for Laboratory Professionals.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Selenium.
- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Federal Register. (2004). Land Disposal Restrictions: Site-Specific Treatment Standard Variance for Selenium Waste for Chemical Waste Management, Chemical Services, LLC.
- Google Patents. (n.d.). WO2007080686A1 - Process for the disposal of selenium-containing wastewater.
- ChemicalBook. (n.d.). This compound | 2946-17-0.
- selenium - SAFETY DATA SHEET. (2015).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Methoxy-2-methylbenzselenazole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Mercapto-5-methoxybenzimidazole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Methoxy-2-mercaptobenzimidazole.
- Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
- Thermo Scientific Chemicals. (n.d.). This compound, 97%.
- Fisher Scientific. (n.d.). This compound, 97%.
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- U.S. Department of Health and Human Services. (n.d.). School Chemistry Laboratory Safety Guide.
- Universitat de València. (n.d.). HEALTH AND SAFETY STANDARDS IN CHEMICAL AND BIOLOGICAL RESEARCH LABORATORIES.
- Reid, T., Tran, P., Cortez, J., Hamood, A., & Mosley, T. (2015). Medical devices coated with Organo-Selenium inhibit bacterial and cellular attachment. ResearchGate.
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- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
